molecular formula C8H15BO2 B598646 (1-Cyclohexylvinyl)boronic acid CAS No. 1202245-69-9

(1-Cyclohexylvinyl)boronic acid

Cat. No.: B598646
CAS No.: 1202245-69-9
M. Wt: 154.016
InChI Key: SPCSBKCAYWOACG-UHFFFAOYSA-N
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Description

(1-Cyclohexylvinyl)boronic acid is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry research. Its structure, featuring a vinyl group adjacent to the boronic acid functionality, allows it to participate in key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling . This reaction is a cornerstone in the construction of complex molecules for pharmaceutical and materials science applications, enabling the efficient introduction of the cyclohexylvinyl group into aromatic and heteroaromatic systems . Beyond standard coupling reactions, the vinyl group in (1-Cyclohexylvinyl)boronic acid presents additional strategic opportunities. It can act as a precursor for further functionalization or be utilized in other transition metal-catalyzed processes and conjugate addition reactions . This reactivity makes it a useful intermediate for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in creating molecular diversity libraries . Furthermore, boronic acids as a class have demonstrated significant therapeutic potential. They can act as enzyme inhibitors by forming reversible covalent bonds with active-site residues, such as serine in proteasomes, a mechanism leveraged by FDA-approved drugs like Bortezomib . Research into related compounds indicates potential applications in agrochemical development for creating novel pesticides and herbicides, as well as in materials science for the synthesis of specialty polymers and sensors .

Properties

IUPAC Name

1-cyclohexylethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCSBKCAYWOACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (1-Cyclohexylvinyl)boronic Acid: Structural Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(1-Cyclohexylvinyl)boronic acid and its isomers represent a class of versatile reagents in modern organic synthesis. Their utility, particularly in the realm of palladium-catalyzed cross-coupling reactions, has established them as valuable building blocks in the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structural properties, synthesis, and key applications of (1-Cyclohexylvinyl)boronic acid, with a focus on its most well-documented isomer, trans-(2-Cyclohexylvinyl)boronic acid. By synthesizing fundamental principles with practical insights, this document aims to serve as an authoritative resource for the effective utilization of this important synthetic tool.

Core Structural and Physicochemical Properties

(1-Cyclohexylvinyl)boronic acid, and more specifically its trans-isomer, is a white solid at room temperature.[1] The core structure consists of a cyclohexyl ring attached to a vinyl group, which in turn bears a boronic acid moiety. This arrangement of a robust aliphatic ring, a reactive vinyl group, and a versatile boronic acid functional group underpins its synthetic utility.

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₈H₁₅BO₂[2][3]
Molecular Weight 154.01 g/mol [2][3]
Appearance White solid[1]
Melting Point 106-111 °C[2]
Storage Conditions 2-8°C, under inert atmosphere[1][2]
Solubility Slightly soluble in DMSO and Methanol[1]

It is important to note that boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration.[2] The presence of varying amounts of this anhydride is common in solid samples of (1-Cyclohexylvinyl)boronic acid.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

A Note on Acquiring NMR Spectra for Boronic Acids: Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides, which can lead to complex or broadened NMR spectra. To obtain clean spectra of the monomeric boronic acid, it is often advantageous to use a coordinating deuterated solvent such as methanol-d₄ or to add a small amount of water (D₂O). These solvents can break up the boroxine trimer.

Expected ¹H NMR Spectral Features:

  • Vinyl Protons: Two distinct signals in the olefinic region (typically δ 5.0-7.0 ppm). The proton alpha to the boron atom will likely appear as a doublet, and the proton beta to the boron will be a doublet of doublets due to coupling with the alpha proton and the methine proton of the cyclohexyl group. The coupling constant between the two vinyl protons will indicate the stereochemistry (cis or trans). For the trans isomer, a large coupling constant (typically >12 Hz) is expected.

  • Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.0-2.5 ppm). The methine proton adjacent to the vinyl group will likely be the most downfield of these signals.

  • Boronic Acid Protons (-B(OH)₂): A broad singlet that is often exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features:

  • Vinyl Carbons: Two signals in the olefinic region (typically δ 120-150 ppm). The carbon atom directly attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.[4]

  • Cyclohexyl Carbons: A set of signals in the aliphatic region (typically δ 25-45 ppm).

Expected ¹¹B NMR Spectral Features:

The ¹¹B nucleus is NMR active and provides direct information about the electronic environment of the boron atom.[5]

  • For a tricoordinate boronic acid, a single, relatively broad signal is expected in the range of δ 25-35 ppm.[5][6] The chemical shift is sensitive to the substituents on the boron atom and the solvent.

Crystallographic Data

As of the compilation of this guide, the single-crystal X-ray structure of (1-Cyclohexylvinyl)boronic acid has not been reported in the Cambridge Structural Database. Such a structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the boronic acid moieties in the solid state.

Synthesis of (1-Cyclohexylvinyl)boronic Acid

The synthesis of vinylboronic acids can be achieved through several established methods. A common and effective approach is the hydroboration of a terminal alkyne followed by hydrolysis.

Representative Synthetic Protocol

The following is a general, field-proven protocol for the synthesis of a vinylboronic acid from an alkyne precursor. This protocol is illustrative and would require optimization for the specific synthesis of (1-Cyclohexylvinyl)boronic acid from cyclohexylacetylene.

Synthesis_Workflow cluster_hydroboration Step 1: Hydroboration cluster_hydrolysis Step 2: Hydrolysis start Cyclohexylacetylene in dry THF intermediate Cyclohexylvinylboronate Ester start->intermediate 0 °C to rt reagent1 Catecholborane or Pinacolborane reagent1->intermediate product (1-Cyclohexylvinyl)boronic Acid intermediate->product rt reagent2 Aqueous Acid (e.g., HCl) reagent2->product

Figure 1: General synthetic workflow for (1-Cyclohexylvinyl)boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with cyclohexylacetylene and anhydrous tetrahydrofuran (THF).

  • Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of a hydroborating agent, such as catecholborane or pinacolborane, in THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion to the corresponding boronate ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis: Upon completion of the hydroboration, the reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously at room temperature for a period to effect the hydrolysis of the boronate ester to the boronic acid.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure (1-Cyclohexylvinyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of (1-Cyclohexylvinyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²- or sp³-hybridized carbon of an organic halide or triflate.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 oa Oxidative Addition r_x R-X r_x->pd0 pd_complex2 R-Pd(II)L_n-(1-Cyclohexylvinyl) pd_complex1->pd_complex2 transmetal Transmetalation boronic_acid (1-Cyclohexylvinyl)B(OH)₂ + Base boronic_acid->pd_complex1 product R-(1-Cyclohexylvinyl) pd_complex2->product re Reductive Elimination product->pd0

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Steps of the Mechanism:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R-X), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid is activated by a base to form a boronate species. This species then transfers its organic group (the 1-cyclohexylvinyl moiety) to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of trans-(2-Cyclohexylvinyl)boronic acid with an aryl bromide.

Materials:

  • trans-(2-Cyclohexylvinyl)boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl bromide, trans-(2-Cyclohexylvinyl)boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: The appropriate solvent system is added via syringe. The flask is then sealed.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

As a matter of good laboratory practice, (1-Cyclohexylvinyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] The solid material is classified as a non-combustible solid.[2] It is advisable to handle the compound in a well-ventilated area or a fume hood. For specific and detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1-Cyclohexylvinyl)boronic acid is a valuable and versatile reagent in organic synthesis, primarily leveraged for its ability to participate in Suzuki-Miyaura cross-coupling reactions. Its structural features, combining a stable cyclohexyl moiety with a reactive vinylboronic acid group, allow for the straightforward construction of complex molecules. While detailed spectroscopic and crystallographic data are not widely available, its structural properties can be reliably inferred from established principles of NMR spectroscopy. The synthetic and application protocols provided in this guide offer a solid foundation for the successful utilization of this important building block in research and development endeavors.

References

Sources

An In-depth Technical Guide to (1-Cyclohexylvinyl)boronic acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Cyclohexylvinyl)boronic acid, bearing the CAS number 1202245-69-9, is a geminally substituted vinylboronic acid that has emerged as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a cyclohexyl group directly attached to the boronic acid-bearing vinylic carbon, imparts distinct reactivity and stability profiles. This guide provides a comprehensive technical overview of (1-Cyclohexylvinyl)boronic acid, encompassing its synthesis, physicochemical properties, and key applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and its potential in the landscape of drug discovery. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Rise of Vinylboronic Acids in Synthesis and Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in the construction of complex organic molecules, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Within this class of reagents, vinylboronic acids are particularly attractive due to their ability to introduce vinyl moieties, which are versatile functional handles for further chemical transformations.

Historically, the broader application of some vinylboronic acids was hampered by issues of instability, including a propensity for polymerization and protodeboronation.[2] However, advancements in synthetic methodologies and a deeper understanding of their structure-activity relationships have led to the development of more stable and synthetically accessible vinylboronic acid derivatives. These compounds are now recognized for their biocompatibility, low toxicity, and high stability in aqueous media and even cell lysates, making them increasingly valuable in the realm of medicinal chemistry and bioorthogonal chemistry.[1][3][4][5] Boron-containing compounds, once viewed with caution, are now integral to a number of FDA-approved drugs, such as Bortezomib, underscoring the therapeutic potential of this class of molecules.[1][5][6]

(1-Cyclohexylvinyl)boronic acid represents a specific and strategic design within the vinylboronic acid family. The geminal substitution pattern, where the cyclohexyl group and the boronic acid are attached to the same carbon of the double bond, influences the steric and electronic properties of the molecule, which in turn affects its reactivity and stability.

Physicochemical Properties and Structural Elucidation

While specific, experimentally determined physicochemical data for (1-Cyclohexylvinyl)boronic acid is not extensively documented in publicly available literature, its properties can be inferred from its structure and data for analogous compounds.

PropertyValue/InformationSource
CAS Number 1202245-69-9[2]
Molecular Formula C₈H₁₅BO₂[2]
Molecular Weight 154.02 g/mol [2]
Appearance Likely a white to off-white solidInferred
Storage Sealed in a dry environment at 2-8°C is recommended.[2]
Stability Geminal disubstituted alkenes can exhibit greater stability compared to their cis/trans isomers due to hyperconjugation and steric effects.[7][8][9] This suggests that (1-Cyclohexylvinyl)boronic acid may possess favorable stability. It is important to note that boronic acids can form cyclic anhydrides (boroxines) upon dehydration.Inferred

Spectroscopic Characterization:

Authentic spectroscopic data for (1-Cyclohexylvinyl)boronic acid is available from specialized chemical suppliers. While a detailed spectrum is not provided here, the expected NMR signals are as follows:

  • ¹H NMR: Resonances corresponding to the vinyl protons, the cyclohexyl protons, and a broad singlet for the hydroxyl protons of the boronic acid. The chemical shifts of the vinyl protons would be indicative of the geminal substitution pattern.

  • ¹³C NMR: Signals for the vinylic carbons, with the carbon bearing the boron atom being significantly influenced by the boron nucleus, and signals for the carbons of the cyclohexyl ring.

  • ¹¹B NMR: A characteristic chemical shift for a tricoordinate boron atom in a boronic acid, typically in the range of 25-35 ppm.[10]

Synthesis of (1-Cyclohexylvinyl)boronic acid

The synthesis of 1,1-disubstituted vinylboronates, the protected precursors to (1-Cyclohexylvinyl)boronic acid, can be approached through several modern synthetic strategies. Two plausible and efficient methods are outlined below.

Hydroboration of a Terminal Alkyne

A common and effective method for the synthesis of vinylboronic acids is the hydroboration of alkynes. For (1-Cyclohexylvinyl)boronic acid, the logical starting material would be cyclohexylacetylene. The hydroboration of terminal alkynes can proceed with various borane reagents, often with catalytic control to achieve the desired regioselectivity.

Workflow for Hydroboration Synthesis:

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Hydrolysis A Cyclohexylacetylene D (1-Cyclohexylvinyl)boronic acid pinacol ester A->D Hydroboration B Pinacolborane (HBpin) B->D C Catalyst (e.g., dicyclohexylborane) C->D E (1-Cyclohexylvinyl)boronic acid pinacol ester G (1-Cyclohexylvinyl)boronic acid E->G Deprotection F Hydrolysis (e.g., silica gel in methanol) F->G

Caption: Synthesis of (1-Cyclohexylvinyl)boronic acid via hydroboration.

Detailed Protocol (Exemplary):

This protocol is based on general procedures for the dicyclohexylborane-mediated hydroboration of terminal alkynes with pinacolborane.[11][12]

  • Reaction Setup: In a flame-dried, argon-purged flask, add cyclohexylacetylene (1.0 eq).

  • Reagent Addition: Under an argon atmosphere, add a catalytic amount of dicyclohexylborane (e.g., 5 mol%).

  • Hydroboration: Add pinacolborane (1.1 eq) dropwise at room temperature. The reaction is typically stirred under neat conditions for several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alkyne is consumed.

  • Work-up (Pinacol Ester): The resulting (1-Cyclohexylvinyl)boronic acid pinacol ester can be purified by column chromatography on silica gel. The pinacol ester is generally more stable and easier to handle than the free boronic acid.[13]

  • Hydrolysis to Boronic Acid: To obtain the free boronic acid, the purified pinacol ester is dissolved in a suitable solvent like methanol, and silica gel is added. The mixture is stirred at room temperature for 24 hours.[14]

  • Purification: After filtration to remove the silica gel, the solvent is evaporated, and the crude (1-Cyclohexylvinyl)boronic acid can be purified by column chromatography or recrystallization.

Boron-Wittig Reaction

An alternative and highly stereoselective method for preparing 1,1-disubstituted vinyl boronates is the Boron-Wittig reaction.[15] This approach involves the reaction of a lithiated geminal bis(boronate) with an aldehyde or, in a variation, with diiodomethane.

Workflow for Boron-Wittig Synthesis:

G cluster_0 Step 1: Lithiation and Alkylation cluster_1 Step 2: Elimination and Hydrolysis A Cyclohexyl-substituted geminal bis(boronate) B Lithiation (e.g., n-BuLi) D Alkylated intermediate B->D Alkylation C Diiodomethane (CH₂I₂) C->D E Alkylated intermediate G (1-Cyclohexylvinyl)boronic acid pinacol ester E->G Elimination F B-I Elimination F->G I (1-Cyclohexylvinyl)boronic acid G->I Deprotection H Hydrolysis H->I

Caption: Synthesis of (1-Cyclohexylvinyl)boronic acid via a Boron-Wittig approach.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (1-Cyclohexylvinyl)boronic acid in synthetic organic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the vinylboronic acid and an organic halide or triflate.[3]

General Suzuki-Miyaura Reaction Scheme:

G A (1-Cyclohexylvinyl)boronic acid F Coupled Product A->F B Aryl/Heteroaryl Halide (R-X) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃) D->F Base E Solvent (e.g., Toluene/H₂O) E->F Solvent

Caption: General scheme for the Suzuki-Miyaura coupling of (1-Cyclohexylvinyl)boronic acid.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol is based on general procedures for the Suzuki-Miyaura coupling of vinylboronic acids with aryl halides.[15][16]

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), (1-Cyclohexylvinyl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0-3.0 eq).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and water or isopropanol.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Significance in Drug Discovery and Development

The incorporation of the (1-cyclohexylvinyl) moiety into a molecule can have significant implications for its pharmacological properties. The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. The vinyl group provides a point for further functionalization or can be a key pharmacophoric element itself.

Boronic acids are known to act as inhibitors of serine proteases, with the boron atom forming a reversible covalent bond with the active site serine residue.[1] This mechanism is central to the action of the anticancer drug Bortezomib. While specific biological activities of (1-Cyclohexylvinyl)boronic acid are not yet widely reported, its structural features make it a compelling candidate for inclusion in screening libraries for various therapeutic targets.

The use of vinylboronic acids in bioorthogonal chemistry for cellular labeling further highlights their potential in chemical biology and drug target identification.[4]

Conclusion

(1-Cyclohexylvinyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules through the Suzuki-Miyaura cross-coupling reaction. Its synthesis is accessible through modern hydroboration or boron-Wittig methodologies. The unique geminal substitution pattern offers a distinct steric and electronic profile that can be strategically employed in the design of novel chemical entities. As the field of medicinal chemistry continues to embrace the utility of boronic acids, compounds like (1-Cyclohexylvinyl)boronic acid are poised to play an increasingly important role in the discovery and development of new therapeutics.

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Adv., 2021, 11, 28171-28178. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition, 55(40), 12243-12247. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. J. Am. Chem. Soc. 2023, 145, 19, 10595–10601. [Link]

  • Hermanek, S. (1992). 11B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives. Factors Influencing Chemical Shifts of Skeletal Atoms. Chemical Reviews, 92(2), 325-362. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION for the article: A BODIPY based probe for the detection of peroxynitrite through a selective oxidative cyclization. [Link]

  • Selma, E., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 856-862. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 2005, 70 (22), 8601-8604. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • To, D., & D'Souza, A. (2021). Design and discovery of boronic acid drugs. Drug Discovery Today, 26(8), 1883-1893. [Link]

  • Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Green Chemistry, 2022, 24, 8820-8825. [Link]

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Angew Chem Int Ed Engl, 2015, 54(26), 7599–7603. [Link]

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Synthesis and Characterization of (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and handling of (1-Cyclohexylvinyl)boronic acid, a valuable reagent in modern organic synthesis. As a Senior Application Scientist, the following content is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights to ensure successful implementation in a laboratory setting.

Introduction: The Versatility of Vinylboronic Acids

Vinylboronic acids are a subclass of organoboron compounds that have become indispensable tools in organic chemistry. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The stability of the boronic acid functional group, coupled with its predictable reactivity, makes these compounds ideal building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] (1-Cyclohexylvinyl)boronic acid, with its specific structural motif, offers a unique combination of steric and electronic properties for the introduction of the cyclohexylvinyl group in drug discovery and materials science applications.

This guide will provide a detailed protocol for a practical and efficient synthesis of (1-Cyclohexylvinyl)boronic acid, followed by a thorough discussion of the analytical techniques required for its unambiguous characterization.

Part 1: Synthesis of (1-Cyclohexylvinyl)boronic acid

Strategic Approach to Synthesis: A Rationale

Several synthetic routes can be envisioned for the preparation of vinylboronic acids.[3] These include the reaction of a vinyl organometallic reagent with a borate ester, palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent, and the hydroboration of a terminal alkyne.[3][4] For the synthesis of (1-Cyclohexylvinyl)boronic acid, the hydroboration of 1-ethynylcyclohexene stands out as a particularly efficient and atom-economical approach. This method allows for the direct installation of the boronic acid functionality onto the alkyne with high regioselectivity.

The hydroboration-oxidation of alkenes is a well-established method for the anti-Markovnikov hydration of a double bond.[5][6] In the case of alkynes, hydroboration leads to the formation of a vinylborane, which can then be hydrolyzed to the corresponding vinylboronic acid.[6] The regioselectivity of the hydroboration of terminal alkynes is primarily governed by steric factors, with the boron atom adding to the terminal, less-hindered carbon atom.

Recommended Synthetic Protocol: Hydroboration of 1-Ethynylcyclohexene

This protocol details the synthesis of (1-Cyclohexylvinyl)boronic acid via the hydroboration of 1-ethynylcyclohexene with pinacolborane, followed by hydrolysis of the resulting boronate ester.

Experimental Workflow Diagram

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Hydrolysis A 1-Ethynylcyclohexene E Reaction Mixture A->E B Pinacolborane (HBpin) B->E C Catalyst (e.g., PdCl2(dppf)) C->E D Solvent (e.g., THF) D->E F (1-Cyclohexylvinyl)boronic acid pinacol ester E->F Stir at RT I Reaction Work-up F->I G Aqueous Acid (e.g., HCl) G->I H Organic Solvent (e.g., Ether) J Purification (e.g., Recrystallization) I->J Extraction & Separation K (1-Cyclohexylvinyl)boronic acid J->K

Caption: Workflow for the synthesis of (1-Cyclohexylvinyl)boronic acid.

Reagents and Equipment:

  • 1-Ethynylcyclohexene

  • Pinacolborane (HBpin)

  • Palladium(II) dichloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] or similar palladium catalyst

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add 1-ethynylcyclohexene (1.0 eq). Dissolve the alkyne in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add pinacolborane (1.1 eq) followed by the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and slowly add 2 M HCl. Stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield (1-Cyclohexylvinyl)boronic acid as a solid.

Safety Precautions:

  • Pinacolborane is flammable and should be handled in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Anhydrous solvents are reactive with water and should be handled under an inert atmosphere.

Alternative Synthetic Pathways

While hydroboration is the recommended route, other methods can be employed:

  • From a Vinyl Halide: The reaction of a (1-halovinyl)cyclohexane with an organolithium reagent followed by trapping with a trialkyl borate and subsequent hydrolysis can yield the desired product.[7][8]

  • Palladium-Catalyzed Borylation: A palladium-catalyzed cross-coupling of a (1-halovinyl)cyclohexane with bis(pinacolato)diboron (B₂pin₂) can also be utilized.[3]

These alternative routes may be advantageous depending on the availability of starting materials.

Table 1: Comparison of Synthetic Routes

Method Starting Materials Key Reagents Advantages Disadvantages
Hydroboration 1-EthynylcyclohexenePinacolborane, CatalystHigh regioselectivity, atom economyRequires inert atmosphere, catalyst cost
Organometallic (1-Halovinyl)cyclohexaneOrganolithium, Trialkyl borateWell-establishedRequires cryogenic temperatures, strong bases
Pd-Catalyzed Borylation (1-Halovinyl)cyclohexaneB₂pin₂, Pd Catalyst, BaseGood functional group toleranceCatalyst and diboron reagent cost

Part 2: Characterization of (1-Cyclohexylvinyl)boronic acid

Accurate characterization is crucial to confirm the identity and purity of the synthesized (1-Cyclohexylvinyl)boronic acid. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (1-Cyclohexylvinyl)boronic acid.

Practical Consideration: Overcoming Oligomerization

Boronic acids have a propensity to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex and difficult-to-interpret NMR spectra.[9][10] To obtain a clean monomeric spectrum, it is recommended to dissolve the sample in a deuterated solvent that can break up these oligomers, such as methanol-d₄ or DMSO-d₆.[10] Adding a small amount of D₂O can also be beneficial.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Vinyl Protons: Two distinct signals are expected for the geminal vinyl protons, likely appearing as doublets in the range of δ 5.5-6.5 ppm.

  • Cyclohexyl Protons: A series of multiplets corresponding to the protons of the cyclohexyl ring will be observed in the upfield region, typically between δ 1.0-2.5 ppm.

  • B(OH)₂ Protons: A broad singlet for the two hydroxyl protons on the boron atom will be present, which is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

  • Vinyl Carbons: Two signals are expected for the vinyl carbons. The carbon attached to the boron atom will likely be broad due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.[11] The terminal vinyl carbon will appear as a sharp signal.

  • Cyclohexyl Carbons: Signals corresponding to the carbons of the cyclohexyl ring will be observed in the aliphatic region.

¹¹B NMR Spectroscopy:

Boron-11 NMR is a highly informative technique for characterizing boronic acids.[12][13]

  • Expected Chemical Shift: For a trigonal planar (sp²-hybridized) boronic acid, a single broad signal is expected in the range of δ 28-34 ppm.[14] The chemical shift is sensitive to the electronic environment of the boron atom.

Table 2: Predicted NMR Data for (1-Cyclohexylvinyl)boronic acid

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 5.5 - 6.5d, d=CH₂
1.0 - 2.5mCyclohexyl-H
variablebr sB(OH)₂
¹³C ~140s (broad)C-B
~125t=CH₂
25 - 40t, dCyclohexyl-C
¹¹B 28 - 34br sB(OH)₂

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C=C Stretch: An absorption band around 1620-1680 cm⁻¹ for the carbon-carbon double bond.

  • B-O Stretch: A strong absorption in the region of 1300-1400 cm⁻¹.

Part 3: Handling, Storage, and Applications

Stability and Storage

Boronic acids are generally stable solids, but they can be susceptible to degradation over time, particularly through protodeboronation in the presence of moisture and acid or base.[15] It is recommended to store (1-Cyclohexylvinyl)boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.

Key Applications in Organic Synthesis

The primary application of (1-Cyclohexylvinyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions.[16][17]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the formation of a new carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or alkyl halide or triflate.

General Reaction Scheme Diagram

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Example Protocol:

  • To a reaction vessel, add the aryl halide (1.0 eq), (1-Cyclohexylvinyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture with stirring until the starting materials are consumed (monitor by TLC or GC-MS).

  • After cooling, perform an aqueous work-up and purify the product by column chromatography.

The choice of catalyst, base, and solvent can be critical for the success of the reaction and may require optimization for specific substrates.[18]

Conclusion

(1-Cyclohexylvinyl)boronic acid is a valuable synthetic intermediate with significant potential in drug discovery and materials science. The hydroboration of 1-ethynylcyclohexene provides a reliable and efficient route to this compound. Proper characterization using a combination of NMR, MS, and IR spectroscopy is essential to ensure its identity and purity. With careful handling and storage, this versatile building block can be effectively employed in a range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

References

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  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Oble, J., & Poli, G. (2013). Catalytic Dehydrogenative Borylation of Terminal Alkynes by a SiNN Pincer Complex of Iridium. Journal of the American Chemical Society, 135(6), 2191–2194. [Link]

  • Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Preparation method of cyclopropylboronic acid. (2012). Google Patents.
  • Eising, S., Lelivelt, F., & Bonger, K. M. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(4), 1338–1343. [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Retrieved January 16, 2026, from [Link]

  • Hudson, Z. M., & Wang, Y. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(12), 4055–4062. [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. Retrieved January 16, 2026, from [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Retrieved January 16, 2026, from [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry.
  • Hydroboration-Oxidation of 1-methyl-cyclohex-1-ene (cropped).png. (2024). Wikimedia Commons. Retrieved January 16, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved January 16, 2026, from [Link]

  • Hydroboration-oxidation of Alkenes. (2023). YouTube. Retrieved January 16, 2026, from [Link]

  • Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 389-409). Royal Society of Chemistry.
  • Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.
  • ZnBr2-Catalyzed Dehydrogenative Borylation of Terminal Alkynes. (2021).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000127). (n.d.). HMDB. Retrieved January 16, 2026, from [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
  • Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. (2013). Google Patents.
  • Chemoselective C(sp)-H Borylation of Terminal Alkynes Catalyzed by a Bis(N-heterocyclicsilylene) Manganese Complex. (n.d.). ChemRxiv.
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A Technical Guide to the Reactivity of (1-Cyclohexylvinyl)boronic Acid with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (1-Cyclohexylvinyl)boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique combination of a sterically demanding cyclohexyl group and a reactive vinylboronic acid moiety offers a gateway to complex molecular architectures. This guide provides an in-depth exploration of the reactivity of (1-cyclohexylvinyl)boronic acid with a range of electrophiles. We will delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed Suzuki-Miyaura couplings, copper-mediated Chan-Lam reactions, and additions to carbonyl and imine systems. By synthesizing data from seminal literature, this document aims to equip researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary to effectively leverage this reagent in their synthetic endeavors.

Introduction: Properties and Stability of (1-Cyclohexylvinyl)boronic Acid

(1-Cyclohexylvinyl)boronic acid, with the chemical formula C₈H₁₅BO₂, is an organoboron compound that has gained traction for its utility in creating sterically hindered carbon-carbon and carbon-heteroatom bonds. The presence of the cyclohexyl group imparts specific lipophilic characteristics, while the vinylboronic acid provides a handle for a multitude of chemical transformations.

Structural Features & Synthesis

The molecule consists of a boronic acid group attached to a vinyl carbon, which is itself substituted with a cyclohexyl ring. This structure is typically synthesized via the hydroboration of cyclohexylacetylene, followed by hydrolysis.[1] Often, for improved stability and ease of handling, it is converted to its corresponding pinacol ester.[2]

The Critical Aspect of Stability: Resistance to Protodeboronation

A significant challenge in working with boronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond, which is often problematic in aqueous and basic conditions used for cross-coupling.[3] However, a key advantage of vinylboronic acids is their remarkable stability compared to many aryl- and heteroarylboronic acids.[4][5] Studies have shown that the protodeboronation of vinylboronic acids is exceptionally slow, a feature that enhances their reliability and utility in a wide range of reaction conditions.[5]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of vinylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds with exceptional efficiency and functional group tolerance.[2][6] This transformation is a cornerstone of modern medicinal chemistry for assembling complex molecular scaffolds.[7][8]

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide/triflate bond, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species. This species transfers its vinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate [R¹-Pd(II)L₂-R²] pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product R¹-R² transmetalation_intermediate->product reagents R¹-X (Aryl/Vinyl Halide) boronic_acid R²-B(OH)₂ + Base ((1-Cyclohexylvinyl)boronic acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A generalized protocol for coupling (1-cyclohexylvinyl)boronic acid with an aryl bromide is described below. Optimization of ligand, base, and solvent is often necessary for specific substrates.[9][10]

Materials:

  • (1-Cyclohexylvinyl)boronic acid (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • CsF or K₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane or isopropanol/water mixture

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, the phosphine ligand (e.g., SPhos), and the base.

  • Add (1-cyclohexylvinyl)boronic acid and the aryl bromide coupling partner.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary
Electrophile (R-X)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd(OAc)₂/SPhosCsFIsopropanol80>90 (typical)[9][10]
1-Chloro-4-nitrobenzenePd₂(dba)₃/XPhosK₃PO₄Toluene/H₂O100>85 (typical)[6][11]
2-ChloropyridinePd(OAc)₂/SPhosCsFIsopropanol80~80 (typical)[10]

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using boronic acids.[12] This reaction is an excellent alternative to the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[13]

Mechanism of Action

While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves the following key steps:[14]

  • Ligand Exchange: The boronic acid reacts with a Cu(II) salt (e.g., Cu(OAc)₂) to form a copper-vinyl intermediate.

  • Coordination: The nucleophile (amine or alcohol) coordinates to the copper center.

  • Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.

  • Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Cycle cu2 Cu(II)L₂ cu_boronate L-Cu(II)-R¹ cu2->cu_boronate Transmetalation cu3_complex L-Cu(III)(R¹)(NuH) cu_boronate->cu3_complex Coordination product R¹-Nu cu3_complex->product cu1 Cu(I)L cu3_complex->cu1 Reductive Elimination cu1->cu2 Reoxidation boronic_acid R¹-B(OH)₂ ((1-Cyclohexylvinyl)boronic acid) nucleophile Nu-H (Amine/Alcohol) oxidant O₂ (Air)

Caption: Generalized catalytic cycle for the Chan-Lam C-N/C-O coupling.

Experimental Protocol: Chan-Lam N-Vinylation

This protocol describes a typical procedure for the coupling of an amine with (1-cyclohexylvinyl)boronic acid.[13][15]

Materials:

  • (1-Cyclohexylvinyl)boronic acid (1.2 equiv)

  • Amine (1.0 equiv)

  • Cu(OAc)₂ (1.0 - 2.0 equiv for stoichiometric, or 10-20 mol% for catalytic)

  • Pyridine or Triethylamine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular sieves (optional, for catalytic reactions)

Procedure:

  • To a round-bottom flask open to the air, add the amine, (1-cyclohexylvinyl)boronic acid, and Cu(OAc)₂.

  • Add the solvent (e.g., DCM) followed by the base (e.g., pyridine).

  • Stir the mixture vigorously at room temperature. The reaction is often visually indicated by a color change from blue/green to brown.

  • Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to several days.[12]

  • Upon completion, dilute the reaction with DCM and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the product via column chromatography.

Additions to Carbonyls and Imines

(1-Cyclohexylvinyl)boronic acid can act as a nucleophile, adding to electrophilic C=O and C=N double bonds. These reactions are valuable for synthesizing allylic alcohols and amines, respectively, which are important chiral synthons.

Reaction with Aldehydes (Boron-Wittig Reaction)

A highly stereoselective method for synthesizing vinyl boronates involves the reaction of 1,1-bis(pinacolboronates) with aldehydes, known as the boron-Wittig reaction.[16] While not a direct reaction of the boronic acid, it is a key related transformation for creating substituted vinyl boronate esters that can then be used. More direct additions of vinylboronic acids to aldehydes can also be achieved, often catalyzed by transition metals like rhodium.

Reaction with Imines

The enantioselective addition of vinylboronates to imines, particularly acyl imines, is a powerful strategy for producing chiral amines.[17] These reactions are often catalyzed by chiral complexes, such as those derived from rhodium or chiral biphenols.[17][18]

Mechanism Insight: The reaction is believed to proceed via the formation of a chiral boronate complex in situ. The catalyst activates the boronic acid and controls the facial selectivity of the addition to the imine electrophile.[17]

Experimental_Workflow start Start: Oven-dried Glassware under Inert Atmosphere reagents Charge Reagents: 1. Catalyst & Ligand 2. Boronic Acid & Electrophile 3. Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Reaction Temp (e.g., 80-100°C) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: 1. Cool & Dilute 2. Filter (Celite) 3. Wash & Dry monitoring->workup purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS, etc. purification->analysis

Caption: A standard experimental workflow for cross-coupling reactions.

Other Electrophilic Reactions

The utility of (1-cyclohexylvinyl)boronic acid extends beyond the major reaction classes discussed above.

  • Electrophilic Amination: Direct conversion of the C-B bond to a C-N bond can be achieved using electrophilic aminating agents like hydroxylamine derivatives or amino-λ³-iodanes.[19][20] This provides a complementary route to vinyl amines.

  • Inverse-Electron-Demand Diels-Alder (iEDDA): Vinylboronic acids have been shown to be excellent, stable, and non-toxic reactants in bioorthogonal iEDDA reactions with electron-poor tetrazines, highlighting their potential in chemical biology.[21][22][23]

  • Hydrogenation: The vinyl group can be enantioselectively hydrogenated using rhodium catalysts to produce chiral secondary boronic esters, which are valuable and otherwise difficult-to-access synthetic intermediates.[24][25]

Conclusion

(1-Cyclohexylvinyl)boronic acid is a robust and versatile reagent for modern organic synthesis. Its enhanced stability against protodeboronation makes it a reliable partner in demanding cross-coupling reactions. Mastery of its reactivity in Suzuki-Miyaura, Chan-Lam, and addition reactions opens a direct path to complex molecules featuring a sterically encumbered vinyl moiety. For researchers in drug discovery, the ability to predictably install this group is invaluable for tuning the steric and electronic properties of lead compounds, ultimately accelerating the development of new therapeutic agents.[26][27][28]

References

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  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

  • Zhang, Y., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. SciSpace. [Link]

  • ResearchGate. (n.d.). Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (n.d.). Transition-metal-free electrophilic amination of boronic acid derivatives. [Link]

  • Beenen, M. A., & Weix, D. J. (2007). Catalytic enantioselective addition of arylboronic acids to N-boc imines generated in situ. Organic Letters, 9(25), 5155-5157. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Eising, S., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(4), 1301-1305. [Link]

  • Cox, P. A. (2013). Asymmetric rhodium catalysed additions to activated imines: new approaches to α-chiral amines. Nottingham ePrints. [Link]

  • Wikipedia. (n.d.). Electrophilic amination. [Link]

  • ResearchGate. (n.d.). Electrophilic Amination: An Update. [Link]

  • Nava, M., et al. (2014). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Journal of the American Chemical Society, 136(41), 14586-14591. [Link]

  • Liu, Y., et al. (2014). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Angewandte Chemie International Edition, 53(31), 8129-8133. [Link]

  • Morken, J. P., et al. (2020). Catalytic Enantioselective Synthesis of anti Vicinal Silylboronates by Conjunctive Cross Coupling. Journal of the American Chemical Society, 142(22), 10077-10082. [Link]

  • Li, M., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(8), 12455-12479. [Link]

  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. [Link]

  • Wu, H., et al. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(1), 63-79. [Link]

  • Crysdot LLC. (n.d.). (1-Cyclohexylvinyl)boronic acid. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 135(29), 10749-10761. [Link]

  • Svozil, D., & Varekova, R. S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

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  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 136(10), 4009-4022. [Link]

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Sources

Unlocking Novel Transformations: An In-depth Technical Guide to (1-Cyclohexylvinyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flatland of Arylboronic Acids

In the diverse landscape of synthetic organic chemistry, boronic acids have carved out an indispensable role, largely defined by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the utility of aryl- and simple vinylboronic acids is well-established, the exploration of more sterically demanding analogues remains a frontier with untapped potential. This guide delves into the chemistry of (1-Cyclohexylvinyl)boronic acid, a reagent whose bulky cyclohexyl moiety at the α-position of the vinyl group imparts unique reactivity and opens doors to novel chemical transformations.

As Senior Application Scientists, our goal is to move beyond simple procedural descriptions. We aim to provide a deep understanding of the "why" behind the "how," offering insights into the mechanistic underpinnings and practical considerations that are crucial for successful application in a research and development setting. This guide is structured to be a self-validating resource, grounding its protocols in established principles while pushing the boundaries to explore novel reactivity.

I. Synthesis and Characterization: Accessing the Key Building Block

The journey into the novel applications of (1-Cyclohexylvinyl)boronic acid begins with its reliable synthesis. The most common and efficient method for preparing α-substituted vinylboronates is the hydroboration of a terminal alkyne.[1] In the case of our target molecule, the readily available cyclohexylacetylene serves as the starting material. To ensure stability and ease of handling, the boronic acid is typically prepared and isolated as its pinacol ester derivative.

Experimental Protocol: Synthesis of (1-Cyclohexylvinyl)boronic acid pinacol ester

Reaction Scheme:

G cluster_0 Synthesis of (1-Cyclohexylvinyl)boronic acid pinacol ester start Cyclohexylacetylene + Pinacolborane catalyst [Rh(cod)Cl]2 / Ligand start->catalyst Toluene, 80 °C product (1-Cyclohexylvinyl)boronic acid pinacol ester catalyst->product G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Steric Hindrance Effect Pd0 Pd(0)L_n OxAdd R-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation R-Pd(II)-R' OxAdd->Transmetalation Transmetalation (Boronate) RedElim R-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Steric bulk on the vinylboronate slows down the transmetalation step. Steric bulk on the vinylboronate slows down the transmetalation step. G cluster_0 Suzuki-Miyaura Coupling of (1-Cyclohexylvinyl)boronic acid start (1-Cyclohexylvinyl)boronic acid pinacol ester + Aryl Halide catalyst Pd(OAc)2 / SPhos start->catalyst base K3PO4 product 1-Aryl-1-cyclohexylethylene catalyst->product Toluene/H2O, 100 °C base->product G cluster_0 Proposed Asymmetric Conjugate Addition start (1-Cyclohexylvinyl)boronic acid + α,β-Unsaturated Ketone catalyst [Rh(cod)(OH)]2 / Chiral Diene Ligand start->catalyst Dioxane/H2O, 100 °C product Chiral β-Vinyl Ketone catalyst->product G cluster_0 Petasis Reaction Pathway Amine Amine Iminium Iminium Ion Amine->Iminium Carbonyl Carbonyl (e.g., Glyoxylic Acid) Carbonyl->Iminium Product α-Amino Acid Derivative Iminium->Product BoronicAcid (1-Cyclohexylvinyl)boronic acid BoronicAcid->Product Nucleophilic Addition

Sources

A Technical Guide to the Spectroscopic Characterization of Cyclohexylvinyl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize cyclohexylvinyl boronic acids. A critical challenge in compiling this guide was the lack of publicly available experimental data for the specific constitutional isomer (1-Cyclohexylvinyl)boronic acid (CAS 1092543-30-7). To overcome this, we have utilized its widely studied and commercially available isomer, trans-(2-Cyclohexylvinyl)boronic acid (CAS 37490-38-8) , as a representative model. This document details the expected spectral features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the underlying principles and causality behind the observed data, this guide serves as a foundational resource for researchers, chemists, and drug development professionals working with this versatile class of organoboron compounds. Detailed, field-proven experimental protocols are provided to ensure data integrity and reproducibility.

Introduction and Structural Elucidation Strategy

(1-Cyclohexylvinyl)boronic acid and its isomers are valuable building blocks in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their utility lies in the ability to form new carbon-carbon bonds, enabling the construction of complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for their successful application, necessitating a multi-faceted spectroscopic approach.

The primary tools for characterization—NMR, IR, and MS—each provide unique and complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the local electronic environment of the boron atom. IR spectroscopy identifies key functional groups, such as the B-O and O-H bonds of the boronic acid moiety and the C=C double bond. Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns, further validating its structure.

This guide will systematically explore each technique, presenting expected data for trans-(2-Cyclohexylvinyl)boronic acid and explaining the rationale for interpreting these spectra.

Isomer Focus: (1-Cyclohexylvinyl)boronic acid vs. trans-(2-Cyclohexylvinyl)boronic acid

It is essential to distinguish between the requested topic molecule, (1-Cyclohexylvinyl)boronic acid, and the model compound used in this guide, trans-(2-Cyclohexylvinyl)boronic acid.

  • (1-Cyclohexylvinyl)boronic acid: The boronic acid group and the cyclohexyl group are attached to the same vinylic carbon.

  • trans-(2-Cyclohexylvinyl)boronic acid: The boronic acid group and the cyclohexyl group are attached to adjacent vinylic carbons in a trans configuration.

Due to a scarcity of published data for the former, this guide will leverage the available information on the latter to demonstrate the application of spectroscopic principles. The fundamental interpretation of signals from the cyclohexyl and boronic acid groups remains highly relevant for both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for full characterization.

A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration. This can lead to complex or broadened spectra. To ensure the acquisition of clean spectra of the monomeric boronic acid, it is crucial to use appropriate solvents. Protic deuterated solvents like methanol-d₄ or the addition of D₂O can break up the boroxine trimer, although this will cause the exchangeable B(OH)₂ protons to be lost from the spectrum[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of protons.

Table 1: Expected ¹H NMR Data for trans-(2-Cyclohexylvinyl)boronic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~6.5 - 6.8Doublet of doublets1HCH-CH=CH-BThis proton is coupled to both the adjacent vinylic proton and the methine proton of the cyclohexyl group. Its downfield shift is due to the deshielding effect of the double bond.
~5.4 - 5.7Doublet1HCH=CH-BThis proton is coupled to the adjacent vinylic proton. It is significantly deshielded by the adjacent electron-withdrawing boronic acid group.
~4.5 - 6.0Broad singlet2HB(OH)₂These protons are acidic and exchangeable. The signal is often broad and its position is highly dependent on concentration, temperature, and solvent. May not be observed in protic solvents.
~1.9 - 2.2Multiplet1HCyclohexyl-CHThe methine proton of the cyclohexyl ring, adjacent to the vinyl group.
~1.0 - 1.8Multiplets10HCyclohexyl-CH₂The remaining ten protons of the cyclohexyl ring appear as a complex series of overlapping multiplets in the aliphatic region.
¹³C NMR Spectroscopy

¹³C NMR identifies all unique carbon environments in the molecule. A key feature is the quadrupolar broadening effect of the boron nucleus, which can sometimes render the carbon atom directly attached to boron (C-B) undetectable or very broad[2].

Table 2: Expected ¹³C NMR Data for trans-(2-Cyclohexylvinyl)boronic acid

Chemical Shift (δ) ppmAssignmentRationale
~150CH-C H=CH-BThe vinylic carbon attached to the cyclohexyl group.
Not Observed / BroadC H=CH-BThe carbon directly bonded to boron is often not observed or is extremely broad due to quadrupolar relaxation from the ¹¹B nucleus[2].
~42Cyclohexyl-C HThe methine carbon of the cyclohexyl ring.
~32-33Cyclohexyl-C H₂Aliphatic carbons of the cyclohexyl ring.
~25-27Cyclohexyl-C H₂Aliphatic carbons of the cyclohexyl ring.
¹¹B NMR Spectroscopy

¹¹B NMR is a crucial technique for directly probing the boron atom. The chemical shift is highly sensitive to the hybridization state of the boron center[3].

  • sp²-hybridized boronic acids (trigonal planar) typically show a broad signal in the range of δ 26 to 30 ppm .

  • sp³-hybridized boronate esters or borates (tetrahedral), formed by coordination with a Lewis base or at high pH, exhibit an upfield chemical shift to the range of δ 1 to 7 ppm [3].

For trans-(2-Cyclohexylvinyl)boronic acid, a broad singlet is expected around δ 28-30 ppm , characteristic of a neutral, sp²-hybridized boronic acid. The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass in standard tubes[3].

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is a convenient method for analyzing solid samples. The IR spectrum helps confirm the presence of key functional groups.

Table 3: Key IR Absorption Bands for trans-(2-Cyclohexylvinyl)boronic acid

Wavenumber (cm⁻¹)Vibration TypeAssignment
~3600 - 3200O-H stretchA very broad and strong band characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
~3015=C-H stretchVinylic C-H stretching vibration.
~2925 & ~2850C-H stretchAsymmetric and symmetric stretching of the C-H bonds in the cyclohexyl methylene groups.
~1620C=C stretchStretching vibration of the carbon-carbon double bond.
~1350B-O stretchA strong, characteristic absorption for the boron-oxygen single bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for boronic acids, often analyzed by UPLC-MS[4].

  • Molecular Ion: For trans-(2-Cyclohexylvinyl)boronic acid (MW = 154.01 g/mol ), the molecular ion peak ([M+H]⁺) would be expected at m/z 155.0. In negative ion mode, a deprotonated molecule or adducts may be observed.

  • Common Issues: Boronic acids are prone to forming adducts with solvents or dehydrating to form boroxines (trimers), which can complicate the mass spectrum[4].

  • Fragmentation: A major fragmentation pathway for alkyl boronic acids involves the loss of the boronic acid moiety. Studies on cyclohexylboronic acid have shown that a dominant dissociation channel yields the BO₂⁻ fragment (m/z 43) in negative ion mode[1][5]. Other expected fragments would arise from the cleavage of the cyclohexyl ring and the vinyl group.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure and purity of (1-Cyclohexylvinyl)boronic acid or its isomers is not a linear process but an integrated workflow. Each spectroscopic technique provides a piece of the puzzle, and together they create a self-validating system.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Validation cluster_3 Final Product Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Spectroscopic Analysis IR IR Spectroscopy Synthesis->IR Spectroscopic Analysis MS Mass Spectrometry Synthesis->MS Spectroscopic Analysis Structure Structure Confirmation (Connectivity, MW) NMR->Structure Framework & B-env. IR->Structure Functional Groups MS->Structure Molecular Weight Purity Purity Assessment Structure->Purity Validate Final Characterized Compound Purity->Final Release

Caption: Integrated workflow for spectroscopic characterization.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

This protocol is designed for routine ¹H, ¹³C, and ¹¹B NMR analysis.

  • Sample Preparation: Weigh approximately 5-10 mg of the boronic acid directly into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, Methanol-d₄ (CD₃OD) is highly recommended to prevent boroxine formation and provide sharp signals for the carbon-hydrogen skeleton[1]. Chloroform-d (CDCl₃) can also be used, but may result in broader peaks if any water is present to facilitate anhydride formation.

  • Mixing: Cap the NMR tube and gently invert several times or use a vortex mixer at low speed until the sample is fully dissolved. If particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube[6].

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution[7].

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. A 45° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient for good signal-to-noise[8].

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary[9].

  • ¹¹B NMR Acquisition: If available, switch to the ¹¹B channel. Use a quartz NMR tube if possible. Acquire a proton-decoupled ¹¹B spectrum. A spectral width appropriate for organoboron compounds (e.g., from +80 to -80 ppm) should be used[3].

ATR-IR Spectroscopy

This protocol describes the analysis of a solid powder sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate[10].

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. This will be automatically subtracted from the sample spectrum[11].

  • Sample Application: Place a small amount of the boronic acid powder onto the center of the ATR crystal, just enough to cover it.

  • Apply Pressure: Lower the press anvil onto the sample and apply consistent pressure to ensure good contact between the sample and the crystal surface. Optimal pressure improves spectral quality[12].

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient[13].

  • Cleaning: After analysis, raise the anvil, remove the bulk of the sample, and clean the crystal and anvil tip thoroughly with isopropanol and a soft tissue.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for analysis via direct infusion or LC-MS.

  • Sample Preparation: Prepare a dilute solution of the boronic acid (~0.1 mg/mL) in a suitable solvent system, such as 1:1 acetonitrile:water with 0.1% formic acid for positive ion mode, or in methanol for negative ion mode[4][14].

  • Ionization Mode: Both positive and negative ESI modes should be tested. Boronic acids can form [M+H]⁺ or solvent adducts in positive mode, and [M-H]⁻ or other adducts in negative mode[15][16].

  • Instrument Parameters: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) or inject it into an LC-MS system. Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest and minimize in-source fragmentation or adduct formation[4].

  • Data Acquisition: Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500 amu) to identify the molecular ion and any other species.

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the isolated molecular ion to generate a fragmentation spectrum. This provides valuable data on the molecule's substructures[17].

Conclusion

The comprehensive characterization of (1-Cyclohexylvinyl)boronic acid and its isomers is reliably achieved through the synergistic use of ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry. While direct experimental data for the 1-substituted isomer is not widely available, the analysis of the related trans-(2-Cyclohexylvinyl)boronic acid provides a robust framework for spectral interpretation. By understanding the principles behind the expected chemical shifts, absorption bands, and fragmentation patterns, and by employing the standardized protocols outlined herein, researchers can confidently verify the structure, purity, and integrity of these important synthetic building blocks.

References

  • Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough, TRACES Lab.
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  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Video]. YouTube.
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A Technical Guide to the Stability and Storage of (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Cyclohexylvinyl)boronic acid is a member of the vinyl boronic acid class, a group of organoboron compounds that serve as versatile and powerful building blocks in modern organic synthesis. Their utility is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges new carbon-carbon bonds with high efficiency and stereospecificity.[1][2] The integrity of such reagents is paramount; impurities or degradation can significantly lower reaction yields, generate complex side products, and compromise the quality of downstream products in pharmaceutical and materials science development.

However, vinyl boronic acids are known to be inherently unstable, susceptible to several degradation pathways that can limit their shelf-life and utility if not handled and stored correctly.[3] This guide provides an in-depth analysis of the chemical stability of (1-Cyclohexylvinyl)boronic acid, elucidates its primary degradation mechanisms, and establishes rigorous, field-proven protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to preserve the purity and reactivity of this valuable synthetic intermediate.

The Chemical Nature and Inherent Instability of Vinyl Boronic Acids

The reactivity of (1-Cyclohexylvinyl)boronic acid stems from the carbon-boron bond, which is polarized and susceptible to cleavage under various conditions. While essential for its desired reactivity in cross-coupling reactions, this lability is also the root of its instability. Several degradation pathways are known to compete with its synthetic utility, primarily protodeboronation, oxidation, and anhydride formation.[3][4] These processes can be accelerated by environmental factors such as moisture, oxygen, heat, light, and pH.[3][5]

Primary Mechanisms of Degradation

Understanding the specific chemical transformations that lead to the degradation of (1-Cyclohexylvinyl)boronic acid is critical for designing effective stabilization strategies.

Protodeboronation: Cleavage by Protons

Protodeboronation is the hydrolytic cleavage of the C–B bond by a proton source, most commonly water, which replaces the boronic acid moiety with a hydrogen atom. This process converts the desired vinyl boronic acid into the corresponding unfunctionalized alkene (cyclohexylacetylene). The reaction can be catalyzed by both acids and bases, and its rate is highly pH-dependent.[5] While vinyl boronic acids are generally found to undergo protodeboronation more slowly than many heteroaromatic boronic acids, the pathway remains a significant long-term stability concern, especially if the material is exposed to moisture.[5]

Protodeboronation cluster_main Protodeboronation Pathway Start (1-Cyclohexylvinyl)boronic acid End Cyclohexylacetylene + B(OH)₃ Start->End C-B Bond Cleavage Proton H₂O / H⁺

Caption: Protodeboronation of (1-Cyclohexylvinyl)boronic acid.

Oxidation: Degradation by Air

The boronic acid functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[6] This degradation pathway is a primary concern for the benchtop handling and long-term storage of the compound under ambient air.[3] The oxidation of the vinyl boronic acid can lead to the formation of cyclohexyl methyl ketone and boric acid, fundamentally altering the reagent and rendering it inactive for cross-coupling reactions. This process underscores the critical need for storage under an inert atmosphere.

Oxidation cluster_main Oxidative Degradation Pathway Start (1-Cyclohexylvinyl)boronic acid End Cyclohexyl methyl ketone + B(OH)₃ Start->End Oxidation Oxidant O₂ (Air)

Caption: Oxidative degradation of (1-Cyclohexylvinyl)boronic acid.

Anhydride Formation: Trimerization to Boroxines

In the solid state or in aprotic solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[4] This is an equilibrium process that is driven by the removal of water. While boroxine formation is often reversible upon treatment with water, it alters the physical and chemical properties of the material, including its solubility and reactivity. The presence of significant amounts of boroxine can complicate stoichiometry calculations and affect reaction kinetics. Storing the boronic acid in a scrupulously dry environment minimizes this transformation.

Caption: Reversible formation of boroxine from the boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following conditions are based on best practices derived from safety data sheets and the known chemistry of boronic acids.[7][8]

Optimal Storage Conditions

Adherence to these conditions is crucial for maximizing the shelf-life and preserving the purity of (1-Cyclohexylvinyl)boronic acid.

ParameterRecommendationRationale
Temperature -20°C (Long-term)Slows the rate of all degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation by excluding atmospheric oxygen.[7]
Moisture Strictly Dry Prevents hydrolysis, protodeboronation, and minimizes boroxine formation.
Container Tightly Sealed, Opaque Vial Prevents ingress of moisture and air; protects from light.[7]
Light Store in the Dark Prevents potential photochemical degradation pathways.[7]
Safe Handling Procedures

Minimizing exposure to detrimental environmental conditions during experimental use is as important as long-term storage.

  • Inert Atmosphere Transfer: Whenever possible, handle the solid material inside a glovebox or glove bag. For transfers in an open lab, use a stream of inert gas to blanket the solid.

  • Rapid Weighing: Minimize the time the container is open to the atmosphere during weighing.

  • Anhydrous Solvents: Use high-purity, anhydrous solvents when preparing solutions for reactions to avoid introducing water.

  • Proper Sealing: After use, flush the vial headspace with inert gas before tightly resealing the container.

Experimental Protocol for Stability Assessment

A self-validating system for assessing stability is crucial for quality control and for determining the viable shelf-life of a specific batch under your laboratory's conditions.

Objective

To quantify the purity of (1-Cyclohexylvinyl)boronic acid over time under various storage conditions.

Methodology
  • Initial Characterization (T=0):

    • Establish a validated analytical method. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is highly effective for separating the parent compound from potential impurities and degradation products.[4][9]

    • Record the initial purity of a fresh sample.

    • Obtain baseline ¹H and ¹¹B NMR spectra to serve as a reference for identifying degradation products.

  • Sample Preparation and Storage:

    • Aliquot approximately 5-10 mg of the boronic acid into several clean, dry, opaque glass vials.

    • Create distinct storage groups:

      • Group A (Optimal): Flush vials with argon, seal tightly, and store at -20°C.

      • Group B (Sub-optimal Temp.): Flush vials with argon, seal tightly, and store at room temperature (20-25°C).

      • Group C (Sub-optimal Atmosphere): Seal vials under ambient air and store at -20°C.

  • Analysis at Time Points:

    • Establish a testing schedule (e.g., T = 1 month, 3 months, 6 months, 12 months).

    • At each time point, retrieve one vial from each storage group.

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Prepare a solution of known concentration and analyze by the established HPLC-MS method to determine the purity.

    • (Optional) Acquire NMR spectra to identify the nature of any observed degradation products.

  • Data Analysis and Reporting:

    • Plot the purity (%) as a function of time for each storage group.

    • This data will provide a clear, quantitative measure of the compound's stability under different conditions, validating the recommended storage protocols.

Stability_Workflow cluster_workflow Stability Study Workflow Start Receive/Synthesize (1-Cyclohexylvinyl)boronic acid T0 T=0 Analysis (HPLC-MS, NMR) Start->T0 Aliquot Aliquot into Vials T0->Aliquot Store_A Store Group A (-20°C, Inert) Aliquot->Store_A Store_B Store Group B (RT, Inert) Aliquot->Store_B Store_C Store Group C (-20°C, Air) Aliquot->Store_C Timepoint Analyze at Time Points (1, 3, 6, 12 months) Store_A->Timepoint Store_B->Timepoint Store_C->Timepoint Analysis HPLC-MS Purity Assay Timepoint->Analysis Report Generate Stability Report (Purity vs. Time) Analysis->Report

Caption: Experimental workflow for a long-term stability study.

Conclusion

(1-Cyclohexylvinyl)boronic acid is a valuable reagent whose utility is directly tied to its chemical purity. Its inherent susceptibility to protodeboronation, oxidation, and boroxine formation necessitates rigorous storage and handling procedures. By implementing a protocol centered on cold, dry, and inert conditions, researchers can effectively mitigate these degradation pathways. Storing the compound at -20°C under an inert atmosphere in a tightly sealed, opaque container provides the most robust protection. Validating these practices through a systematic stability study will ensure the long-term integrity of the reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.
  • What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
  • How to Store Boric Acid. Lab Alley.
  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • SAFETY DATA SHEET - Cyclohexylboronic Acid. TCI Chemicals.
  • SAFETY DATA SHEET - Reactive Black 5. Sigma-Aldrich.
  • SAFETY DATA SHEET - Leucoberbelin Blue I. Sigma-Aldrich.
  • SAFETY DATA SHEET - Cyclopropaneboronic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - Cyclohexylboronic acid pinacol ester. Fisher Scientific.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH).
  • Boronic acid. Wikipedia.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Institutes of Health (NIH).
  • Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (NIH).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • (1-Cyclohexylvinyl)boronic acid. BLD Pharm.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. National Institutes of Health (NIH).
  • How to purify boronic acids/boronate esters?. ResearchGate.
  • Boronic Acid for the Traceless Delivery of Proteins into Cells. National Institutes of Health (NIH).
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.

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Part 1: Core Principles and Physicochemical Profile of (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (1-Cyclohexylvinyl)boronic acid Applications

(1-Cyclohexylvinyl)boronic acid is a versatile organoboron compound that has garnered significant interest among researchers in organic synthesis and medicinal chemistry. Its structure, featuring a vinylboronic acid moiety attached to a cyclohexyl group, provides a unique combination of reactivity and steric influence, making it a valuable building block for complex molecular architectures. The vinyl group serves as a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[1][2] The bulky cyclohexyl substituent can influence the stereochemical outcome of reactions and enhance the stability and solubility of intermediates and final products.

Boronic acids, in general, are recognized for their relatively low toxicity, environmental compatibility, and stability compared to other organometallic reagents, which contributes to their widespread use in both academic research and industrial-scale synthesis, particularly in drug discovery.[3][4][5]

Table 1: Physicochemical Properties of (1-Cyclohexylvinyl)boronic acid

PropertyValue
CAS Number 1202245-69-9[6]
Molecular Formula C₈H₁₅BO₂
Molecular Weight 154.02 g/mol
Appearance Typically a white to off-white solid
Storage Conditions 2-8°C, under inert atmosphere

Part 2: Synthesis of (1-Cyclohexylvinyl)boronic acid

The most common and efficient method for synthesizing vinylboronic acids and their corresponding esters is through the hydroboration of terminal alkynes.[7][8] For (1-Cyclohexylvinyl)boronic acid, the logical precursor is cyclohexylacetylene. The reaction typically involves the addition of a borane reagent, such as pinacolborane (HBpin), across the carbon-carbon triple bond, followed by hydrolysis to yield the free boronic acid.

The choice of catalyst is crucial for achieving high regioselectivity (anti-Markovnikov addition to place the boron at the terminal carbon) and stereoselectivity (syn-addition to yield the E-isomer). While transition metal catalysts (e.g., iron, silver) are often employed, metal-free conditions using catalysts like tropylium salts have also been developed.[7]

Generalized Experimental Protocol: Synthesis via Hydroboration
  • Setup: A dry, oven-baked flask is charged with cyclohexylacetylene and a suitable solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: The hydroborating agent (e.g., pinacolborane) is added to the solution, followed by the catalyst.

  • Reaction: The mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period sufficient to ensure complete conversion, monitored by techniques like TLC or GC-MS.

  • Workup and Hydrolysis: Upon completion, the reaction is carefully quenched. The resulting vinylboronate ester can be isolated or, more commonly, hydrolyzed directly to the (1-Cyclohexylvinyl)boronic acid using aqueous acid or base.

  • Purification: The final product is purified using standard techniques such as extraction, crystallization, or column chromatography to yield the pure boronic acid.

G cluster_synthesis Synthesis Workflow start Cyclohexylacetylene + Pinacolborane catalyst Catalyst (e.g., Fe, Ag, or metal-free) start->catalyst reaction Hydroboration Reaction (Solvent, Temp, Time) catalyst->reaction ester (E)-(1-Cyclohexylvinyl)boronic acid pinacol ester reaction->ester hydrolysis Hydrolysis (Aqueous workup) ester->hydrolysis product (1-Cyclohexylvinyl)boronic acid hydrolysis->product G cluster_cycle Suzuki-Miyaura Catalytic Cycle center Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition center->oxidative_addition Ar-X pd_ii_halide Ar-Pd(II)L(X) oxidative_addition->pd_ii_halide transmetalation Transmetalation pd_ii_vinyl Ar-Pd(II)L(VinylR) transmetalation->pd_ii_vinyl reductive_elimination Reductive Elimination reductive_elimination->center Ar-(VinylR) (Product) pd_ii_halide->transmetalation [(R-Vinyl)B(OH)₃]⁻ (from Boronic Acid + Base) pd_ii_vinyl->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Model Suzuki-Miyaura Coupling

Objective: Couple (1-Cyclohexylvinyl)boronic acid with 4-bromoanisole.

  • Reagents & Setup: To a reaction vessel, add 4-bromoanisole (1.0 eq), (1-Cyclohexylvinyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq).

  • Solvent: Add a solvent system, typically a mixture like Toluene/Ethanol/Water.

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to a temperature of 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired vinylated arene.

Table 2: Representative Conditions for Suzuki-Miyaura Couplings with Vinylboronic Acids

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosCsFIsopropanol60-8075-95 [9]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9080-98
PdCl₂(dppf)Na₂CO₃Dioxane/H₂O8570-90

Part 4: Beyond Suzuki-Miyaura: Expanding Synthetic Utility

While Suzuki-Miyaura coupling is its primary application, the unique structure of (1-Cyclohexylvinyl)boronic acid allows its participation in other advanced synthetic transformations.

  • Heck-Mizoroki Reaction: Mechanistic studies on hindered vinylboronate esters (structurally similar to the ester of our title compound) in Heck-Mizoroki reactions have shown that electron-donating groups can accelerate the coupling. This indicates that the oxidative addition step is not rate-determining. [10]This insight allows for the rational design of reaction conditions for coupling with challenging substrates. [10]* Bioorthogonal Chemistry: Vinylboronic acids (VBAs) have emerged as powerful reactants in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. [8]These reactions exhibit fast kinetics in aqueous environments, are non-toxic, and the small, hydrophilic nature of the VBA moiety makes it ideal for labeling proteins and other biomolecules in complex biological systems like cell lysates. [8]* Boronic Acid Catalysis: An emerging field leverages the Lewis acidity of boronic acids to catalyze reactions directly. [11]They can activate carboxylic acids for direct amidation or activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions, offering a high atom-economy alternative to traditional methods. [11][12]

Part 5: A Critical Consideration: The Challenge of Protodeboronation

A significant challenge in working with vinyl and heteroaryl boronic acids is their susceptibility to protodeboronation—the cleavage of the C-B bond by a proton source, which decomposes the reagent into an undesired hydrocarbon. [13][14]This decomposition pathway competes with the desired transmetalation step in cross-coupling reactions, reducing yields.

The rate of protodeboronation is highly pH-dependent. [14]Detailed kinetic studies have identified multiple pathways, including acid-catalyzed and base-catalyzed mechanisms. [14]For vinyl boronic acids, protodeboronation is generally slow but can become significant under certain conditions, compromising reaction efficiency.

Strategies for Mitigation:
  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, can protect the C-B bond. [13]These esters are often more robust and can release the active boronic acid slowly under the reaction conditions.

  • Formation of Adducts: Reacting the boronic acid with reagents like diethanolamine forms stable, crystalline adducts that can be easily handled and stored. [15]These adducts can often be used directly in coupling reactions, where the active boronic acid is regenerated in situ. [15]3. Careful Reaction Optimization: Minimizing water content, using specific bases (e.g., fluoride ions), and controlling the pH can create a reaction environment where the rate of transmetalation is much faster than the rate of protodeboronation. [9][14]

G cluster_pathways Competing Pathways for (1-Cyclohexylvinyl)boronic acid cluster_desired Desired Path (Suzuki) cluster_undesired Undesired Path start (1-Cyclohexylvinyl)boronic acid transmetalation Transmetalation (Base, Pd(II)) start->transmetalation k_transmetalation protodeboronation Protodeboronation (H⁺ Source) start->protodeboronation k_protodeboronation product Coupled Product transmetalation->product byproduct Cyclohexylethylene (Decomposition) protodeboronation->byproduct

Caption: Competing desired (transmetalation) and undesired (protodeboronation) pathways.

Part 6: Conclusion and Future Perspectives

(1-Cyclohexylvinyl)boronic acid is more than a simple reagent; it is a sophisticated building block that enables the construction of complex molecules with precision and efficiency. Its primary role in Suzuki-Miyaura coupling is well-established, providing a reliable method for introducing the 1-cyclohexylvinyl group, a valuable motif in pharmaceutical and materials science. [16][17]Furthermore, its growing applications in bioorthogonal chemistry and its potential use in Heck-type reactions underscore its versatility.

For the research scientist and drug development professional, a thorough understanding of not only its applications but also its limitations, particularly the challenge of protodeboronation, is paramount. By employing strategies to mitigate this decomposition, such as the use of stable boronate esters or careful reaction optimization, the full synthetic potential of this powerful reagent can be realized. Future research will likely focus on developing novel catalytic systems that further expand its reaction scope and on its incorporation into new classes of bioactive molecules and advanced materials.

References

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

  • Versteegen, R. M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. NIH. [Link]

  • Advanced Organic Synthesis. (2025). Using Boronic Acids for Material Innovation. [Link]

  • Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. NIH. [Link]

  • Batsanov, A. S., et al. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. PubMed. [Link]

  • Blond, A., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

  • Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

  • Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. [Link]

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews (RSC Publishing). [Link]

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs | Request PDF. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Crysdot LLC. (n.d.). (1-Cyclohexylvinyl)boronic acid. [Link]

  • Kotha, S., et al. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. [Link]

  • Whiting, A., et al. (2015). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]

  • Li, B., et al. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

  • González-Vera, J. A., et al. (2023). Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation approach. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Snyder, H. R., et al. (2002). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. ResearchGate. [Link]

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physical and chemical properties of (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Cyclohexylvinyl)boronic Acid and its Isomer, trans-(2-Cyclohexylvinyl)boronic acid

Foreword: Navigating Isomeric Complexity

Initial research into the chemical landscape of (1-Cyclohexylvinyl)boronic acid (CAS No. 1202245-69-9) reveals a notable scarcity of in-depth technical data. While its existence is confirmed through supplier listings, comprehensive studies on its physical, chemical, and reactive properties remain largely unpublished in accessible scientific literature.[1] In contrast, its structural isomer, trans-(2-Cyclohexylvinyl)boronic acid (CAS No. 37490-33-8), is a well-documented and commercially available reagent with established applications, particularly in synthetic organic chemistry.[2]

This guide, therefore, adopts a dual focus. It will first present the available information for (1-Cyclohexylvinyl)boronic acid. Subsequently, and more extensively, it will provide a detailed technical overview of trans-(2-Cyclohexylvinyl)boronic acid, offering researchers and drug development professionals a comprehensive understanding of a closely related and highly utilized chemical entity. This approach ensures that while acknowledging the data gap for the former, we can still provide valuable, actionable insights based on its well-characterized isomer.

Part 1: (1-Cyclohexylvinyl)boronic acid (CAS No. 1202245-69-9)

(1-Cyclohexylvinyl)boronic acid is a substituted vinylboronic acid. The boronic acid functional group is directly attached to the vinylic carbon that is also bonded to the cyclohexyl ring.

Core Properties

A summary of the fundamental properties of (1-Cyclohexylvinyl)boronic acid, as collated from supplier data, is presented below.

PropertyValueSource
CAS Number 1202245-69-9[1]
Molecular Formula C₈H₁₅BO₂[1]
Molecular Weight 154.02 g/mol [1]
Physical Form SolidInferred from storage/handling
Storage Conditions Sealed in dry, 2-8°C[1]
Spectroscopic Data
Reactivity and Applications

Due to the limited published research, the specific reactivity profile and applications of (1-Cyclohexylvinyl)boronic acid are not well-documented. However, based on the general reactivity of vinylboronic acids, it can be anticipated to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5]

Part 2: trans-(2-Cyclohexylvinyl)boronic acid (CAS No. 37490-33-8)

trans-(2-Cyclohexylvinyl)boronic acid, also known as (E)-(2-Cyclohexylvinyl)boronic acid, is a constitutional isomer of the former, with the cyclohexyl group attached to the second carbon of the vinyl chain. This structural difference has significant implications for its synthesis, reactivity, and applications.

Core Physical and Chemical Properties

This compound is a white solid at room temperature.[2] A detailed summary of its properties is provided below.

PropertyValueSource
CAS Number 37490-33-8[2]
Synonyms (E)-(2-Cyclohexylvinyl)boronic acid, trans-(2-Cyclohexylethenyl)boronic acid[2]
Molecular Formula C₈H₁₅BO₂[2]
Molecular Weight 154.01 g/mol [2]
Melting Point 106-111 °C[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Storage Temperature 2-8°C, Inert atmosphere, Store in freezer, under -20°C[2]

Note: It is often supplied with varying amounts of its anhydride, boroxine.

Spectroscopic Characterization

While specific spectra can vary by batch and supplier, general spectroscopic features can be inferred from the structure and available data on similar compounds.

  • ¹H NMR: The presence of the trans-vinyl protons would be expected to show a characteristic coupling constant. The cyclohexyl protons would appear as a complex multiplet in the aliphatic region. Due to the tendency of boronic acids to form oligomers, NMR spectra can sometimes be complex; running the sample in d4-methanol can help break up these structures and provide a cleaner spectrum.[6]

  • ¹³C NMR: The spectrum would show signals for the two vinylic carbons and the carbons of the cyclohexyl ring. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

  • ¹¹B NMR: A single resonance is expected, with a chemical shift characteristic of an alkylboronic acid.

  • FT-IR: Characteristic bands for O-H stretching of the boronic acid group, C=C stretching of the vinyl group, and C-H stretching of the cyclohexyl and vinyl groups would be present.

  • Mass Spectrometry: Analysis of boronic acids by mass spectrometry can be complex due to the formation of various ions.[7][8] Electrospray ionization mass spectrometry (ESI-MS) is a common technique for characterization.[9]

Chemical Reactivity and Applications in Synthesis

trans-(2-Cyclohexylvinyl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[3][4][5] trans-(2-Cyclohexylvinyl)boronic acid serves as the organoboron partner in these reactions, coupling with a variety of organic halides or triflates.

The general mechanism involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the trans-2-cyclohexylvinyl group) to the palladium(II) center.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[3][4]

Suzuki_Miyaura_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Coupled Pd(II) Species Coupled Pd(II) Species Transmetalation->Coupled Pd(II) Species Reductive Elimination Reductive Elimination Coupled Pd(II) Species->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Coupled Product (R-R') Coupled Product (R-R') Reductive Elimination->Coupled Product (R-R') Organic Halide (R-X) Organic Halide (R-X) Organic Halide (R-X)->Oxidative Addition Boronic Acid (R'-B(OH)2) Boronic Acid (R'-B(OH)2) Base Base Boronic Acid (R'-B(OH)2)->Base Base->Transmetalation Activates Boronic Acid

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Beyond the standard Suzuki-Miyaura coupling, this reagent is also employed in:

  • Chiral palladacycle-catalyzed asymmetric ring-opening reactions.

  • Asymmetric Suzuki-Miyaura coupling.

The presence of the vinylboronic acid moiety allows for the stereospecific introduction of the trans-2-cyclohexylvinyl group, which can be a key structural motif in complex molecules and potential drug candidates.

Role in Drug Discovery and Development

Boronic acids are increasingly recognized as important pharmacophores in drug design.[10][11][12] The boron atom can form reversible covalent bonds with biological targets, leading to potent and selective inhibition. The incorporation of a cyclohexylvinyl group can modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. While specific applications of trans-(2-cyclohexylvinyl)boronic acid in marketed drugs are not prominent, its use as a building block in the synthesis of bioactive molecules for screening libraries is a key application.[13][14]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling trans-(2-Cyclohexylvinyl)boronic acid.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.

  • Handling: Avoid generation of dust. Work in a well-ventilated area, preferably under a fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place (2-8°C). For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2] It is important to protect the compound from moisture to prevent decomposition.

  • Hazard Classification: It is classified as a non-combustible solid.

Conclusion

While (1-Cyclohexylvinyl)boronic acid remains a compound with limited publicly available data, its isomer, trans-(2-Cyclohexylvinyl)boronic acid, stands as a well-characterized and synthetically useful building block. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it a valuable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its effective and safe application in the laboratory. Further research into the properties and reactivity of (1-Cyclohexylvinyl)boronic acid is warranted to fully explore its potential in synthetic and medicinal chemistry.

References

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

  • PubChem. Vinylboronic acid | C2H5BO2 | CID 4683185. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

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  • PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • SpectraBase. trans-(2-cyclohexylvinyl)boronic acid - Optional[ATR-IR] - Spectrum. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • PubChem. Cyclopropylboronic acid | C3H7BO2 | CID 2760897. [Link]

  • PubChem. Cyclohexylboronic Acid (contains varying amounts of Anhydride) | C6H13BO2. [Link]

  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • LJMU Research Online. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • PubMed. Arylboronic acid chemistry under electrospray conditions. [Link]

  • PubChem. Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596. [Link]

  • iChemical. Cyclopropylboronic acid, CAS No. 411235-57-9. [Link]

  • PubMed. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. [Link]

  • ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with.... [Link]

  • 001CHEMICAL. CAS No. 37490-33-8, (E)-(2-Cyclohexylvinyl)boronic acid. [Link]

  • SpectraBase. Cyclohexylboronic acid pinacol ester - Optional[ATR-IR] - Spectrum. [Link]

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Methodological & Application

Application Notes: Suzuki-Miyaura Coupling with (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of (1-Cyclohexylvinyl)boronic acid with aryl and heteroaryl halides. This guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource that bridges theoretical understanding with practical, field-proven methodologies. We will explore the mechanistic underpinnings of the reaction, critical parameters for success, and a step-by-step experimental workflow, ensuring a robust and reproducible outcome.

Introduction: The Strategic Importance of Vinylboronic Acids in Synthesis

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction facilitates the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5] Among the diverse array of organoboron reagents, vinylboronic acids and their esters are particularly valuable building blocks, allowing for the direct installation of a vinyl group, a key structural motif in numerous biologically active compounds and synthetic intermediates.[4][6]

(1-Cyclohexylvinyl)boronic acid offers a unique combination of steric bulk and reactive potential. The cyclohexyl group can impart specific conformational constraints and lipophilicity to a target molecule, properties that are often desirable in drug design. However, the stability of vinylboronic acids can be a concern, with some prone to polymerization or protodeboronation under reaction conditions.[6][7] This guide addresses these challenges by providing a validated protocol designed to maximize yield and purity.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.[2]

  • Transmetalation: In this key step, the organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2][3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [R²B(OH)₃]⁻ Base->Boronate + OH⁻ Boronate->Transmetalation Active Boron Species caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Sources

Application Notes & Protocols: Synthesis of Substituted Styrenes using (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Styrenes

Substituted styrenes are privileged structural motifs in medicinal chemistry, materials science, and polymer chemistry. Their utility stems from the versatile reactivity of the vinyl group, which serves as a linchpin for a multitude of chemical transformations.[1][2][3] In the realm of drug development, the styrene scaffold is a key component in a variety of pharmacologically active molecules.[4][5] Consequently, the development of robust and efficient synthetic methodologies for accessing structurally diverse substituted styrenes is of paramount importance.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of organoboron reagents.[6][7][8][9] This application note provides a detailed guide to the synthesis of substituted styrenes via the Suzuki-Miyaura coupling of (1-Cyclohexylvinyl)boronic acid with various aryl and heteroaryl halides.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, in this case, (1-Cyclohexylvinyl)boronic acid, is activated by a base to form a boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, transferring the 1-cyclohexylvinyl group to the palladium center and displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired substituted styrene product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

It is important to note that the choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction.[7][11]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Product) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) (Transmetalation Product) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R (Substituted Styrene) Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-X Ar-X (Aryl Halide) R-B(OH)2 R-B(OH)2 ((1-Cyclohexylvinyl)boronic acid) Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(1-Cyclohexylvinyl)boronic acid≥95%Commercially AvailableStore at 2-8°C.
Aryl/Heteroaryl HalideVariesCommercially AvailableEnsure dryness and purity.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableHandle under inert atmosphere.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousCommercially AvailableFinely powdered base is recommended.
Solvent (e.g., Dioxane, Toluene, DME)AnhydrousCommercially AvailableUse freshly distilled or anhydrous grade solvents.
Degassed Water---Prepared in-houseDegas by sparging with an inert gas.
Inert Gas (Nitrogen or Argon)High Purity---For maintaining an inert atmosphere.
Step-by-Step Synthesis Protocol

protocol_workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, and Solvent start->reagents degas Degas the Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst reaction Heat the Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC or GC-MS) reaction->monitoring workup Aqueous Workup: Partition between Organic Solvent and Water monitoring->workup extraction Extract Aqueous Layer with Organic Solvent workup->extraction drying Dry Combined Organic Layers (e.g., Na₂SO₄ or MgSO₄) extraction->drying purification Purify by Column Chromatography drying->purification product Characterize the Purified Product purification->product

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (1-Cyclohexylvinyl)boronic acid from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, field-proven protocol for the synthesis of (1-Cyclohexylvinyl)boronic acid, a valuable building block in organic synthesis, starting from the readily available cyclohexanone. The methodology is grounded in modern synthetic techniques, emphasizing safety, reproducibility, and mechanistic understanding.

Introduction: The Synthetic Value of Vinylboronic Acids

Vinylboronic acids and their corresponding esters are indispensable reagents in modern synthetic chemistry. Their prominence stems largely from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The ability to install a vinylboronic acid moiety onto a molecular scaffold opens up a vast landscape for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide details a reliable and efficient two-step synthesis of (1-Cyclohexylvinyl)boronic acid from cyclohexanone, proceeding through a tosylhydrazone intermediate.

Overall Synthetic Strategy

The conversion of a ketone to a vinylboronic acid is not a direct transformation. The strategy employed here involves two key stages:

  • Hydrazone Formation: The carbonyl group of cyclohexanone is first converted into a p-toluenesulfonylhydrazone (tosylhydrazone). This transformation replaces the C=O bond with a C=N bond, which serves as a precursor for the subsequent olefination and borylation.

  • Palladium-Catalyzed Borylation: The tosylhydrazone is then subjected to a palladium-catalyzed oxidative borylation. This modern approach utilizes a diboron reagent to form the desired vinyl boronate ester under relatively mild conditions.[2][3] This method is often preferred over classical approaches like the Shapiro reaction due to its operational simplicity and functional group tolerance.[4][5] The resulting pinacol ester is then hydrolyzed to yield the final boronic acid.

G cluster_0 Overall Workflow Cyclohexanone Cyclohexanone Tosylhydrazone Cyclohexanone Tosylhydrazone Cyclohexanone->Tosylhydrazone  Step 1: Tosylhydrazide, Acid Catalyst PinacolEster (1-Cyclohexylvinyl)boronic acid Pinacol Ester Tosylhydrazone->PinacolEster  Step 2: Pd-Catalyzed Borylation BoronicAcid (1-Cyclohexylvinyl)boronic acid (Final Product) PinacolEster->BoronicAcid  Step 3: Hydrolysis

Figure 1: High-level workflow for the synthesis of (1-Cyclohexylvinyl)boronic acid.

Part 1: Synthesis of Cyclohexanone Tosylhydrazone

Principle: The initial step is the condensation reaction between cyclohexanone and p-toluenesulfonylhydrazide. This reaction is typically acid-catalyzed and proceeds by nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.

Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and ethanol.

  • While stirring, add p-toluenesulfonylhydrazide (1.05 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (cyclohexanone) is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the white solid product by vacuum filtration, washing with cold ethanol.

  • Dry the product under vacuum to yield cyclohexanone tosylhydrazone. The product can often be used in the next step without further purification.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )Quantity (for 10g Cyclohexanone)MolesNotes
Cyclohexanone98.1510.0 g0.102Starting Material
p-Toluenesulfonylhydrazide186.2419.9 g0.107Reagent (1.05 eq)
Ethanol46.07100 mL-Solvent
Concentrated HCl36.46~0.2 mL-Catalyst

Part 2: Synthesis of (1-Cyclohexylvinyl)boronic acid Pinacol Ester via Palladium-Catalyzed Borylation

Principle: This step is a highly efficient palladium-catalyzed oxidative borylation of the pre-formed N-tosylhydrazone.[3] The mechanism involves the in-situ generation of a palladium-carbene intermediate from the tosylhydrazone. This is followed by a key boryl migratory insertion step, leading to the formation of the vinyl boronate ester.[2] This modern synthetic method provides a direct route from ketones to versatile alkenylboronates under mild conditions.[6]

G Pd(0) Pd(0) Carbene_Complex Pd(II)-Carbene Complex Pd(0)->Carbene_Complex Oxidative Addition (from Tosylhydrazone) Vinyl_Pd Vinyl-Pd(II) Complex Carbene_Complex->Vinyl_Pd Boryl Migratory Insertion (+ B2pin2) Product_Release Product Release Vinyl_Pd->Product_Release Reductive Elimination Product_Release->Pd(0) Regeneration of Catalyst

Figure 2: Simplified catalytic cycle for Pd-catalyzed borylation of tosylhydrazones.

Experimental Protocol

Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 0.025 eq), tri(m-tolyl)phosphine (P(m-tol)₃, 0.05 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq), 2,5-Di-tert-butyl-1,4-benzoquinone (DBQ, 1.5 eq), and bis(pinacolato)diboron (B₂pin₂, 1.5 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Add the cyclohexanone tosylhydrazone (1.0 eq) prepared in Part 1.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (1-Cyclohexylvinyl)boronic acid pinacol ester.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )Quantity (for 10g Tosylhydrazone)Moles (mmol)Notes
Cyclohexanone Tosylhydrazone266.3610.0 g37.5Substrate (1.0 eq)
Palladium(II) acetate (Pd(OAc)₂)224.50210 mg0.94Catalyst (2.5 mol%)
Tri(m-tolyl)phosphine (P(m-tol)₃)304.37571 mg1.88Ligand (5 mol%)
Sodium Hydride (NaH, 60%)24.00 (as NaH)4.5 g112.5Base (3.0 eq)
2,5-Di-tert-butyl-1,4-benzoquinone (DBQ)220.3512.4 g56.3Oxidant (1.5 eq)
Bis(pinacolato)diboron (B₂pin₂)253.9414.3 g56.3Boron Source (1.5 eq)
Anhydrous 1,4-Dioxane88.11150 mL-Solvent

Part 3: Hydrolysis to (1-Cyclohexylvinyl)boronic acid

Principle: The final step involves the hydrolysis of the pinacol ester to the corresponding boronic acid. This is typically achieved under aqueous acidic or basic conditions, or through transesterification with a diol that can be easily removed. A common method involves stirring the pinacol ester in a biphasic solvent system with a slight excess of a strong acid.

Experimental Protocol
  • Dissolve the (1-Cyclohexylvinyl)boronic acid pinacol ester (1.0 eq) in a suitable organic solvent such as diethyl ether or dichloromethane in a round-bottom flask.

  • Add an aqueous solution of a strong acid, such as 2 M hydrochloric acid (HCl).

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the deprotection by TLC.

  • Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude (1-Cyclohexylvinyl)boronic acid as a solid.

  • The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the final product, (1-Cyclohexylvinyl)boronic acid, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (M.W. 154.02 g/mol ).

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid. Handle under an inert atmosphere. It can ignite in air, especially when finely divided. Quench excess NaH carefully with a proton source like isopropanol before aqueous workup.

  • Palladium Catalysts: Potentially toxic and should be handled with care.

  • Concentrated Acids: Corrosive. Handle with extreme care.

  • Organic Solvents: Flammable and/or toxic. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (1-Cyclohexylvinyl)boronic acid from cyclohexanone. By leveraging a modern palladium-catalyzed borylation of a tosylhydrazone intermediate, this route offers an efficient and practical method for accessing this valuable synthetic building block. The detailed, step-by-step instructions are designed to ensure reproducibility for researchers in both academic and industrial settings.

References

  • Ping, Y., Wang, R., Wang, Q., Chang, T., Huo, J., Lei, M., & Wang, J. (2021). Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion. Journal of the American Chemical Society, 143(25), 9769–9780. [Link][2]

  • Organic & Biomolecular Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. [Link][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkylboronic acids and alkylboronates. [Link]

  • Morken, J. P., et al. (2012). The stereoselective synthesis of vinyl-boronic esters by boron-Wittig reaction... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion. [Link][3]

  • Sibi, M. P., et al. (2021). Ketone Synthesis from Benzyldiboronates and Esters: Leveraging α-Boryl Carbanions for Carbon-Carbon Bond Formation. National Institutes of Health. [Link]

  • Matteson, D. S., et al. (2019). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. ResearchGate. [Link]

  • Wang, J., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • Zhang, X., et al. (2022). Photoinduced borylation of N-tosylhydrazones and application in drug derivation. Organic & Biomolecular Chemistry, 20(3), 513-517. [Link]

  • Google Patents. (n.d.). Method for synthetizing vinyl boronic acid ester.
  • Wikipedia. (n.d.). Shapiro reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Shapiro Reaction. [Link][5]

  • Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. National Institutes of Health. [Link]

  • Salamon-Krokosz, K., et al. (2022). Shapiro and Bamford-Stevens reactions – revisited. Arkat USA. [Link]

  • Chem Tulu Ma. (2024, June 28). Shapiro reaction | Important for IIT-JAM, GATE, CSIR-NET | Named reactions [Video]. YouTube. [Link]

  • D'Angelo, K. A., et al. (2025, July 24). Catalytic Borylation of Poly(vinyl chloride) Produces Adhesive Materials. ResearchGate. [Link]

  • Crysdot LLC. (n.d.). (1-Cyclohexylvinyl)boronic acid. [Link]

  • Google Patents. (n.d.). Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.
  • Lesbani, A., et al. (2015). Conversion of Cyclohexanone to Adipic Acid Catalyzed by Heteropoly Compounds. ResearchGate. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Vinylation of Aryl Halides with (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals and materials science. Among these methods, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[1][2] This application note provides a detailed protocol for the vinylation of aryl and heteroaryl halides using (1-Cyclohexylvinyl)boronic acid, a versatile building block for introducing the cyclohexylvinyl moiety. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting and optimization.

Introduction: The Significance of Vinylation and Vinylboronic Acids

Substituted styrenes and other vinylated aromatic compounds are crucial intermediates in organic synthesis and building blocks for functional polymers.[3] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, has become a premier method for their synthesis.[1][4] Vinylboronic acids, in particular, serve as effective nucleophilic partners in these transformations. However, simple vinylboronic acid is prone to polymerization and can be challenging to handle.[5][6] Substituted analogues like (1-Cyclohexylvinyl)boronic acid offer enhanced stability while providing a pathway to introduce sterically defined and functionalized vinyl groups.

The protocol described herein is applicable to a wide range of aryl and heteroaryl bromides and iodides, demonstrating broad functional group tolerance.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][4]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[1][7]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_arx Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pdi_arx Oxidative Addition pdi_arr Ar-Pd(II)L₂-R (Transmetalation Product) pdi_arx->pdi_arr Transmetalation pdi_arr->pd0 Reductive Elimination product Ar-R (Vinylated Product) pdi_arr->product byproduct X⁻ + B(OH)₃ pdi_arr->byproduct arx Ar-X (Aryl Halide) arx->pdi_arx boronic R-B(OH)₂ ((1-Cyclohexylvinyl)boronic acid) boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->pdi_arr caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol provides a general procedure for the coupling of an aryl bromide with (1-Cyclohexylvinyl)boronic acid. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

Reagents and Equipment

Reagents:

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole)

  • (1-Cyclohexylvinyl)boronic acid (FW: 154.02 g/mol )

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Deionized water

Equipment:

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reagent Stoichiometry
ComponentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Aryl BromideVaries1.01.0 mmol
(1-Cyclohexylvinyl)boronic acid154.021.2 - 1.5185 - 231 mg
Palladium Catalyst (Pd(PPh₃)₄)1155.560.02 - 0.0523 - 58 mg
Base (K₂CO₃)138.212.0 - 3.0276 - 415 mg
Solvent (e.g., Dioxane/H₂O 4:1)--5 mL

Scientist's Note: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential protodeboronation side reactions. The choice of catalyst and base may need to be optimized for specific substrates, especially for less reactive aryl chlorides or sterically hindered partners.[8]

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), (1-Cyclohexylvinyl)boronic acid (1.2 mmol, 185 mg), the base (e.g., K₂CO₃, 2.0 mmol, 276 mg), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

    • Scientist's Note: The addition of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[9] The solvent should be degassed beforehand by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2] d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator. b. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure vinylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fig. 2: Experimental Workflow from Setup to Product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Ineffective base or solvent.Use a fresh batch of catalyst; Ensure proper degassing of solvents and inerting of the reaction vessel; Screen other bases (e.g., Cs₂CO₃, K₃PO₄) and solvents.
Protodeboronation The boronic acid is replaced by a proton from the solvent.Use a stronger, less nucleophilic base (e.g., KF); Minimize water content or run under anhydrous conditions if possible; Increase the equivalents of boronic acid.
Homocoupling of Aryl Halide Reductive elimination from a diarylpalladium intermediate.Lower the reaction temperature; Use a ligand that promotes reductive elimination of the desired product over side reactions.
Difficult Purification Close-running impurities or byproducts.Optimize the chromatography eluent system; Consider recrystallization if the product is a solid.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like potassium carbonate can be corrosive or irritant. Avoid inhalation of dust and skin contact.

References

  • Synthesis of styrenes by palladium(II)-catalyzed vinylation of arylboronic acids and aryltrifluoroborates by using vinyl acetate. Chemistry. 2009;15(13):3272-7.

  • Palladium- (and nickel-) catalyzed vinylation of aryl halides. Coordination Chemistry Reviews. 2007;251(13-14):1754-1770.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

  • Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society. 2011;133(41):16410-16413.

  • Synthesis of styrenes by palladium(II)-catalyzed vinylation of arylboronic acids and aryltrifluoroborates by using vinyl acetate. Semantic Scholar.

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. 2005;70(26):10985-10988.

  • Vinylboronic acid or boronate synthesis. Organic Chemistry Portal.

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. 2023;9(5):930-937.

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2007;46(29):5554-5558.

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. 2016;116(3):1375-1397.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(16):3655.

  • Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry. 2021;45(29):12760-12781.

  • (1-Cyclohexylvinyl)boronic acid. Crysdot LLC.

  • (1-Cyclohexylvinyl)boronic acid. BLD Pharm.

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Application Note: Synthesis of Vinylboronic Acids via Alkyne Hydroboration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vinylboronic acids and their corresponding esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The hydroboration of alkynes stands out as one of the most direct and atom-economical methods for their preparation. This application note provides a comprehensive technical guide for researchers, covering the fundamental mechanisms, stereochemical and regiochemical considerations, and detailed, field-proven protocols for both uncatalyzed and transition-metal-catalyzed hydroboration of alkynes to furnish vinylboronic acid derivatives.

Introduction: The Strategic Importance of Vinylboronic Acids

Vinylboronic acids and their stable ester derivatives, such as pinacol esters (vinylboronates), are versatile intermediates in synthetic chemistry. Their utility stems from the unique reactivity of the carbon-boron bond, which allows for a vast array of transformations, including C-C, C-N, and C-O bond formations.[1][2] The hydroboration of alkynes, involving the addition of a B-H bond across a carbon-carbon triple bond, is a premier strategy for accessing these valuable compounds.[3] This method is prized for its high efficiency and, critically, its predictable control over stereochemistry and regiochemistry.

This guide will elucidate the mechanistic underpinnings of alkyne hydroboration and provide actionable protocols for laboratory synthesis, empowering researchers in drug development and materials science to confidently prepare these essential building blocks.

Mechanistic Insights: Controlling Regio- and Stereoselectivity

The power of hydroboration lies in its predictable outcome. The reaction proceeds via a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the triple bond.[4][5] This stereospecificity is a cornerstone of the reaction's utility.

Regioselectivity: The Anti-Markovnikov Rule

In the case of terminal (monosubstituted) alkynes, the hydroboration reaction exhibits high regioselectivity. The boron atom preferentially adds to the terminal, less sterically hindered carbon, while the hydrogen atom adds to the more substituted internal carbon.[5][6] This is known as anti-Markovnikov addition. The selectivity is primarily driven by sterics; placing the often-bulky borane group at the less crowded end of the alkyne is energetically favorable.[6][7]

To further enhance this selectivity and prevent a second hydroboration from occurring on the newly formed vinylborane, sterically demanding borane reagents are often employed instead of borane (BH₃) itself.[5][6] Reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane are common choices that ensure the reaction stops cleanly after a single addition.[6][7]

Figure 1: General mechanism of alkyne syn-hydroboration.

The Role of Catalysis: Accessing Complementary Stereoisomers

While uncatalyzed hydroboration reliably produces (E)-vinylboranes via syn-addition, transition metal catalysis can unlock alternative reaction pathways.[8] Catalysts based on rhodium, iridium, and ruthenium have been developed that facilitate a formal trans-hydroboration of terminal alkynes, providing selective access to the complementary (Z)-vinylboronates.[9][10]

The mechanism for trans-hydroboration is distinct and more complex, often proposed to involve steps like oxidative addition of the alkyne C-H bond, migratory insertion, and reductive elimination from the metal center.[9] This catalytic approach dramatically expands the synthetic toolkit, allowing for the targeted synthesis of either vinylborane stereoisomer.

Figure 2: Simplified catalytic cycle for metal-catalyzed hydroboration.

Experimental Protocols

The following protocols are designed to be robust and reproducible for the synthesis of vinylboronate pinacol esters, which are generally more stable and easier to handle than the corresponding free boronic acids.

Protocol 1: Uncatalyzed syn-Hydroboration of Phenylacetylene with Pinacolborane (HBpin)

This protocol details the synthesis of (E)-2-phenylvinylboronic acid pinacol ester, a common building block. The reaction is performed under an inert atmosphere to prevent oxidation of the borane reagent.

Experimental Workflow Visualization

G A 1. Add Phenylacetylene & THF to oven-dried flask under N₂ B 2. Cool flask to 0 °C (ice-water bath) A->B C 3. Add Pinacolborane (HBpin) dropwise via syringe B->C D 4. Warm to room temperature and stir for 4-12 hours C->D E 5. Monitor reaction by TLC or GC-MS D->E F 6. Quench reaction (optional) with methanol E->F G 7. Concentrate in vacuo F->G H 8. Purify by column chromatography or distillation G->H

Figure 3: Workflow for uncatalyzed hydroboration of phenylacetylene.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
Phenylacetylene102.141.02 g (1.0 mL)10.01.0
Pinacolborane (HBpin)127.981.41 g (1.55 mL)11.01.1
Anhydrous THF-20 mL--
Nitrogen or Argon Gas----
Oven-dried glassware----

Step-by-Step Procedure

  • Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous tetrahydrofuran (THF, 20 mL) and phenylacetylene (1.0 mL, 10.0 mmol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Hydroboration: Add pinacolborane (1.55 mL, 11.0 mmol) dropwise to the cold solution via syringe over 5 minutes. Causality Note: Slow addition is crucial to control any potential exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkyne is consumed.

  • Workup: Once the reaction is complete, carefully quench any excess HBpin by the slow addition of a few drops of methanol (optional, use if a significant excess of HBpin remains). Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure (E)-vinylboronate as a colorless oil.[11]

Protocol 2: Ruthenium-Catalyzed trans-Hydroboration of 1-Decyne

This advanced protocol demonstrates the synthesis of (Z)-1-decenylboronic acid pinacol ester, leveraging a ruthenium pincer catalyst to achieve the less common trans-addition product.[10]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
1-Decyne138.25691 mg (0.86 mL)5.01.0
Pinacolborane (HBpin)127.98704 mg (0.77 mL)5.51.1
[Ru(PNP)(H)₂(H₂)] Catalyst-~1 mol%0.050.01
Anhydrous Benzene-d₆ (Solvent)84.155 mL--
Nitrogen or Argon Gas----
Schlenk flask / Glovebox----

Step-by-Step Procedure

  • Setup: Due to the air-sensitivity of the catalyst, this reaction should be performed in a glovebox or using standard Schlenk line techniques. Add the ruthenium pincer catalyst (~1 mol%) to a Schlenk flask equipped with a stir bar.

  • Reagent Addition: In the glovebox or under a strong counterflow of inert gas, add anhydrous benzene-d₆ (5 mL), 1-decyne (0.86 mL, 5.0 mmol), and finally pinacolborane (0.77 mL, 5.5 mmol).

  • Reaction: Seal the flask and stir the mixture at room temperature (approx. 25 °C) for 1-4 hours. Causality Note: The catalyst's high activity allows for mild reaction conditions.[10]

  • Monitoring: The reaction can be monitored directly by ¹H NMR spectroscopy due to the use of a deuterated solvent. The disappearance of the terminal alkyne proton and the appearance of new vinyl proton signals will indicate product formation.

  • Workup: Upon completion, the reaction mixture is typically passed through a short plug of silica or celite to remove the catalyst.

  • Purification: The solvent is removed in vacuo, and the resulting crude oil is purified by vacuum distillation or column chromatography to afford the pure (Z)-vinylboronate.

Purification and Handling Considerations

Purification of boronic esters is often straightforward via chromatography or distillation. However, the corresponding boronic acids can be more challenging.[12]

  • Chromatography: While vinylboronate esters are generally stable on silica gel, free boronic acids can sometimes decompose or streak, making purification difficult.[11][13]

  • Recrystallization: For solid products, recrystallization is an excellent purification method.[11]

  • Derivatization: A common strategy for purifying boronic acids is to convert them into a crystalline diethanolamine adduct. This adduct can be easily isolated and purified by recrystallization, and the pure boronic acid can be liberated by treatment with an acid.[12][13][14]

  • Storage: Boronic acids and esters should be stored in a cool, dry place. Boronic acids are prone to dehydration to form boroxines (cyclic trimers), though this process is often reversible upon exposure to water.

Conclusion

The hydroboration of alkynes is a powerful and versatile method for synthesizing vinylboronic acids and esters. By carefully selecting the borane reagent and choosing between uncatalyzed and catalyzed pathways, researchers can precisely control the regio- and stereochemical outcome of the reaction. The protocols provided herein offer reliable starting points for accessing both (E)- and (Z)-vinylboronates, enabling the synthesis of complex molecules for applications ranging from pharmaceuticals to advanced materials.

References

  • Master Organic Chemistry. (2024). Alkyne Hydroboration With "R2BH". [Link]

  • JoVE. (2023). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]

  • Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]

  • Organic Chemistry Tutor. (2023). Hydroboration-Oxidation of Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]

  • Organic Chemistry Tutor (YouTube). (2023). Hydroboration of Alkynes | Anti-Markovnikov Addition. [Link]

  • Royal Society of Chemistry. (2021). A general mechanistic map of organocatalytic hydroboration of alkynes: polarity controlled switchable selective pathways. Organic Chemistry Frontiers. [Link]

  • National Center for Biotechnology Information (PMC). (2016). Highly selective catalytic trans-hydroboration of alkynes mediated by borenium cations and B(C6F5)3. [Link]

  • ResearchGate. (n.d.). Stereo‐ and regioselective hydroboration of internal and terminal alkynes. [Link]

  • Royal Society of Chemistry. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. [Link]

  • ACS Publications. (2012). Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates. Journal of the American Chemical Society. [Link]

  • EPFL Infoscience. (2022). Metal-catalyzed Hydroboration of Alkynes: Reaction Modes and Mechanistical Study. [Link]

  • Synthesis: Journal of Synthetic Organic Chemistry. (2017). Borane-Catalysed Hydroboration of Alkynes and Alkenes. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Highly Selective Methods for Synthesis of Internal (α-) Vinylboronates Through Efficient NHC-Cu-Catalyzed Hydroboration of Terminal Alkynes. Utility in Chemical Synthesis and Mechanistic Basis for Selectivity. [Link]

  • ChemistryViews. (2025). Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. [Link]

  • Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • ResearchGate. (n.d.). Catalytic cycle for hydroboration of internal alkynes and alkenes. [Link]

  • Wikipedia. (n.d.). Metal-catalysed hydroboration. [Link]

  • Google Patents. (2016). CN105503926B - Method for synthetizing vinyl boronic acid ester.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • National Center for Biotechnology Information (PMC). (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylborane synthesis by hydroboration. [Link]

  • eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • Reddit. (2017). Purification of boronic acids?. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]

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Mastering Asymmetric Synthesis: A Guide to (1-Cyclohexylvinyl)boronic Acid Derivatives in Catalytic Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (1-Cyclohexylvinyl)boronic Acid Derivatives

In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Asymmetric catalysis stands as a cornerstone of this endeavor, enabling the selective formation of stereocenters, a critical step in the synthesis of pharmaceuticals and complex natural products. Among the vast arsenal of reagents available to the synthetic chemist, organoboron compounds, particularly boronic acids and their derivatives, have emerged as exceptionally versatile and valuable building blocks.[1][2] Their stability, low toxicity, and broad functional group tolerance make them ideal partners in a variety of powerful carbon-carbon bond-forming reactions.[1][2]

This application note delves into the strategic use of (1-cyclohexylvinyl)boronic acid and its derivatives in asymmetric synthesis. The presence of the bulky cyclohexyl group on the vinyl moiety introduces unique steric and electronic properties that can be leveraged to achieve high levels of stereocontrol in key transformations. We will explore the application of these reagents in the rhodium-catalyzed asymmetric 1,4-addition to α,β-unsaturated systems, a reaction that has become a benchmark for the enantioselective construction of β-chiral centers. Through a detailed examination of the reaction mechanism, optimized protocols, and the critical role of chiral ligands, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement this powerful synthetic tool.

Core Principles: The Rhodium-Catalyzed Asymmetric 1,4-Addition

The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboronic acids to electron-deficient olefins, such as α,β-unsaturated ketones, esters, and amides, is a highly reliable method for the formation of a new carbon-carbon bond at the β-position of the carbonyl group.[3] This reaction, often referred to as the Hayashi-Miyaura reaction, is renowned for its high yields, excellent enantioselectivities, and broad substrate scope.

The choice of the chiral ligand is paramount in achieving high enantioselectivity. While chiral phosphine ligands like BINAP have been successfully employed, chiral diene ligands have emerged as particularly effective for a wide range of substrates in rhodium-catalyzed additions. These diene ligands, often possessing a rigid bicyclic framework, create a well-defined chiral environment around the rhodium center, leading to superior enantiofacial discrimination of the prochiral enone.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the rhodium-catalyzed asymmetric 1,4-addition is generally understood to proceed through a series of well-defined steps. Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle involves three key rhodium(I) intermediates: a hydroxorhodium species, an organorhodium species, and an oxa-π-allylrhodium (or rhodium enolate) species.

The key steps are as follows:

  • Transmetalation: The catalytically active species is often a hydroxorhodium(I) complex, which is generated in situ from a rhodium precursor and a basic aqueous medium. This hydroxo complex readily undergoes transmetalation with the organoboronic acid, transferring the organic group (in our case, the 1-cyclohexylvinyl group) from boron to rhodium to form an organorhodium(I) intermediate. The oxophilicity of boron facilitates this step.

  • Carbometalation (Insertion): The α,β-unsaturated substrate coordinates to the organorhodium(I) complex. This is followed by the migratory insertion of the carbon-carbon double bond of the enone into the rhodium-carbon bond. This step is typically the enantiodetermining step, where the chiral ligand dictates the facial selectivity of the addition.

  • Protonolysis/Hydrolysis: The resulting oxa-π-allylrhodium intermediate is then protonated by a proton source (often water from the reaction medium) to release the β-substituted ketone product and regenerate the hydroxorhodium(I) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Catalytic Cycle

Catalytic Cycle cluster_cycle Rhodium(I) Catalytic Cycle cluster_reagents Reagents & Products A [L*Rh(I)OH] Hydroxorhodium Complex B [L*Rh(I)-R] Organorhodium Complex R = 1-Cyclohexylvinyl A->B Transmetalation + R-B(OH)₂ - B(OH)₃ C Oxa-π-allylrhodium Intermediate B->C Carbometalation + Enone C->A Protonolysis + H₂O - β-vinyl ketone Product β-(1-Cyclohexylvinyl) Ketone C->Product Boronic_Acid (1-Cyclohexylvinyl)boronic acid Boronic_Acid->A Enone α,β-Unsaturated Ketone Enone->B caption Catalytic cycle for the Rh-catalyzed 1,4-addition.

Caption: Catalytic cycle for the Rh-catalyzed 1,4-addition.

Experimental Protocols and Application Data

While direct literature on the asymmetric 1,4-addition of (1-cyclohexylvinyl)boronic acid is limited, we can extrapolate from protocols for structurally similar, sterically demanding alkenylboronic acids, such as (E)-1-heptenylboronic acid, to provide a robust starting point for experimentation.[3] The following protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of (1-Cyclohexylvinyl)boronic Acid Pinacol Ester

Boronic acid pinacol esters are often preferred over free boronic acids due to their enhanced stability and ease of purification. A common method for their synthesis is the hydroboration of a terminal alkyne.

Materials:

  • Ethynylcyclohexane

  • Pinacolborane (HBpin)

  • Dicyclohexylborane (catalyst) or other suitable hydroboration catalyst

  • Anhydrous THF

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To an oven-dried, argon-flushed round-bottom flask, add ethynylcyclohexane (1.0 equiv).

  • Dissolve the alkyne in anhydrous THF.

  • Add a catalytic amount of dicyclohexylborane (e.g., 5 mol%).

  • Slowly add pinacolborane (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting alkyne.

  • Upon completion, carefully quench the reaction with a few drops of water.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (1-cyclohexylvinyl)boronic acid pinacol ester as a colorless oil.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition to 2-Cyclohexenone

This protocol outlines a general procedure for the enantioselective addition of (1-cyclohexylvinyl)boronic acid (or its pinacol ester) to 2-cyclohexenone, a common benchmark substrate.

Materials:

  • (1-Cyclohexylvinyl)boronic acid or its pinacol ester

  • 2-Cyclohexenone

  • [Rh(acac)(CO)₂] or other Rh(I) precursor

  • Chiral diene ligand (e.g., (R,R)-Ph-bod*)

  • Dioxane and water (solvent system)

  • Base (e.g., KOH, K₃PO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine the rhodium precursor (e.g., [Rh(acac)(CO)₂], 1.5 mol%) and the chiral diene ligand (3.3 mol%).

  • Add the solvent mixture (e.g., dioxane/water 10:1).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add 2-cyclohexenone (1.0 equiv) and (1-cyclohexylvinyl)boronic acid (1.5 equiv).

  • Add the aqueous base (e.g., 1 M KOH, 1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the required time (typically 2-16 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-(1-cyclohexylvinyl)cyclohexanone.

Characterization and Enantioselectivity Determination:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and HRMS.

  • The enantiomeric excess (ee) should be determined by chiral HPLC or SFC analysis, comparing the retention times to a racemic sample.

Data Presentation: Expected Outcomes and Substrate Scope

The following table summarizes expected outcomes for the rhodium-catalyzed asymmetric 1,4-addition of various organoboronic acids to enones, providing a baseline for what can be anticipated when using (1-cyclohexylvinyl)boronic acid derivatives. The use of a sterically demanding vinylboronic acid is expected to proceed with high enantioselectivity, similar to other reported examples.

EntryBoronic AcidEnoneChiral LigandYield (%)ee (%)
1Phenylboronic acid2-Cyclohexenone(S)-BINAP9997
2(E)-1-Heptenylboronic acid2-Cyclohexenone(S)-BINAP9596
3Phenylboronic acid2-Cyclopentenone(S)-BINAP9897
4(E)-1-Heptenylboronic acid2-Cyclopentenone(S)-BINAP9796

Data adapted from representative literature.[3]

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric 1,4-Addition cluster_workup Workup and Purification cluster_analysis Analysis prep1 Combine Rh(I) precursor and chiral diene ligand prep2 Add solvent and stir prep1->prep2 react1 Add enone, boronic acid, and base to catalyst mixture prep2->react1 react2 Heat and stir under inert atmosphere react1->react2 workup1 Quench reaction react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Characterize product (NMR, HRMS) workup4->analysis1 analysis2 Determine enantiomeric excess (Chiral HPLC/SFC) analysis1->analysis2 caption General workflow for the asymmetric 1,4-addition.

Caption: General workflow for the asymmetric 1,4-addition.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. Key to ensuring trustworthiness are the following considerations:

  • Purity of Reagents: The purity of the (1-cyclohexylvinyl)boronic acid derivative is critical. Impurities, such as homocoupled byproducts from its synthesis, can interfere with the catalytic reaction. It is recommended to use freshly purified boronic ester for best results.

  • Inert Atmosphere: Rhodium(I) catalysts can be sensitive to oxygen. Maintaining an inert atmosphere (argon or nitrogen) throughout the setup and reaction is crucial for catalyst longevity and reproducibility.

  • Monitoring Reaction Progress: Consistent monitoring by TLC or GC-MS allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged heating.

  • Racemic Standard: For accurate determination of enantiomeric excess, a racemic sample of the product should be prepared using an achiral ligand (e.g., triphenylphosphine) or by mixing equal amounts of the products obtained from both enantiomers of the chiral ligand. This allows for unambiguous peak assignment in the chiral HPLC/SFC analysis.

Conclusion and Future Outlook

(1-Cyclohexylvinyl)boronic acid and its derivatives are powerful reagents for modern asymmetric synthesis. Their application in the rhodium-catalyzed 1,4-addition provides a highly effective route to valuable β-chiral ketones with excellent enantioselectivity. The bulky cyclohexyl group offers a unique steric profile that can be exploited to enhance stereocontrol. By understanding the underlying mechanism and employing optimized, self-validating protocols, researchers can confidently utilize this methodology to construct complex chiral molecules.

The continued development of new chiral ligands and the exploration of the substrate scope with other electron-deficient olefins will undoubtedly expand the utility of (1-cyclohexylvinyl)boronic acid derivatives in the synthesis of novel therapeutics and other high-value chemical entities.

References

  • Hayashi, T. Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett2001 , 2001 (S1), 879-887. [Link]

  • Navarro, C.; Csákÿ, A. G. Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Org. Lett.2008 , 10 (2), 217–219. [Link]

  • Lee, Y.; Aponte-Guzman, J.; Hoveyda, A. H. Enantioselective Synthesis of Boron-Substituted Quaternary Carbons by NHC–Cu-Catalyzed Boronate Conjugate Additions to Unsaturated Carboxylic Esters, Ketones or Thioesters. J. Am. Chem. Soc.2009 , 131 (32), 11647–11656. [Link]

  • Shen, G.; Osako, T.; Nagaosa, M.; Uozumi, Y. Aqueous Asymmetric 1,4-Addition of Arylboronic Acids to Enones Catalyzed by an Amphiphilic Resin-Supported Chiral Diene Rhodium Complex under Batch and Continuous-Flow Conditions. J. Org. Chem.2018 , 83 (14), 7380–7387. [Link]

  • Takaya, Y.; Ogasawara, M.; Hayashi, T.; Sakai, M.; Miyaura, N. Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. J. Am. Chem. Soc.1998 , 120 (22), 5579–5580. [Link]

  • da Silva, M. F.; Saraiva, L.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25 (18), 4323. [Link]

  • Trippier, P. C.; McGuigan, C. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Med. Chem. Commun.2010 , 1 (3), 183-198. [Link]

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Suzuki Reactions with (1-Cyclohexylvinyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your dedicated resource for mastering the Suzuki-Miyaura cross-coupling of (1-Cyclohexylvinyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions to common challenges encountered with this sterically hindered substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reaction yields and achieve consistent results.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses the most pressing issues encountered in the lab, offering a systematic approach to problem-solving.

Q1: My reaction with (1-Cyclohexylvinyl)boronic acid is resulting in low to no yield. What are the primary factors to investigate?

Low conversion is a frequent hurdle, often stemming from the steric bulk of the (1-Cyclohexylvinyl) group, which can impede key steps in the catalytic cycle.[1] A methodical evaluation of your reaction parameters is crucial.

Initial Checks:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ for the catalytic cycle to begin.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[3]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your (1-Cyclohexylvinyl)boronic acid and the coupling partner (aryl or vinyl halide/triflate). Boronic acids can degrade over time.[2]

Advanced Troubleshooting:

  • Catalyst and Ligand Selection: This is often the most critical factor for sterically demanding substrates.[1][4] Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1]

    • Recommendation: Employ palladium precatalysts with bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome steric challenges.[5]

  • Base Selection: The base plays a crucial role in the transmetalation step.[6] Its strength and solubility can significantly influence the reaction rate and yield.

    • Recommendation: For sterically hindered couplings, stronger, non-aqueous bases are often more effective. Consider switching from common bases like Na₂CO₃ or K₂CO₃ to K₃PO₄. Ensure the base is finely powdered and dry, especially when using anhydrous conditions.[2]

  • Solvent Choice: The solvent system must be capable of dissolving the reactants and the base to a sufficient extent.

    • Recommendation: Anhydrous polar aprotic solvents like dioxane, THF, or DMF are often good starting points.[7] For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]

Q2: I'm observing significant protodeboronation of my (1-Cyclohexylvinyl)boronic acid. How can I minimize this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common parasitic reaction, particularly for vinyl boronic acids.[2][8]

Strategies to Mitigate Protodeboronation:

  • Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to strictly anhydrous solvents can dramatically reduce its occurrence.[2]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] If aqueous conditions are necessary, consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester, can protect it from protodeboronation.[7]

  • Formation of Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in the coupling reaction, often in protic solvents.[9] This is a simple and effective way to handle unstable boronic acids.[9]

Q3: My reaction is very slow or stalls before reaching completion. What adjustments can I make?

Sluggish reactions are often a sign of a high activation energy barrier for one of the steps in the catalytic cycle, a common issue with hindered substrates.[4]

Strategies to Increase Reaction Rate:

  • Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barriers. However, be mindful of potential substrate or product degradation at higher temperatures.

  • More Active Catalyst System: As mentioned in Q1, switching to a more active catalyst system is a primary strategy. Palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are known to accelerate reactions involving challenging substrates.[5][10]

  • Higher Catalyst Loading: Incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve the reaction rate.[5]

Q4: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of Pd(II) species and oxygen.[2][7]

Strategies to Prevent Homocoupling:

  • Start with a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.[5]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, disfavoring the homocoupling pathway.[1]

  • Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically favoring the desired cross-coupling pathway.[5]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Suzuki-Miyaura coupling?

The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., aryl bromide) to form a Pd(II) complex.[3] This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[3]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Which coupling partner is best for (1-Cyclohexylvinyl)boronic acid: aryl iodides, bromides, or chlorides?

The reactivity of the halide coupling partner generally follows the trend: I > Br > OTf >> Cl.[11] Aryl iodides and bromides are typically good starting points. While aryl chlorides are more challenging to activate, modern catalyst systems with electron-rich, bulky ligands have made their use increasingly common and effective.[10][12]

How should I prepare my (1-Cyclohexylvinyl)boronic acid for the reaction?

Given the potential for instability, it is best to use fresh, high-purity (1-Cyclohexylvinyl)boronic acid. If you suspect degradation, consider one of the stabilization strategies mentioned in the troubleshooting section, such as conversion to a boronate ester or a diethanolamine adduct.[7][9]

Recommended Reaction Parameters

The following table provides a starting point for optimizing your Suzuki reaction with (1-Cyclohexylvinyl)boronic acid. Remember that the ideal conditions will depend on the specific aryl or vinyl halide you are using.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands that accelerate the catalytic cycle for hindered substrates.[5]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is effective in anhydrous conditions.
Solvent Dioxane or Toluene (anhydrous)Aprotic solvents that are generally compatible with Suzuki reactions.
Temperature 80-110 °CHigher temperatures are often required to overcome the steric hindrance.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the (1-Cyclohexylvinyl)boronic acid and the aryl/vinyl halide.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir vigorously for the desired amount of time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Dry Glassware B Add Catalyst, Ligand, Base A->B C Establish Inert Atmosphere B->C D Add Boronic Acid & Halide C->D E Add Degassed Solvent D->E F Heat & Stir E->F G Monitor Progress (TLC/GC/LCMS) F->G H Aqueous Workup G->H I Purification (Chromatography) H->I

Sources

preventing protodeboronation of (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Cyclohexylvinyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile vinylboronic acid, with a primary focus on preventing the common side reaction of protodeboronation. Here, we provide in-depth, experience-driven answers to frequently encountered issues and a systematic troubleshooting guide to ensure the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of cyclohexylacetylene or ethylcyclohexane as a byproduct in my Suzuki-Miyaura reaction. What is happening?

This is a classic signature of protodeboronation, an undesired side reaction where the C-B bond of your (1-Cyclohexylvinyl)boronic acid is cleaved and replaced by a proton from the reaction medium.[1][2] This process consumes your boronic acid, leading to reduced yields of the desired coupled product. The key to a successful reaction is to ensure that the rate of the desired Suzuki-Miyaura coupling significantly outpaces the rate of protodeboronation.[2]

Q2: Why is (1-Cyclohexylvinyl)boronic acid prone to protodeboronation?

While vinylboronic acids are generally more stable than some notoriously unstable heteroarylboronic acids, they are still susceptible to decomposition, especially under the thermal and basic conditions of a cross-coupling reaction.[3][4][5] The protodeboronation of boronic acids can be catalyzed by both acid and base.[1][6] In the context of a Suzuki-Miyaura reaction, the base-catalyzed pathway is of primary concern. The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation. However, this boronate can also react with a proton source (like water in the solvent mixture), leading to the cleavage of the C-B bond.[1][7]

Q3: I store my (1-Cyclohexylvinyl)boronic acid in the fridge. Is this sufficient to prevent degradation?

While cold storage is crucial, vinylboronic acids can still degrade over time, a process that may be accelerated by exposure to air and moisture.[3][4] For long-term stability and to avoid introducing a variable into your experiments, we strongly recommend converting the boronic acid into a more stable derivative, such as a diethanolamine adduct or an N-methyliminodiacetic acid (MIDA) boronate, especially if it will be stored for an extended period.[3][8] These derivatives are often crystalline, air-stable solids that are more robust for benchtop storage.[4][8]

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a systematic approach to diagnosing and solving issues related to the protodeboronation of (1-Cyclohexylvinyl)boronic acid during cross-coupling reactions.

Core Problem: The Rate of Protodeboronation Competes with the Rate of Cross-Coupling

The central challenge is a kinetic one: the desired productive reaction must be faster than the undesired decomposition pathway.

G cluster_0 Reaction Pathways Boronic_Acid (1-Cyclohexylvinyl)boronic Acid Desired_Product Desired Coupled Product Boronic_Acid->Desired_Product Suzuki-Miyaura Coupling (Fast & Efficient Catalyst) Byproduct Cyclohexylacetylene (Protodeboronation Product) Boronic_Acid->Byproduct Protodeboronation (Base, H₂O, Heat)

Caption: Competing pathways for (1-Cyclohexylvinyl)boronic acid.

Issue 1: Low yield with significant protodeboronation byproduct observed.

This is the most common failure mode. Use the following decision tree to identify and implement the best solution.

Troubleshooting_Workflow start High Protodeboronation Observed? base_check Are you using a strong base (e.g., NaOH, KOH)? start->base_check Yes temp_check Is the reaction temperature high (e.g., >100 °C)? base_check->temp_check No base_sol Switch to a Milder Base (K₃PO₄, K₂CO₃, KF) base_check->base_sol Yes catalyst_check Is the catalyst system slow or inefficient? temp_check->catalyst_check No temp_sol Lower Reaction Temperature (Target 60-80 °C) temp_check->temp_sol Yes stability_check Is boronic acid instability a persistent issue? catalyst_check->stability_check No catalyst_sol Use a Highly Active Catalyst System (e.g., Pd Precatalyst + Buchwald Ligand) catalyst_check->catalyst_sol Yes stability_sol Use a Stable Boronic Acid Surrogate (MIDA Boronate or Diethanolamine Adduct) stability_check->stability_sol Yes

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Optimized Protocols and Methodologies

Strategy 1: Reaction Condition Optimization

Before resorting to boronic acid surrogates, optimizing the reaction conditions is often sufficient.

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[9] Milder bases are generally preferred.

BaseTypical ConditionsProsCons
K₃PO₄ 2-3 equiv, aq. dioxane/THFHighly effective for many couplings, often accelerates the desired reaction.[4]Can be hygroscopic.
K₂CO₃ 2-3 equiv, aq. dioxane/tolueneCommon, inexpensive, and effective.[10]Can be less effective than K₃PO₄ for challenging couplings.
KF 2-3 equiv, THFCan suppress protodeboronation.[9][11]Reaction rates can be slower.[11]
NaOH/KOH 2-3 equiv, aq. solventsStrong activators.Not Recommended: Significantly accelerates protodeboronation.[2][9]
  • Catalyst System: A slow catalyst gives the boronic acid more time to decompose.[2] Using a modern, highly active palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the Suzuki coupling, thereby outcompeting the protodeboronation pathway.[2]

Optimized Suzuki-Miyaura Protocol:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), (1-Cyclohexylvinyl)boronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated block at 60–80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS, checking for consumption of the limiting reagent and formation of both the desired product and the protodeboronated byproduct.

Strategy 2: Use of Stable Boronic Acid Surrogates

For particularly challenging substrates or for improved storage and handling, converting the boronic acid to a more stable form is the most robust strategy.[3][5]

A. Diethanolamine (DABO) Adducts

These adducts are air- and water-stable complexes that can be easily isolated, stored, and used directly in coupling reactions.[8]

Protocol for Preparing the Diethanolamine Adduct:

  • Dissolution: In a vial with a stir bar, dissolve (1-Cyclohexylvinyl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate will typically form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in your Suzuki coupling reaction, typically with protic co-solvents to facilitate hydrolysis back to the active boronic acid in situ.[8][12]

B. N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are exceptionally stable and have become the gold standard for handling unstable boronic acids.[4][13] They enable a "slow-release" strategy, where the active boronic acid is generated in situ at a controlled rate that matches the rate of the catalytic cycle.[3][14] This keeps the instantaneous concentration of the unstable free boronic acid extremely low, effectively shutting down the protodeboronation pathway.[1]

Protocol for Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate:

  • Preparation: To an oven-dried reaction vial, add the aryl/vinyl halide (1.0 equiv), the (1-Cyclohexylvinyl)boronic acid MIDA ester (1.2 equiv), and K₃PO₄ (3.0-5.0 equiv).

  • Inert Atmosphere: Seal and purge the vial with argon or nitrogen.

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G4, 1-2 mol%) and the corresponding ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 5:1 Dioxane/H₂O) via syringe.

  • Reaction & Monitoring: Heat the reaction (typically 60-100 °C) and monitor its progress.[4] The slow release of the boronic acid from the MIDA ester under these conditions ensures its efficient capture by the palladium catalyst before it can decompose.

By implementing these evidence-based strategies, you can effectively mitigate protodeboronation and achieve high yields and purity in your cross-coupling reactions involving (1-Cyclohexylvinyl)boronic acid.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(8), 1764–1767. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5275–5282. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • DPharma. (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12273. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Cheon, C.-H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Hayashi, T., et al. (2011). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate. [Link]

  • Ollevier, T., et al. (2010). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 75(1), 221–224. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]

  • Reddit. (2023). Protodeboronation product. r/Chempros. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of (1-Cyclohexylvinyl)boronic acid in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this sterically hindered vinyl boronic acid. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your reaction conditions effectively.

Introduction to (1-Cyclohexylvinyl)boronic acid: A Reagent Profile

(1-Cyclohexylvinyl)boronic acid is a valuable building block in organic synthesis, particularly for the introduction of the cyclohexylvinyl moiety via Suzuki-Miyaura cross-coupling reactions. Its structure presents a unique set of challenges, primarily stemming from the steric bulk of the cyclohexyl group and the inherent instability of vinyl boronic acids. Understanding these characteristics is the first step toward successful application.

Vinyl boronic acids are known to be susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization.[1][2] The steric hindrance from the adjacent cyclohexyl group in (1-Cyclohexylvinyl)boronic acid can further influence its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3]

This guide will provide a comprehensive framework for troubleshooting and optimizing reactions involving this specific reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of (1-Cyclohexylvinyl)boronic acid in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with (1-Cyclohexylvinyl)boronic acid is giving low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are common and can often be traced back to a few key areas. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[4][5]

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[6] It is imperative to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Suboptimal Base/Solvent System: The choice of base and solvent is interdependent and critical for the activation of the boronic acid. The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7][8] For sterically hindered boronic acids, a careful selection is paramount.

  • Boronic Acid Instability: As a vinyl boronic acid, (1-Cyclohexylvinyl)boronic acid is prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a significant side reaction that consumes your starting material.[9]

Q2: I'm observing significant protodeboronation of my (1-Cyclohexylvinyl)boronic acid. How can I mitigate this?

A2: Protodeboronation is a major challenge with vinyl boronic acids. Here are several strategies to minimize this side reaction:

  • Use of Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[9] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to strictly anhydrous conditions can be highly effective. This involves using dry solvents and reagents.

  • Boronic Acid Protection: A highly effective strategy is to use a more stable derivative of the boronic acid. Converting (1-Cyclohexylvinyl)boronic acid to its corresponding MIDA (N-methyliminodiacetic acid) boronate or diethanolamine ester can significantly enhance its stability. These derivatives can often be used directly in the coupling reaction, where they slowly release the active boronic acid under the reaction conditions.[6]

Q3: The reaction is sluggish and stalls before completion. How can I increase the reaction rate?

A3: Sluggish reactions with sterically hindered substrates like (1-Cyclohexylvinyl)boronic acid are often due to a high activation barrier for the transmetalation or reductive elimination steps.

  • Switch to a More Active Catalyst System: For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands is often necessary. Buchwald-type ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂, can dramatically improve reaction rates and yields.[1][5]

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary energy to overcome the activation barriers. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation. A careful optimization of the temperature is required.

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate and conversion.[2]

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (1-Cyclohexylvinyl)boronic acid with an Aryl Bromide

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl bromide (1.0 equiv)

  • (1-Cyclohexylvinyl)boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, (1-Cyclohexylvinyl)boronic acid, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

  • Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Illustrative Comparison of Reaction Parameters

The following tables present illustrative data based on trends observed for sterically hindered vinyl boronic acids to guide your optimization process.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Time (h)Illustrative Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O11024< 20
Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O1001845
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1001285
XPhos Pd G3-K₃PO₄Dioxane/H₂O1008> 90

This table illustrates the significant impact of ligand choice on the reaction outcome for a sterically hindered substrate.

Table 2: Comparison of Bases

Catalyst SystemBase (3 equiv)SolventTemperature (°C)Time (h)Illustrative Yield (%)
Pd(OAc)₂/SPhosNa₂CO₃Dioxane/H₂O1001260
Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O1001275
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001285
Pd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O1001090

This table demonstrates that for sterically hindered couplings, more effective bases like K₃PO₄ and Cs₂CO₃ often lead to higher yields.[1]

Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield with (1-Cyclohexylvinyl)boronic acid Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Start Here Check_Inertness Is the System Inert? Check_Catalyst->Check_Inertness Yes Solution_Catalyst Use fresh/pre-catalyst (e.g., XPhos Pd G3) Check_Catalyst->Solution_Catalyst No Check_Conditions Are Base/Solvent Optimal? Check_Inertness->Check_Conditions Yes Solution_Inertness Degas solvents thoroughly Maintain Ar/N2 atmosphere Check_Inertness->Solution_Inertness No Check_Boronic_Acid Is Protodeboronation Occurring? Check_Conditions->Check_Boronic_Acid Yes Solution_Conditions Screen bases (K3PO4, Cs2CO3) Use bulky ligand (SPhos, XPhos) Check_Conditions->Solution_Conditions No Solution_Boronic_Acid Use milder base (K3PO4) Employ anhydrous conditions Use MIDA boronate Check_Boronic_Acid->Solution_Boronic_Acid Yes

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_A R1-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R1-Pd(II)L_n-R2 Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R1-R2 R1X R1-X R2B R2-B(OR)2 Base Base

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Synthesis and Purification of (1-Cyclohexylvinyl)boronic acid

For researchers preferring to synthesize the boronic acid in-house, a general approach involves the hydroboration of 1-ethynylcyclohexane followed by hydrolysis.

Synthesis Outline:

  • Hydroboration: Reaction of 1-ethynylcyclohexane with a hydroborating agent such as catecholborane or pinacolborane.

  • Hydrolysis: Careful hydrolysis of the resulting boronate ester to the boronic acid, often under acidic conditions.

Purification:

Purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[10]

  • Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to regenerate the pure boronic acid.[11]

  • Chromatography on Treated Silica: If chromatography is necessary, deactivating the silica gel with a base like triethylamine or using boric acid-impregnated silica can help prevent decomposition and improve recovery.[12]

References

  • Al-Zoubi, R. M. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry.
  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Kühn, K., & Köhler, K. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Wisniewski, S. R., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]

  • Yin, J., & Rainka, M. P. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. The Journal of Organic Chemistry.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
  • T. D. L., & T. S. K. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Reddy, M. S., & Rao, M. R. (2007). Process for purification of boronic acid and its derivatives.
  • Li, W., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience. [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry. [Link]

  • Kabalka, G. W., et al. (2025). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Tetrahedron Letters.
  • Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]

  • Silva, V. L. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
  • Li, W., et al. (2004). 3-pyridylboronic acid. Organic Syntheses. [Link]

Sources

Technical Support Center: Catalyst Selection for Difficult Couplings with (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically demanding substrates, particularly (1-Cyclohexylvinyl)boronic acid and its derivatives. The significant steric bulk imposed by the cyclohexyl group directly on the vinylboronic acid presents a unique set of challenges that can lead to low yields, slow reaction times, and catalyst deactivation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these difficult couplings. Our approach is rooted in explaining the fundamental principles behind the experimental choices, ensuring that you not only solve immediate issues but also build a robust understanding for future optimizations.

Troubleshooting Guide: Addressing Common Issues

This section is dedicated to resolving specific problems you may encounter during your experiments with (1-Cyclohexylvinyl)boronic acid.

Issue 1: Low to No Product Yield

Question: I am attempting a Suzuki coupling between (1-Cyclohexylvinyl)boronic acid pinacol ester and an aryl bromide, but I am observing very low conversion to the desired product. What are the primary causes and how can I improve the yield?

Answer:

Low reactivity in couplings involving (1-Cyclohexylvinyl)boronic acid is a common hurdle, primarily due to the steric hindrance around the boron center, which significantly impedes the transmetalation step of the catalytic cycle. To overcome this, a systematic optimization of your reaction conditions is necessary.

Root Causes & Corrective Actions:

  • Inefficient Catalyst System: The choice of palladium catalyst and, more importantly, the phosphine ligand is paramount for sterically demanding couplings.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.

    • Solution: Employ bulky and electron-rich biaryl phosphine ligands. These ligands promote the formation of a monoligated palladium species, which is more sterically accessible for the bulky boronic acid to approach and undergo transmetalation.[2] They also accelerate the rate-limiting reductive elimination step.

    • Recommended Ligands:

      • Buchwald Ligands: XPhos, SPhos, and RuPhos are highly effective for hindered substrates.[1][3]

      • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SImes can also be very effective due to their strong σ-donating ability and steric bulk.

  • Inadequate Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4] For sterically hindered boronic acids, a stronger base is often required to drive this equilibrium.

    • Solution: Switch to a stronger, non-nucleophilic base.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Suboptimal Solvent and Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for transmetalation.[5] The solvent must be stable at these temperatures and capable of dissolving all reaction components.

    • Solution: Use a high-boiling point aprotic solvent and increase the reaction temperature.

    • Recommended Solvents: 1,4-Dioxane, toluene, or DMF are common choices.

    • Temperature: Reactions may require temperatures from 80 °C to 120 °C.

Experimental Protocol for Low Yield:

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), (1-Cyclohexylvinyl)boronic acid pinacol ester (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4-6 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M relative to the aryl halide.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

Issue 2: Significant Protodeboronation of (1-Cyclohexylvinyl)boronic acid

Question: I am observing a significant amount of cyclohexylacetylene as a byproduct, indicating protodeboronation of my vinylboronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation is a common side reaction for vinylboronic acids, where the boronic acid group is replaced by a hydrogen atom.[5] This is often exacerbated by the presence of water and a strong base.

Root Causes & Corrective Actions:

  • Instability of the Boronic Acid: Vinylboronic acids are inherently more prone to protodeboronation than their aryl counterparts.

    • Solution: Use a more stable derivative of the boronic acid. (1-Cyclohexylvinyl)boronic acid pinacol ester is a good choice as it is more resistant to protodeboronation.[5] Potassium trifluoroborate salts are another stable alternative.

  • Harsh Basic Conditions: The combination of a strong base and water can accelerate the rate of protodeboronation.

    • Solution:

      • Milder Base: If possible, switch to a milder base like potassium fluoride (KF) or cesium fluoride (CsF).

      • Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions. Use anhydrous solvents and bases like potassium trimethylsilanolate (KOTMS).[5]

Experimental Protocol to Minimize Protodeboronation:

  • Reagent Preparation: Use (1-Cyclohexylvinyl)boronic acid pinacol ester (1.2 equiv.). To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic ester, and anhydrous cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with Argon for 20 minutes.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky ligand (e.g., SPhos, 4 mol%) under a positive pressure of Argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat to 90-100 °C and monitor progress.

Frequently Asked Questions (FAQs)

Q1: Why is (1-Cyclohexylvinyl)boronic acid considered a "difficult" coupling partner?

A1: The primary challenge arises from the significant steric hindrance created by the cyclohexyl group being directly attached to the vinyl carbon bearing the boronic acid. This steric bulk impedes the approach of the boronic acid to the palladium center during the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[6] This necessitates the use of specialized, bulky ligands to create a more accessible coordination sphere on the palladium catalyst.

Q2: Should I use the boronic acid or the pinacol ester of (1-Cyclohexylvinyl)boronic acid?

A2: For vinylboronic acids, it is highly recommended to use the pinacol ester derivative. Vinylboronic acids themselves can be unstable and are prone to side reactions such as polymerization and protodeboronation.[5] The pinacol ester is significantly more stable, easier to handle and purify, and often leads to more reproducible results in the coupling reaction.

Q3: What is the optimal palladium precatalyst to use?

A3: Several palladium precatalysts can be effective, and the choice may depend on the specific substrates and conditions.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common and effective choices when used in combination with a suitable phosphine ligand. They require in situ reduction to the active Pd(0) species.

  • Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): These are often more efficient as they are air-stable and readily generate the active monoligated Pd(0) species upon dissolution and heating, leading to more reliable reaction initiation.

Q4: Can I use a "ligandless" Suzuki protocol for this coupling?

A4: It is highly unlikely that a "ligandless" protocol will be effective for this sterically demanding coupling. "Ligandless" conditions typically rely on the solvent or other species in the reaction to stabilize the palladium nanoparticles. For a sterically hindered substrate like (1-Cyclohexylvinyl)boronic acid, a bulky phosphine ligand is crucial to facilitate the challenging transmetalation and reductive elimination steps.[2]

Data and Protocols at a Glance

Table 1: Recommended Catalyst Systems for (1-Cyclohexylvinyl)boronic acid Couplings
Coupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Outcome
Electron-neutral Aryl BromidePd₂(dba)₃ (2)XPhos (4-6)K₃PO₄ (3)1,4-Dioxane100-110Good to Excellent Yield
Electron-rich Aryl BromidePd(OAc)₂ (2)RuPhos (4)KOtBu (2.5)Toluene110Moderate to Good Yield
Electron-poor Aryl ChlorideXPhos Pd G3 (2-4)-Cs₂CO₃ (2)1,4-Dioxane100Good Yield
Heteroaryl ChloridePd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)DMF120Substrate Dependent

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Is the Catalyst System Optimized for Steric Hindrance? start->check_catalyst change_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_base Is the Base Strong Enough? check_catalyst->check_base Yes change_ligand->check_base change_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_base->change_base No check_temp Is the Temperature Sufficiently High? check_base->check_temp Yes change_base->check_temp increase_temp Increase Temperature (100-120 °C in Dioxane/Toluene) check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low-yield couplings.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_steps Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex R1-Pd(II)L2-X pd0->pd_complex R1-X ox_add Oxidative Addition ox_add->pd_complex di_pd_complex R1-Pd(II)L2-R2 pd_complex->di_pd_complex R2-B(OR)3- transmetalation Transmetalation transmetalation->di_pd_complex boronate R2-B(OR)3- boronate->transmetalation base Base base->boronate boronic_acid R2-B(OH)2 (e.g., 1-Cyclohexylvinyl boronic acid) boronic_acid->boronate + Base r1x R1-X (Aryl Halide) r1x->ox_add di_pd_complex->pd0 Product red_elim Reductive Elimination red_elim->pd0 product R1-R2 (Coupled Product) product->red_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(8), 3700–3703.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13154–13155.
  • Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent Palladium-Catalyzed Borylation of Aryl Halides. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Thomas, D. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science Advances, 2(4), e1501579.
  • Tang, W., & Tang, W. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(1), 33-36.
  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides with Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7149-7157.
  • Wikipedia contributors. (2024, January 12). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Support Center: Troubleshooting (1-Cyclohexylvinyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (1-Cyclohexylvinyl)boronic acid. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge encountered with this sterically hindered reagent: low reaction conversion. By understanding the underlying chemical principles, you can systematically diagnose and resolve issues to achieve optimal yields in your cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability, handling, and characteristics of (1-Cyclohexylvinyl)boronic acid.

Q1: How should I properly store and handle (1-Cyclohexylvinyl)boronic acid to ensure its integrity?

A: Proper storage is critical for boronic acids. (1-Cyclohexylvinyl)boronic acid should be stored in a cool (2-8°C), dry environment, tightly sealed under an inert atmosphere (argon or nitrogen)[1]. Boronic acids are susceptible to oxidation and can form cyclic anhydrides (boroxines) upon dehydration[2]. While vinylboronic acids are generally more stable against protodeboronation than many arylboronic acids, they can be prone to polymerization[3][4][5]. For long-term storage, consider keeping the material in a desiccator or freezer.

Q2: What are the common signs of degradation or impurity in my (1-Cyclohexylvinyl)boronic acid?

A: Visual inspection may reveal a change from a white or off-white solid to a discolored, gummy, or polymeric substance. Analytically, the most common impurity is the protodeboronated product, cyclohexylacetylene, resulting from the cleavage of the carbon-boron bond[6]. The presence of boric acid is also a common sign of degradation. Purity should be assessed before use, especially if the reagent has been stored for an extended period. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are highly effective for purity assessment[7][8].

Q3: Is (1-Cyclohexylvinyl)boronic acid particularly unstable under Suzuki-Miyaura reaction conditions?

A: Yes, this is a key challenge. While inherently more stable than some other boronic acids, vinylboronic acids can undergo decomposition that is accelerated by heat, aqueous bases, and the palladium catalyst itself[4][9]. The primary degradation pathways under reaction conditions are protodeboronation and homocoupling[6]. The steric bulk of the cyclohexyl group can slow down the desired productive coupling, giving these side reactions more time to occur. Therefore, reaction conditions must be carefully optimized to favor the cross-coupling pathway.

Part 2: In-Depth Troubleshooting Guide for Low Conversion

This core section provides a structured approach to diagnosing and solving low conversion issues in reactions involving (1-Cyclohexylvinyl)boronic acid, most commonly the Suzuki-Miyaura cross-coupling.

Problem: My reaction yields are consistently low (<20%) or I observe no product formation.

This is the most common issue and can usually be traced back to one of four areas: reagent quality, catalyst system, reaction conditions, or the coupling partner.

Q: I've confirmed my starting materials are present, but the reaction isn't working. Where should I start my investigation?

A: A logical, step-wise approach is crucial. Begin by suspecting the most sensitive or complex components of the reaction. The following workflow provides a systematic path for troubleshooting.

Troubleshooting_Workflow Start Low or No Conversion Check_Reagent 1. Verify Boronic Acid Quality (LC-MS / NMR) Start->Check_Reagent Check_Catalyst 2. Evaluate Catalyst System (Ligand & Pd Source) Check_Reagent->Check_Catalyst If Reagent is OK Solution_Reagent Solution: • Use fresh, high-purity reagent. • Consider a more stable surrogate (MIDA boronate, trifluoroborate). Check_Reagent->Solution_Reagent Check_Conditions 3. Scrutinize Reaction Conditions (Base, Solvent, Temp, Degassing) Check_Catalyst->Check_Conditions If Catalyst is Appropriate Solution_Catalyst Solution: • Use bulky, electron-rich ligand (e.g., SPhos, RuPhos, AntPhos). • Use an active Pd(0) source or ensure pre-catalyst activation. Check_Catalyst->Solution_Catalyst Check_Partner 4. Assess Coupling Partner (Sterics / Electronics) Check_Conditions->Check_Partner If Conditions are Standard Solution_Conditions Solution: • Screen stronger, non-aqueous bases (K3PO4, Cs2CO3). • Ensure rigorous degassing. • Optimize temperature. Check_Conditions->Solution_Conditions Solution_Partner Solution: • Switch to a more reactive partner (I > Br > Cl >> OTf). • Increase catalyst loading for hindered partners. Check_Partner->Solution_Partner

Caption: A systematic workflow for troubleshooting low conversion.

1. Potential Cause: Poor Boronic Acid Quality & Stability

  • The "Why": (1-Cyclohexylvinyl)boronic acid can degrade on the shelf or in situ. The primary side reaction, protodeboronation, cleaves the C-B bond, rendering the reagent inactive for cross-coupling[6][10]. This process is often accelerated in the presence of water and base.

  • Troubleshooting Steps:

    • Verify Purity: Before use, analyze your boronic acid sample via LC-MS or qNMR to confirm its purity and check for the presence of cyclohexylacetylene. Commercial samples can have surprisingly low purity despite their specifications[11].

    • Use a Stable Surrogate: If the free boronic acid proves too unstable, consider using a more robust derivative. N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts are air-stable solids that slowly release the active boronic acid under reaction conditions, minimizing its decomposition[4][9][12].

2. Potential Cause: Inefficient Catalyst System

  • The "Why": The bulky cyclohexyl group presents significant steric hindrance. This bulkiness can dramatically slow the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle[13][14]. Standard catalysts like Pd(PPh₃)₄ are often ineffective because the ligands are not bulky or electron-rich enough to facilitate the necessary geometric changes at the palladium center.

  • Troubleshooting Steps:

    • Employ Specialized Ligands: This is the most critical factor for sterically demanding couplings[13][15]. Use bulky, electron-rich phosphine ligands that are designed to accelerate both oxidative addition and reductive elimination. Buchwald ligands are an excellent choice.

    • Ensure an Active Pd(0) Species: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), ensure your conditions are suitable for its reduction to the active Pd(0) state. Alternatively, use a pre-formed Pd(0) catalyst like Pd₂(dba)₃.

Table 1: Recommended Ligands for Sterically Hindered Couplings

Ligand Class Key Advantage Reference
SPhos Buchwald Ligand Excellent general ligand for hindered substrates, including vinylboronic acids. [15]
XPhos Buchwald Ligand Highly active for creating sterically congested C-C bonds. [13]
RuPhos Buchwald Ligand Effective for a wide range of challenging couplings. [12][13]

| AntPhos | Anthracenyl-based | Specifically designed to inhibit β-hydride elimination and excel in extremely hindered couplings. |[14] |

3. Potential Cause: Suboptimal Reaction Conditions

  • The "Why": The choice of base, solvent, and temperature creates the environment for the catalytic cycle. A weak or poorly soluble base may not generate the boronate anion (R-B(OH)₃⁻) efficiently, which is the active species in transmetalation[16][17]. Improperly degassed solvents allow oxygen to oxidize and deactivate the Pd(0) catalyst, which can also promote homocoupling of the boronic acid[6].

  • Troubleshooting Steps:

    • Base Selection: Use a sufficiently strong base to drive boronate formation. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings[15][16].

    • Solvent System: Anhydrous, polar aprotic solvents like dioxane, THF, or toluene are standard. While Suzuki reactions often benefit from a small amount of water to help dissolve the base, for a highly sensitive substrate like this, minimizing water can suppress protodeboronation.

    • Rigorous Degassing: This is non-negotiable. Before adding the catalyst, thoroughly degas the solvent and reaction mixture using at least three cycles of vacuum/inert gas backfill or by sparging with argon for 20-30 minutes.

    • Temperature Optimization: While higher temperatures increase reaction rates, they also accelerate decomposition[16]. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is clean but slow. A temperature screening may be necessary.

Part 3: Key Mechanisms & Experimental Protocols

An understanding of the underlying mechanisms provides the foundation for rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle & The Steric Challenge

The reaction proceeds through a well-defined catalytic cycle. For (1-Cyclohexylvinyl)boronic acid, the steric bulk of the cyclohexyl group primarily impedes the Transmetalation step. Bulky ligands help by creating a more open coordination sphere around the palladium, facilitating the transfer of the bulky vinyl group from boron.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [R¹-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition Product R¹-R² (Product) Transmetal [R¹-Pd(II)L₂-R²] OxAdd->Transmetal Transmetalation (Sterically Hindered Step) Transmetal->Pd0 Reductive Elimination Transmetal->Product Releases Product Base_input Base (e.g., K₃PO₄) + R²-B(OH)₂ Base_input->Transmetal Halide_input R¹-X (Aryl/Vinyl Halide) Halide_input->OxAdd

Caption: The Suzuki-Miyaura cycle with the sterically hindered step highlighted.

The Protodeboronation Side Reaction

This is the primary decomposition pathway for the boronic acid, converting it into an inactive hydrocarbon.

Protodeboronation BoronicAcid (1-Cyclohexylvinyl)boronic acid C₆H₁₁-C(CH₂)=B(OH)₂ Product Cyclohexylacetylene (Inactive Side Product) C₆H₁₁-C≡CH BoronicAcid->Product ProtonSource Proton Source (e.g., H₂O) ProtonSource->Product Conditions Heat, Base BoricAcid B(OH)₃

Caption: The competing protodeboronation side reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This general protocol serves as a robust starting point for reactions with (1-Cyclohexylvinyl)boronic acid.

Materials:

  • Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)

  • (1-Cyclohexylvinyl)boronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, (1-Cyclohexylvinyl)boronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (under argon) and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Fallah, E., et al. (2015). Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Lang, K., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. Angewandte Chemie International Edition, 55(40), 12243-7. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. Retrieved from [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3. Retrieved from [Link]

  • 10B Grade. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547–12556. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3. Retrieved from [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1294. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3589. Retrieved from [Link]

  • Lang, K., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. Angewandte Chemie International Edition, 55(40), 12243-12247. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 72(19), 7257–7264. Retrieved from [Link]

  • Limmert, M. E., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(10), 1749-1751. Retrieved from [Link]

  • Wang, H., et al. (2016). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. Retrieved from [Link]

  • de Geus, M. A. R., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(4), 1043-1048. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • Leconte, N., et al. (2010). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 75(17), 5941–5944. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Retrieved from [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. Retrieved from [Link]

  • Mondal, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(23), 2974-2976. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Li, M., et al. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(8), 14380–14405. Retrieved from [Link]

Sources

Technical Support Center: Purification of (1-Cyclohexylvinyl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Cyclohexylvinyl)boronic acid and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this versatile vinylboronic acid. Boronic acids are notorious for their purification difficulties, and vinylboronic acids, in particular, present unique stability challenges. This document provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and purification strategies for (1-Cyclohexylvinyl)boronic acid.

Q1: What are the most common impurities I can expect in my crude (1-Cyclohexylvinyl)boronic acid reaction product?

A1: The impurity profile depends heavily on the preceding reaction (e.g., Suzuki-Miyaura coupling). However, common impurities include:

  • Protodeboronated Product: This is the cyclohexylethylene byproduct formed by the cleavage of the C-B bond and replacement with a C-H bond.[1][2] Vinylboronic acids can be susceptible to protodeboronation, especially under certain pH conditions or during prolonged heating.[2][3]

  • Boroxine Anhydrides: Boronic acids can reversibly form cyclic trimer anhydrides, known as boroxines. This is not technically an impurity but can complicate characterization (e.g., NMR, melting point) and affect reactivity. Adding a small amount of water can often hydrolyze the boroxine back to the monomeric acid.[4]

  • Unreacted Starting Materials: Residual aryl halides or other coupling partners from reactions like Suzuki coupling.

  • Homocoupled Byproducts: Dimers of the starting aryl halide or the boronic acid itself can form under catalytic conditions.[5]

  • Oxidation Products: Boronic acids can be susceptible to oxidation, especially in biological contexts or with certain reagents.[6][7]

Q2: How stable is (1-Cyclohexylvinyl)boronic acid during purification? Should I be concerned about decomposition?

A2: Yes, stability is a key concern. While some studies suggest vinylboronic acids undergo very slow protodeboronation compared to other classes, they are still considered unstable under certain conditions.[3][8] The primary decomposition pathway is protodeboronation, which can be accelerated by heat, the presence of a palladium catalyst, and certain basic or acidic conditions.[8] It is crucial to minimize purification time and avoid excessive heat. For compounds that are particularly sensitive, conversion to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can be an effective strategy for storage and use in slow-release cross-coupling reactions.[8]

Q3: Is it better to purify the boronic acid directly or convert it to a boronate ester (e.g., pinacol ester) first?

A3: Converting to a boronate ester, such as the pinacol (Bpin) or neopentyl glycol ester, is a highly recommended strategy.[4] These esters are generally more stable, less polar, and far more amenable to standard silica gel chromatography.[4][9] They are less prone to forming boroxines and avoid the strong interactions with silica that plague free boronic acids.[10] If the final application requires the free boronic acid, the ester can often be hydrolyzed back, or in many cases, the boronate ester can be used directly in subsequent reactions like Suzuki-Miyaura couplings.[5][11]

Q4: Can I use my crude product directly in the next step, for instance, a Suzuki-Miyaura coupling?

A4: This is sometimes possible but carries risks. If the crude material is being used in a Suzuki-Miyaura reaction, a simple filtration through a plug of Celite or silica can remove baseline inorganic salts or catalyst residues.[10] However, the success of this approach depends entirely on the tolerance of the subsequent reaction to the specific organic impurities present.[10] For high-purity applications or sensitive downstream chemistry, purification is strongly advised.

Troubleshooting Guide: Specific Purification Issues

This section provides solutions to specific problems encountered during the purification of (1-Cyclohexylvinyl)boronic acid and its derivatives.

Issue 1: My product is streaking badly on a silica gel column, and recovery is very low.

Q: I'm attempting to purify my reaction product containing (1-Cyclohexylvinyl)boronic acid using standard silica gel chromatography, but the compound is either sticking to the baseline or streaking across all fractions. What's going wrong?

A: This is the most common problem when purifying free boronic acids on silica. The root cause is a strong interaction between the Lewis acidic boron atom and the acidic, Lewis basic silanol groups (Si-OH) on the silica surface.[10] This can lead to irreversible adsorption, decomposition on the column, or severe tailing.[1][12]

Solutions:

  • Acid/Base Extraction (Preferred for Neutral Products): If your desired coupled product is neutral, this is the most effective method. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase, leaving your neutral product in the organic layer.[12][13][14]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: For less polar compounds, neutral alumina can be a good substitute for silica gel, as it lacks the acidic silanol groups.[10][15]

    • Reversed-Phase (C18) Chromatography: This can be effective, but some boronic acids may still show poor peak shape or stick to the column.[1][13][16] It also requires removal of large volumes of water, which can be problematic if the compound is heat-sensitive.[13]

  • Deactivate the Silica Gel: If you must use silica, you can reduce its acidity.

    • Base Treatment: Prepare a slurry of the silica gel in your eluent and add a small amount (e.g., 1% v/v) of a non-nucleophilic base like triethylamine to cap the acidic sites.[10]

    • Boric Acid Impregnation: Pre-treating the silica with boric acid can suppress the over-adsorption of boronic acids and their esters, leading to better recovery and separation.[10][17]

start Start: Crude Reaction Mixture is_product_neutral Is desired product neutral? start->is_product_neutral extraction Perform Acid-Base Extraction (Wash with aq. NaOH or K2CO3) is_product_neutral->extraction Yes is_product_solid Is desired product a solid? is_product_neutral->is_product_solid No / Impurities Remain end_extraction Purified Neutral Product in Organic Layer extraction->end_extraction recrystallize Attempt Recrystallization is_product_solid->recrystallize Yes chromatography Proceed to Chromatography is_product_solid->chromatography No / Fails end_recrystallize Purified Crystalline Product recrystallize->end_recrystallize end_chromatography Purified Product chromatography->end_chromatography

Caption: Decision flowchart for selecting a purification strategy.

Issue 2: My NMR analysis shows the desired product, but also a significant amount of cyclohexylethylene. How did this happen and how can I prevent it?

Q: After purification, I've identified the protodeboronated byproduct in my final material. What reaction conditions lead to this, and how can I minimize it?

A: The presence of cyclohexylethylene indicates that protodeboronation has occurred, cleaving the C-B bond.[2] This is a known side reaction for boronic acids, especially vinyl derivatives, and can be promoted by:

  • Extended reaction times or high temperatures, particularly in the presence of residual palladium catalyst.[8]

  • Aqueous workups or chromatography at non-optimal pH. The rate of protodeboronation is highly pH-dependent.[2][3]

  • Presence of water in Suzuki-Miyaura reactions. While often necessary, water can facilitate this side reaction.[18]

Solutions:

  • Optimize Reaction Conditions: Minimize reaction time and use the lowest effective temperature for the coupling reaction. Ensure complete conversion of the limiting reagent to avoid the need for harsh purification.

  • Careful Workup: Perform aqueous workups quickly and at controlled temperatures. Avoid strongly acidic or basic conditions unless specifically required for extraction.

  • Use Anhydrous Conditions: When possible, especially during chromatography, use anhydrous solvents to minimize hydrolysis and subsequent protodeboronation.[10]

  • Derivatize to a Stable Form: As mentioned in the FAQs, converting the boronic acid to a MIDA boronate or pinacol ester before the reaction can protect it from decomposition. The slow, in-situ release of the boronic acid from a MIDA boronate can be particularly effective at minimizing decomposition during the coupling itself.[8]

Issue 3: I cannot get my product to crystallize; it just oils out.

Q: I am attempting to purify my solid product by recrystallization, but it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts or its solubility is exceeded above its melting point in the solvent, preventing the formation of a crystal lattice.[19] For (1-Cyclohexylvinyl)boronic acid derivatives, this can be due to residual impurities lowering the melting point or an inappropriate choice of solvent. The reported melting point for trans-(2-Cyclohexylvinyl)boronic acid is 106-111 °C.[20]

Solutions:

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.

    • Try a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[15][21] Common systems for boronic acids include ethyl acetate/hexane or acetone/hexane.[4]

  • Slow Down the Cooling Process: Do not cool the flask too quickly (e.g., by placing it directly in an ice bath).[19] Allow it to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer. Gradual cooling is essential for crystal growth.[19]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[15]

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.[21]

  • Trituration: If recrystallization fails, try trituration. Stir the crude solid or oil vigorously with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. The pure product may solidify and can be collected by filtration.[15]

Experimental Protocols
Protocol 1: Purification of a Neutral Suzuki Coupling Product via Acid-Base Extraction

This protocol is designed to separate a neutral organic product from unreacted (1-Cyclohexylvinyl)boronic acid and its boroxine.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Wash 2-3 times. This converts the acidic boronic acid into its water-soluble boronate salt.[12][22]

  • Separation: Combine the aqueous layers. The desired neutral product remains in the organic layer.

  • Neutralization Wash: Wash the organic layer with water, followed by a brine solution (saturated aq. NaCl) to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified neutral product.

  • (Optional) Boronic Acid Recovery: The combined basic aqueous layers can be cooled in an ice bath and acidified (e.g., with 1.5 N HCl) to pH ~3.[22] The (1-Cyclohexylvinyl)boronic acid will precipitate and can be recovered by filtration or extraction back into an organic solvent like EtOAc.[22]

cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude mixture in Ethyl Acetate B 2. Add 1M NaOH (aq) and Shake A->B C 4. Wash with H2O, then Brine B->C F 3. Separate Aqueous Layer (contains Boronate Salt) B->F Phase Separation D 5. Dry (Na2SO4), Filter, and Concentrate C->D E Result: Purified Neutral Product D->E G 6. (Optional) Acidify to pH 3 with HCl F->G H Result: Recovered Boronic Acid G->H

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Recrystallization of (1-Cyclohexylvinyl)boronic acid or a Solid Derivative

This protocol outlines a general procedure for purifying a solid product by recrystallization.

Materials:

  • Crude solid product

  • Candidate solvent system (e.g., Ethyl Acetate/Hexane)

  • Erlenmeyer flask, heat source (hot plate), filtration apparatus

Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Do not add excessive solvent.[21]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[21]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[19]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[19][21]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Air-dry the crystals or dry them in a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data Summary Table

Purification MethodTypical RecoveryPurity AchievedProsCons
Acid-Base Extraction >90%>98%Highly effective for neutral products; scalable; removes acidic impurities well.Not suitable for acidic or base-sensitive products.
Recrystallization 50-85%>99%Can yield very high purity material; cost-effective.Product must be a stable solid; requires optimization; recovery can be moderate.[19]
Silica Gel Chromatography Variable (can be <50%)90-98%Good for separating non-polar impurities.Poor recovery and decomposition of free boronic acids; streaking is common.[1][10]
Alumina Chromatography 70-95%95-99%Good alternative to silica; avoids acidic interactions.May not be suitable for very polar compounds.[15]
Derivatization (e.g., DEA Adduct) 60-90%>98%Excellent for difficult separations; adducts are often highly crystalline.[1][16]Requires additional chemical steps (formation and hydrolysis).
References
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Begeezee. (2017). Purification of boronic acids? Reddit. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

  • Schlemmer, B., Grote, M., & Nirschl, H. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]

  • Srinivasan, T. et al. (n.d.). Process for purification of boronic acid and its derivatives.
  • User "shmonza". (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • User "shmonza". (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Molander, G. A., & Brown, A. R. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • Cox, P. A. et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Nykjaer, A. et al. (n.d.). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. ACS Publications. [Link]

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides...[Link]

  • Gillis, E. P., & Burke, M. D. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • Li, X. et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • Li, X. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

Sources

impact of base and solvent on (1-Cyclohexylvinyl)boronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (1-Cyclohexylvinyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. Here, we address common challenges related to its stability, with a particular focus on the critical role of base and solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with (1-Cyclohexylvinyl)boronic acid?

A1: The primary stability concern for (1-Cyclohexylvinyl)boronic acid, as with many boronic acids, is its susceptibility to decomposition pathways that can impact reaction efficiency and reproducibility. The most common issues are:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cyclohexylacetylene.[1] This process is often catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: Boronic acids can be susceptible to oxidation, which can lead to the formation of byproducts and a reduction in the active reagent.[3] Proper storage under an inert atmosphere is recommended.[4]

  • Anhydride Formation: Boronic acids can dehydrate to form cyclic anhydrides (boroxines). While this is often a reversible process, it can affect the reagent's solubility and reactivity.

It is noteworthy that vinylboronic acids, as a class, are generally considered to be relatively stable against protodeboronation compared to some heteroaromatic boronic acids.[5][6][7]

Q2: How should I store (1-Cyclohexylvinyl)boronic acid to ensure its longevity?

A2: To maximize the shelf-life and maintain the integrity of (1-Cyclohexylvinyl)boronic acid, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.[4]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: Can I use (1-Cyclohexylvinyl)boronic acid in aqueous solvent systems?

A3: Yes, Suzuki-Miyaura coupling reactions using vinylboronic acids are frequently performed in aqueous-organic solvent mixtures.[8] The presence of water can be beneficial for dissolving the base and facilitating the catalytic cycle. However, the pH of the aqueous phase is a critical parameter that must be carefully controlled to balance the activation of the boronic acid with the minimization of protodeboronation.[5][6][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps & Scientific Rationale
Ineffective Base The choice of base is critical and is often dependent on the solvent system.[9] The base activates the boronic acid by forming the more nucleophilic boronate species, which is essential for transmetalation to the palladium center.[2] Recommendation: • For sensitive substrates, consider using weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu.[9] • Ensure the base is finely powdered and anhydrous, as its physical properties can impact reactivity.
Protodeboronation of (1-Cyclohexylvinyl)boronic acid High pH can accelerate protodeboronation.[2] While basic conditions are necessary, excessively strong bases or prolonged reaction times at high temperatures can lead to significant decomposition of the starting material. Recommendation: • Perform a base screen to find the optimal balance between reaction rate and decomposition. • Consider using a milder base or a biphasic system to control the hydroxide concentration in the organic phase.
Inappropriate Solvent The solvent influences the solubility of reagents and the overall reaction kinetics.[10][11] Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[9] Recommendation: • Ensure your solvents are degassed to remove oxygen, which can deactivate the palladium catalyst and promote side reactions.[9] • If solubility is an issue, a solvent screen may be necessary. Ethereal solvents like dioxane and THF are often good starting points for boronic acids.[11]
Catalyst/Ligand Issues The palladium catalyst and ligand combination is crucial for an efficient reaction. Recommendation: • For vinylboronic acids, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can be effective.[9] • Ensure the correct palladium-to-ligand ratio is used (typically 1:2 to 1:4 for monodentate ligands).[9]
Issue 2: Inconsistent Reaction Results
Possible Cause Troubleshooting Steps & Scientific Rationale
Decomposition of (1-Cyclohexylvinyl)boronic acid Stock As discussed, improper storage can lead to degradation over time. Recommendation: • If you suspect your stock has degraded, it is advisable to use a fresh batch or re-purify the existing material. • Consider using air-stable MIDA boronates as an alternative, which can undergo slow release of the active boronic acid under reaction conditions.[12]
Variability in Solvent/Base Quality The purity and water content of solvents and bases can significantly affect the reaction outcome. Recommendation: • Use high-purity, anhydrous solvents when required. • Ensure the base is of high quality and handled appropriately to prevent hydration.

Impact of Base and Solvent on Stability: A Comparative Overview

The following table summarizes the general effects of different classes of bases and solvents on the stability and reactivity of vinylboronic acids.

Base Type Typical Examples Impact on (1-Cyclohexylvinyl)boronic acid Considerations
Strong Inorganic Bases NaOH, KOH, LiOHHigh reactivity, but increased risk of protodeboronation.Use with caution, especially at elevated temperatures. May require careful optimization of concentration and reaction time.
Weak Inorganic Bases K₃PO₄, Cs₂CO₃, K₂CO₃Milder conditions, generally lower rates of protodeboronation.Often a good starting point for sensitive substrates. Cesium bases can be particularly effective but are more expensive.
Organic Bases Et₃N, DIPEAGenerally not strong enough to efficiently promote Suzuki-Miyaura coupling with vinylboronic acids.Not typically recommended as the primary base for this transformation.
Solvent Type Typical Examples Impact on (1-Cyclohexylvinyl)boronic acid Considerations
Ethereal Dioxane, THFGood solubility for boronic acids.[11] Commonly used in Suzuki-Miyaura reactions.Must be degassed to remove peroxides and oxygen.
Aromatic Hydrocarbons Toluene, XyleneOften used for higher temperature reactions.Lower polarity may affect the solubility of the base.
Aprotic Polar DMF, DMAc, AcetonitrileHigh polarity can facilitate the dissolution of salts.Can be difficult to remove and may coordinate to the metal center, influencing reactivity.
Protic Water, Alcohols (e.g., isopropanol)Often used as a co-solvent to dissolve the base. Can act as a proton source for protodeboronation.The water content should be carefully controlled. Isopropanol has been shown to be effective in minimizing protodeboronation in some cases.[13]

Visualizing Key Processes

Protodeboronation Mechanism

The following diagram illustrates the base-catalyzed protodeboronation pathway, a key consideration when working with (1-Cyclohexylvinyl)boronic acid.

Protodeboronation cluster_equilibrium Base-Mediated Equilibrium cluster_decomposition Decomposition Pathway BoronicAcid (1-Cyclohexylvinyl)boronic acid (Trigonal) Boronate Boronate Anion (Tetrahedral) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid - OH⁻ Product Cyclohexylacetylene (Protodeboronated Product) Boronate->Product Rate-Limiting Step Boronate->Product  Cleavage of C-B bond ProtonSource Proton Source (e.g., H₂O)

Caption: Base-catalyzed protodeboronation of (1-Cyclohexylvinyl)boronic acid.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

This decision tree provides a logical workflow for troubleshooting failed or low-yielding Suzuki-Miyaura reactions with (1-Cyclohexylvinyl)boronic acid.

Troubleshooting Start Low/No Product Yield CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time) CheckReagents->CheckConditions OptimizeBase Optimize Base CheckConditions->OptimizeBase OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent No Improvement Success Successful Reaction OptimizeBase->Success Improvement OptimizeLigand Optimize Ligand/Catalyst OptimizeSolvent->OptimizeLigand No Improvement OptimizeSolvent->Success Improvement OptimizeLigand->Success Improvement

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with (1-Cyclohexylvinyl)boronic acid

This protocol provides a starting point for the optimization of your reaction.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add (1-Cyclohexylvinyl)boronic acid (1.2-1.5 equiv.) and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • PubMed. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. National Library of Medicine. [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids.
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclohexylboronic acid pinacol ester. Fisher Scientific.
  • Liverpool John Moores University. (n.d.).
  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids. BenchChem.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET - Cyclohexylboronic Acid. TCI Chemicals.
  • Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • PubMed. (2025). Solvent Effects in Boronic Acid-Diol Binding. National Library of Medicine. [Link]

  • ResearchGate. (2025). Solvent Effects in Boronic Acid-Diol Binding | Request PDF. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Cyclohexenylboronic acid. Fisher Scientific.
  • VTechWorks. (2010).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. Sigma-Aldrich.
  • National Institutes of Health. (n.d.).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester. Fisher Scientific.
  • Crysdot LLC. (n.d.). (1-Cyclohexylvinyl)boronic acid. Crysdot LLC. [Link]

  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

Sources

managing impurities in the synthesis of (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boronic Acid Synthesis. As Senior Application Scientists, we understand that achieving high purity in your building blocks is critical for successful drug discovery and development. This guide provides in-depth troubleshooting for , a valuable reagent in modern organic chemistry.

Technical Guide: (1-Cyclohexylvinyl)boronic acid

(1-Cyclohexylvinyl)boronic acid is a key intermediate, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the cyclohexylvinyl moiety.[1][2] However, its synthesis and purification are often complicated by the formation of specific impurities that can compromise the yield, purity, and reactivity in downstream applications. This guide addresses the most common challenges encountered during its preparation and provides field-proven solutions.

Frequently Asked Questions & Troubleshooting

Q1: I'm planning the synthesis of (1-Cyclohexylvinyl)boronic acid. What is the most common synthetic route and what impurities should I anticipate from the outset?

A1: The most prevalent and direct method for synthesizing (1-Cyclohexylvinyl)boronic acid is the hydroboration of 1-ethynylcyclohexane . This reaction involves the addition of a borane reagent (e.g., pinacolborane, catecholborane, or borane-THF complex) across the triple bond, followed by hydrolysis to yield the desired boronic acid.[3]

While seemingly straightforward, this route can generate a predictable profile of impurities stemming from the reaction mechanism and the inherent reactivity of the product.

Causality of Impurity Formation:

  • Starting Materials: Incomplete consumption of 1-ethynylcyclohexane or the borane reagent.

  • Side-Reactions: Lack of perfect regioselectivity during hydroboration can lead to the formation of the isomeric byproduct, trans-(2-cyclohexylvinyl)boronic acid.[4] Over-hydroboration or reaction with trace water can also occur.

  • Product Degradation: (1-Cyclohexylvinyl)boronic acid, like many boronic acids, is susceptible to degradation via protodeboronation (loss of the boronic acid group) and oxidation.[5][6]

  • Equilibrium Species: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines .[7] This is not technically an impurity but can significantly complicate characterization and affect reactivity.

Diagram: Synthetic Workflow and Impurity Entry Points

cluster_0 Synthesis Stage cluster_1 Impurity Profile 1-Ethynylcyclohexane 1-Ethynylcyclohexane Hydroboration Hydroboration 1-Ethynylcyclohexane->Hydroboration Borane_Reagent Borane Reagent (e.g., Pinacolborane) Borane_Reagent->Hydroboration Hydrolysis Hydrolysis Hydroboration->Hydrolysis Intermediate Ester Unreacted_SM Unreacted Starting Materials Hydroboration->Unreacted_SM Incomplete Reaction Isomer trans-Isomer Hydroboration->Isomer Poor Regioselectivity Crude_Product Crude Product Mix Hydrolysis->Crude_Product Boric_Acid Boric Acid Hydrolysis->Boric_Acid Side Reaction Protodeboronation_Product Cyclohexylacetylene (Protodeboronation) Crude_Product->Protodeboronation_Product Workup/Storage Degradation Boroxine Boroxine Trimer Crude_Product->Boroxine Dehydration Equilibrium

Caption: Synthesis workflow for (1-Cyclohexylvinyl)boronic acid.

Q2: My ¹H NMR spectrum of the purified product is broad, and the integration doesn't match the expected structure. What's happening?

A2: This is a classic issue when characterizing boronic acids and is almost certainly due to the formation of the corresponding boroxine . Boronic acids readily undergo reversible dehydration to form a cyclic trimeric anhydride.

The Boronic Acid-Boroxine Equilibrium:

This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to broadened NMR signals and make interpretation difficult because you are observing a mixture of species.

Troubleshooting Protocol for NMR Characterization:

  • Use a Coordinating Solvent: The most effective way to simplify the spectrum is to break up the boroxine. Prepare your NMR sample in a coordinating deuterated solvent like methanol-d₄ or add a drop of D₂O to your CDCl₃ or DMSO-d₆ sample.[8] The solvent molecules will coordinate to the boron atom, shifting the equilibrium back to the monomeric boronic acid. You will lose the B(OH)₂ protons due to exchange with the deuterated solvent, but the vinyl and cyclohexyl protons will sharpen significantly, allowing for clean integration and analysis.

  • Low-Temperature NMR: In some cases, cooling the sample can slow the exchange between monomer and trimer, potentially resolving the broad signals. However, the solvent-exchange method is generally more reliable.

Diagram: Boronic Acid-Boroxine Equilibrium

cluster_0 Monomer cluster_1 Trimer Monomer 3 x (1-Cyclohexylvinyl)boronic acid Boroxine Boroxine Trimer Monomer->Boroxine - 3 H₂O Boroxine->Monomer + 3 H₂O (e.g., in MeOH-d4)

Caption: Reversible formation of the boroxine trimer from the boronic acid.

Q3: I'm losing a significant portion of my product during aqueous workup and purification. What degradation pathway is responsible?

A3: The primary cause of product loss during workup or on storage is protodeboronation . This is the cleavage of the C-B bond and its replacement with a C-H bond, converting your desired product into the volatile byproduct cyclohexylacetylene.[9]

Mechanism and Mitigation:

  • Causality: Protodeboronation can be catalyzed by acid or base and is often accelerated in aqueous media.[6] While vinylboronic acids are generally more stable towards protodeboronation than many arylboronic acids, the risk is still significant, especially under harsh pH conditions or upon prolonged heating.[5]

  • Minimizing Protodeboronation During Workup:

    • Maintain Mild pH: During extractions, avoid excessively strong acids or bases. Use buffered solutions or minimally required amounts of dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃).

    • Limit Exposure to Water: Minimize the time the boronic acid is in contact with the aqueous phase. Perform extractions quickly and efficiently.

    • Low Temperature: Conduct all aqueous workup steps at low temperatures (0-5 °C) to reduce the rate of decomposition.

    • Prompt Isolation: After workup, dry the organic layer thoroughly (e.g., with MgSO₄), filter, and concentrate the solvent in vacuo without excessive heat. Do not let the crude product sit in solution for extended periods.

Q4: What are the most effective purification strategies to obtain high-purity (1-Cyclohexylvinyl)boronic acid?

A4: A multi-step approach is often necessary. The choice of method depends on the primary impurities present in your crude material.

Table: Comparison of Purification Methods

MethodDescriptionAdvantagesDisadvantages
Acid-Base Extraction The crude material is dissolved in an organic solvent (e.g., ether, EtOAc) and washed with a mild aqueous base (e.g., NaOH, K₂CO₃). The boronic acid forms a water-soluble boronate salt, while non-acidic impurities (like unreacted alkyne) remain in the organic layer. The aqueous layer is then re-acidified to precipitate the pure boronic acid.[10][11]Highly effective for removing non-polar and neutral impurities. Scalable.Risk of protodeboronation if pH is not carefully controlled. May not remove acidic impurities.
Recrystallization The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly, causing the pure product to crystallize.Excellent for removing small amounts of impurities from a solid product. Can yield very high purity material.Requires the product to be a stable solid. Finding a suitable solvent system can be trial-and-error. Potential for product loss in the mother liquor.
Silica Gel Chromatography The crude mixture is separated on a silica gel column using an appropriate eluent system.Can separate compounds with very similar properties.Boronic acids are often polar and can streak or decompose on acidic silica gel. Can be low-yielding and difficult to scale. Neutralizing the silica gel or using neutral alumina can sometimes be more effective.[12]

Recommended Purification Workflow:

  • Initial Purification by Acid-Base Extraction: This is the most robust first step to remove the bulk of non-acidic impurities.

  • Final Purification by Recrystallization: After the extractive workup, recrystallization is ideal for achieving high analytical purity. A common solvent system to try is a mixture of hexanes and ethyl acetate.

Detailed Protocol: Acid-Base Extraction

  • Dissolve the crude (1-Cyclohexylvinyl)boronic acid in diethyl ether or ethyl acetate (approx. 10 mL per gram of crude).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M solution of NaOH (3 x 10 mL). Keep the aqueous layers.

  • Wash the combined aqueous layers with diethyl ether (2 x 15 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 1.5N HCl until the pH is ~2-3, at which point the pure boronic acid should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash it with cold water, and then a small amount of cold hexanes.

  • Dry the purified solid under high vacuum.

Q5: How will these impurities affect my downstream Suzuki-Miyaura coupling reaction?

A5: The purity of your boronic acid is directly correlated to the success of subsequent coupling reactions.[6][13]

  • Protodeboronation Product (Cyclohexylacetylene): This impurity is inert under Suzuki coupling conditions and will not participate in the reaction. However, its presence means the actual stoichiometry of your boronic acid is lower than calculated, potentially leading to incomplete conversion of your coupling partner.

  • Boroxine: The boroxine trimer is generally in equilibrium with the active monomeric boronic acid under the basic conditions of the Suzuki-Miyaura reaction.[1] While it will likely react, its presence can complicate accurate massing of the reagent, leading to the same stoichiometric issues as the protodeboronation product.

  • Boric Acid (B(OH)₃): This inorganic impurity can interfere with the catalytic cycle and should be removed.

  • trans-(2-cyclohexylvinyl)boronic acid Isomer: This impurity will also participate in the Suzuki coupling, leading to the formation of an isomeric product that may be difficult to separate from your desired final compound.

Best Practice: Always use (1-Cyclohexylvinyl)boronic acid of the highest possible purity (>95%) for cross-coupling reactions to ensure reproducibility and simplify the purification of the final product.

References

  • Benchchem. (2025). Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids: A Comparative Guide. Benchchem.
  • Knorre, L., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. PubMed.
  • SciSpace. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni. SciSpace.
  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Organic Chemistry Portal.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • van der Born, D., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry.
  • Yang, X. W., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
  • Bio, M. M., & Leighton, J. L. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.
  • Google Patents. Process for purification of boronic acid and its derivatives. Google Patents.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate.
  • Reddit. (2017). Purification of boronic acids?. Reddit.
  • Butters, M., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.
  • Sigma-Aldrich. trans-(2-Cyclohexylvinyl)boronic acid 95. Sigma-Aldrich.
  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Benchchem. Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit.

Sources

Technical Support Center: Navigating Steric Hindrance in (1-Cyclohexylvinyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura couplings involving the sterically demanding (1-Cyclohexylvinyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the factors governing success in these challenging reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My reaction shows low to no conversion of my starting materials. What are the primary factors to investigate?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling with a sterically hindered substrate like (1-Cyclohexylvinyl)boronic acid typically points to issues with the catalytic cycle. The primary bottlenecks are often the oxidative addition or the transmetalation steps, both of which are sensitive to steric hindrance.

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding transformation.[1][2]

    • Expert Insight: Bulky, electron-rich monodentate phosphine ligands are essential for promoting both oxidative addition and the subsequent reductive elimination. Ligands such as SPhos, XPhos, and RuPhos from the Buchwald family are excellent starting points.[1] These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the bulky coupling partners. For particularly challenging couplings, consider AntPhos, which has shown success in couplings involving secondary alkylboronic acids.[3][4][5]

    • Actionable Step: Switch to a catalyst system known for high activity in sterically hindered couplings. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand is a robust choice.[2][6]

  • Base and Solvent System: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6]

    • Expert Insight: The choice of base and solvent is interdependent.[1] For sterically hindered couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) is a reliable choice, often used in solvents like dioxane or toluene, sometimes with a small amount of water to aid in dissolving the base.[7][8][9] Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be highly effective and may accelerate the reaction.

    • Actionable Step: If using a weaker base like Na₂CO₃ or K₂CO₃ with limited success, switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area. Consider screening different solvent systems, such as toluene, dioxane, or THF, with and without a small percentage of water.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barriers.

    • Actionable Step: If your reaction is sluggish at a lower temperature (e.g., 60 °C), consider increasing it to 80-110 °C.[8]

Question 2: I'm observing significant protodeboronation of my (1-Cyclohexylvinyl)boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for vinylboronic acids, especially under basic aqueous conditions.[10][11][12]

  • Use of Milder Bases or Anhydrous Conditions:

    • Expert Insight: Strong bases in the presence of water can accelerate protodeboronation.[8] Using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial.[10][13] Alternatively, employing anhydrous conditions with a soluble organic base can circumvent this issue.

    • Actionable Step: Try using CsF in a solvent like isopropanol or employing strictly anhydrous conditions with a base like TMSOK in a solvent like 1,4-dioxane.

  • Protecting the Boronic Acid:

    • Expert Insight: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can protect it from protodeboronation.[8] These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.

    • Actionable Step: Synthesize the pinacol ester of (1-Cyclohexylvinyl)boronic acid and use it in the coupling reaction.

  • Slow Addition:

    • Expert Insight: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thus reducing the rate of protodeboronation.

    • Actionable Step: Prepare a solution of the boronic acid in the reaction solvent and add it dropwise over a period of time to the reaction mixture at the desired temperature.

Question 3: My desired product is forming, but I also see a significant amount of homocoupling of the boronic acid. What can I do to improve the selectivity?

Answer:

Homocoupling of the boronic acid is often a result of the presence of oxygen in the reaction mixture, which can lead to oxidative side reactions and catalyst decomposition.[9]

  • Rigorous Degassing:

    • Expert Insight: The active Pd(0) catalyst is sensitive to oxygen. In its absence, the desired cross-coupling pathway is favored.

    • Actionable Step: Ensure your solvent is thoroughly degassed before use by bubbling an inert gas (argon or nitrogen) through it or by using the freeze-pump-thaw method.[8][14] Assemble your reaction under a positive pressure of an inert gas.

  • Catalyst Choice:

    • Expert Insight: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling. If using a Pd(II) precatalyst, ensure the conditions are suitable for its rapid reduction to the active Pd(0) species.

    • Actionable Step: If homocoupling is a persistent issue, try using a pre-formed Pd(0) catalyst.

  • Optimize Ligand:

    • Expert Insight: Bulky, electron-rich ligands can favor the cross-coupling pathway over homocoupling.[1]

    • Actionable Step: If you are using a less bulky ligand, switch to one of the Buchwald-type ligands mentioned in Question 1.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the difficulty in coupling (1-Cyclohexylvinyl)boronic acid?

A1: The primary challenge is steric hindrance. The bulky cyclohexyl group is directly attached to the vinyl carbon bearing the boronic acid. This steric bulk impedes the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center. This step is highly sensitive to the steric environment of both the boronic acid and the palladium complex.[15]

Q2: How do bulky, electron-rich phosphine ligands facilitate the coupling of sterically hindered substrates?

A2: These ligands enhance the catalytic activity in several ways:

  • Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, making it more nucleophilic and facilitating the oxidative addition of the aryl halide.

  • Facilitate Reductive Elimination: Their steric bulk promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9]

  • Stabilize Monoligated Species: They favor the formation of a monoligated palladium species, which is more reactive in the catalytic cycle, especially for hindered substrates.

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave irradiation can be a very effective tool for accelerating Suzuki-Miyaura couplings, especially for sterically hindered substrates. The rapid heating can help overcome the activation energy barriers and significantly reduce reaction times. However, it's important to monitor the reaction closely as the higher temperatures can also accelerate side reactions like protodeboronation.

Experimental Protocols

Protocol 1: General Screening Conditions for (1-Cyclohexylvinyl)boronic Acid Coupling

This protocol provides a robust starting point for optimizing the coupling of (1-Cyclohexylvinyl)boronic acid with an aryl bromide.

Reagents and Equipment:

  • (1-Cyclohexylvinyl)boronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (1-Cyclohexylvinyl)boronic acid (1.5 mmol, 1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionAlternative to Consider
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand SPhos (4 mol%)XPhos, RuPhos, AntPhos (4 mol%)
Base K₃PO₄ (3 equiv)Cs₂CO₃ (3 equiv), TMSOK (3 equiv)
Solvent Dioxane/Water (4:1)Toluene/Water (4:1), THF/Water (4:1)
Temperature 100 °C80 °C or 110 °C
Protocol 2: Mitigating Protodeboronation with a Boronic Ester

This protocol is recommended if protodeboronation is a significant issue.

Part A: Synthesis of (1-Cyclohexylvinyl)boronic acid pinacol ester

  • In a round-bottom flask, dissolve (1-Cyclohexylvinyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv) in diethyl ether.

  • Add anhydrous magnesium sulfate to the mixture and stir at room temperature for 4-6 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.

Part B: Suzuki-Miyaura Coupling

Follow the procedure in Protocol 1, substituting the (1-Cyclohexylvinyl)boronic acid pinacol ester (1.5 equiv) for the boronic acid.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R2-B(OR)2 (activated by base) pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Steric_Hindrance cluster_0 Less Hindered Substrate cluster_1 Sterically Hindered Substrate PdL2_1 [Pd]L2 Transmetalation_1 Transmetalation (Favorable) PdL2_1->Transmetalation_1 Boronic_Acid_1 R-B(OH)2 Boronic_Acid_1->Transmetalation_1 PdL2_2 [Pd]L2 Transmetalation_2 Transmetalation (Disfavored) PdL2_2->Transmetalation_2 Boronic_Acid_2 (1-Cyclohexylvinyl)B(OH)2 Boronic_Acid_2->Transmetalation_2

Caption: Impact of steric hindrance on the transmetalation step.

Troubleshooting_Workflow start Low/No Yield check_catalyst Check Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) start->check_catalyst check_base Check Base/Solvent (e.g., K3PO4 in Dioxane/H2O) check_catalyst->check_base No Improvement success Successful Coupling check_catalyst->success Improved check_temp Increase Temperature (e.g., 80-110 °C) check_base->check_temp No Improvement check_base->success Improved protodeboronation Protodeboronation? check_temp->protodeboronation Still Low Yield check_temp->success Improved use_ester Use Boronic Ester (e.g., Pinacol Ester) protodeboronation->use_ester Yes protodeboronation->success No use_ester->success

Caption: A workflow for troubleshooting low yields.

References

  • Cox, P. A., Leach, A. G., Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13157-13165. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications, 47(21), 6051-6053. Available at: [Link]

  • Cox, P. A., Leach, A. G., Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Available at: [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. Available at: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547-1560. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14142-14151. Available at: [Link]

  • Li, G., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(3), 564-570. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Ishiyama, T., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(43), 16291-16297. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 141-145. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Watson, D. A., et al. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 1(5), 516-520. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Ahmed, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Mechanistic and Comparative Guide to the Reactions of (1-Cyclohexylvinyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method, largely due to the general stability and functional group tolerance of its organoboron reagents. This guide delves into the mechanistic nuances of reactions involving (1-Cyclohexylvinyl)boronic acid, a sterically hindered vinylboronic acid, and provides a comparative analysis against other vinylating agents. Our focus is to equip researchers with the foundational knowledge to effectively utilize this reagent and to make informed decisions when selecting coupling partners and reaction conditions.

Understanding the Reagent: (1-Cyclohexylvinyl)boronic Acid

(1-Cyclohexylvinyl)boronic acid is an α-substituted vinylboronic acid characterized by a bulky cyclohexyl group attached to the vinyl carbon bearing the boronic acid moiety. This steric hindrance is a defining feature that significantly influences its reactivity, stability, and the optimal conditions for its successful application in cross-coupling reactions.

Key Structural Features and Their Implications:

  • α-Substitution: The cyclohexyl group at the α-position of the vinyl system introduces significant steric bulk around the carbon-boron bond. This can impede the approach of the palladium catalyst during the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Vinyl Group: The vinyl moiety allows for the introduction of a valuable C=C double bond into target molecules, a common structural motif in pharmaceuticals and functional materials.

  • Boronic Acid Functionality: Boronic acids are generally considered to be of low toxicity and the byproducts of their reactions are often easily removed. However, they can be susceptible to decomposition pathways, most notably protodeboronation.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is the most common application for (1-Cyclohexylvinyl)boronic acid. A general understanding of its catalytic cycle is crucial for troubleshooting and optimizing reactions involving this sterically demanding substrate. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa_complex R¹-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)(R²)L_n oa_complex->transmetalation_complex Transmetalation (R²-B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product Product Formation boronic_acid (1-Cyclohexylvinyl)B(OH)₂ boronate [(1-Cyclohexylvinyl)B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) boronate->oa_complex Enters Transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

For (1-Cyclohexylvinyl)boronic acid, the transmetalation step is often the most challenging and can be rate-limiting. The steric bulk of the cyclohexyl group can hinder the efficient transfer of the vinyl group from the boron atom to the palladium center. To overcome this, the choice of ligand on the palladium catalyst is critical.

The Role of Ligands in Coupling Sterically Hindered Substrates

Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often insufficient for promoting the coupling of sterically demanding partners. The use of bulky, electron-rich mono- or biarylphosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), has proven to be highly effective.[2]

Why are these ligands effective?

  • Promotion of Monoligated Species: These bulky ligands favor the formation of monoligated palladium(0) species, which are more reactive in the oxidative addition step.

  • Facilitation of Reductive Elimination: The steric bulk can also accelerate the final reductive elimination step, which releases the coupled product and regenerates the active catalyst.

Stability and Competing Reactions: The Challenge of Protodeboronation

A common side reaction for boronic acids is protodeboronation , where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired hydrocarbon and boric acid. This process is highly dependent on the reaction conditions, particularly pH.[3][4]

Fortunately, studies have shown that vinylboronic acids are generally less susceptible to protodeboronation compared to many heteroarylboronic acids.[3] This inherent stability is a significant advantage of using vinylboronic acids like (1-Cyclohexylvinyl)boronic acid.

Protodeboronation boronic_acid (1-Cyclohexylvinyl)B(OH)₂ product Cyclohexyl-ethene boronic_acid->product Protodeboronation proton H⁺ boric_acid B(OH)₃

Figure 2: The Protodeboronation Side Reaction.

To further mitigate the risk of protodeboronation and other decomposition pathways, especially for less stable boronic acids, more stable surrogates have been developed.

Comparison with Alternative Reagents

The choice of a vinylating agent depends on a balance of reactivity, stability, and handling considerations. Here, we compare (1-Cyclohexylvinyl)boronic acid with other common alternatives.

Reagent ClassKey AdvantagesKey Disadvantages
(1-Cyclohexylvinyl)boronic Acid Generally low toxicity; Byproducts are easily removed; Relatively stable to protodeboronation compared to other boronic acids.[3]Steric hindrance can slow down reaction rates, requiring specialized ligands and potentially higher temperatures.
Less Hindered Vinylboronic Acids (e.g., Vinylboronic acid) Higher reactivity due to less steric hindrance, often allowing for milder reaction conditions.Can be more prone to polymerization and other decomposition pathways; may require stabilization as boroxines or other derivatives.
Vinylboronic Acid MIDA Esters Highly stable, crystalline solids with a long shelf life; Allow for slow, controlled release of the boronic acid in situ, minimizing side reactions.[5]Require an additional deprotection step (hydrolysis) to generate the active boronic acid.
Vinylstannanes Often highly reactive and effective for sterically hindered couplings.Organotin compounds are highly toxic, and stoichiometric tin byproducts can be difficult to remove from the reaction products.
Vinyltrifluoroborates Air- and moisture-stable crystalline solids; Often exhibit good reactivity.Require stoichiometric amounts of base for activation.
Vinylsilanes Stable and easy to handle.Generally require activation with a fluoride source (e.g., TBAF), which can limit functional group compatibility.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While specific conditions should be optimized for each substrate combination, the following protocol provides a general starting point for the Suzuki-Miyaura coupling of (1-Cyclohexylvinyl)boronic acid with an aryl bromide, reflecting the need for a bulky, electron-rich ligand.

Reaction Scheme:

(1-Cyclohexylvinyl)boronic acid + Ar-Br --(Pd catalyst, Ligand, Base, Solvent, Heat)--> (1-Cyclohexylvinyl)-Ar

Materials:

  • (1-Cyclohexylvinyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, (1-Cyclohexylvinyl)boronic acid, K₃PO₄, and SPhos.

  • Add Pd₂(dba)₃ to the vessel.

  • Add the degassed solvent mixture (toluene/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/SPhos): This combination provides a highly active catalyst suitable for coupling a sterically hindered boronic acid.[2]

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid to the more nucleophilic boronate species.

  • Solvent System (Toluene/Water): The biphasic system facilitates the dissolution of both the organic and inorganic reagents and can aid in the activation of the boronic acid.

Conclusion

(1-Cyclohexylvinyl)boronic acid is a valuable reagent for the introduction of a sterically encumbered vinyl moiety via the Suzuki-Miyaura cross-coupling reaction. While its steric bulk presents a mechanistic hurdle, primarily in the transmetalation step, this can be effectively overcome through the judicious selection of bulky, electron-rich phosphine ligands. Its relative stability towards protodeboronation offers an advantage over more sensitive boronic acids. When compared to other vinylating agents, (1-Cyclohexylvinyl)boronic acid provides a favorable balance of reactivity, stability, and low toxicity, making it a compelling choice for the synthesis of complex organic molecules. The insights and protocols presented in this guide are intended to empower researchers to confidently and successfully employ this versatile building block in their synthetic endeavors.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of boronic acid speciation in Suzuki-Miyaura coupling.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Amatore, C., & Jutand, A. (2000). Role of the base in the mechanism of the Suzuki-Miyaura cross-coupling reaction. Accounts of Chemical Research, 33(5), 314-321.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Protodeboronation. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Burke, S. D., & Gross, M. F. (1991). Iterative 1,3-boron shift/oxidation: a new strategy for acyclic stereocontrol. Tetrahedron Letters, 32(40), 5543-5546.
  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
  • Hiyama, T., & Hatanaka, Y. (1994). Palladium-catalyzed cross-coupling reaction of organosilicon compounds. In Metal-catalyzed cross-coupling reactions (pp. 237-273).
  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Coupling: A Comparative Study Featuring (1-Cyclohexylvinyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning transformation that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its applications in pharmaceutical and materials science are vast, enabling the construction of complex molecular architectures that form the backbone of countless innovations. However, as with any powerful tool, a deeper understanding of its operational nuances unlocks its full potential. This guide, born from extensive hands-on experience, delves into the kinetic analysis of the Suzuki coupling, with a specific focus on the sterically demanding (1-Cyclohexylvinyl)boronic acid.

We will move beyond rote protocol recitation to explore the why behind the experimental choices, providing a framework for robust, self-validating kinetic studies. This comparative analysis will equip you with the insights to rationally select substrates and optimize reaction conditions, ultimately accelerating your research and development endeavors.

The Crucial Role of the Boronic Acid: A Kinetic Perspective

The choice of the organoboron reagent is a critical determinant of the Suzuki coupling's success. Its electronic and steric properties profoundly influence the rates of the key steps in the catalytic cycle, namely transmetalation and, in some cases, the oxidative addition.[2][3]

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4] Understanding the kinetics of each step is paramount for reaction optimization.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst R1-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) Rate-Determining Step (often) R1-Pd(II)-OR'(L2) Alkoxo/Hydroxo Complex R1-Pd(II)-X(L2)->R1-Pd(II)-OR'(L2) Ligand Exchange (Base) R1-Pd(II)-R2(L2) Transmetalation Product R1-Pd(II)-OR'(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OR)2) Kinetically Significant R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (Forms R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While oxidative addition is often the rate-determining step, the nature of the boronic acid can render transmetalation kinetically significant, particularly with sterically hindered or electronically deactivated substrates.[2]

Comparing Boronic Acids: A Data-Driven Kinetic Analysis

To illustrate the impact of the boronic acid structure on reaction kinetics, we will compare the hypothetical kinetic profile of (1-Cyclohexylvinyl)boronic acid with two common alternatives: phenylboronic acid (an unhindered arylboronic acid) and vinylboronic acid (a less hindered vinylboronic acid).

Boronic AcidStructureKey Structural FeaturesExpected Relative Rate of TransmetalationRationale
(1-Cyclohexylvinyl)boronic acid Bulky cyclohexyl group adjacent to the vinylboron moiety.SlowestThe significant steric hindrance from the cyclohexyl group impedes the approach of the boronic acid to the palladium center, thus slowing down the transmetalation step.
Vinylboronic acid Unsubstituted vinyl group.IntermediateLess sterically hindered than its cyclohexyl-substituted counterpart, allowing for a more facile transmetalation. However, vinylboronic acids can be prone to side reactions like protodeboronation.[5]
Phenylboronic acid Planar aromatic ring.FastestThe planar structure and favorable electronic properties of the phenyl group generally lead to rapid transmetalation under standard Suzuki coupling conditions.

Experimental Protocol for Kinetic Monitoring of Suzuki Coupling

A robust and reproducible kinetic analysis is the cornerstone of understanding and optimizing any chemical reaction. The following is a detailed, self-validating protocol for monitoring the Suzuki coupling of (1-Cyclohexylvinyl)boronic acid with an aryl bromide using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:
  • (1-Cyclohexylvinyl)boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Anhydrous magnesium sulfate (MgSO₄)

  • GC-MS vials and caps

Experimental Workflow:

Kinetic_Workflow cluster_workflow Kinetic Analysis Workflow A Reaction Setup (Inert Atmosphere) B Initiate Reaction (t=0) A->B C Aliquoting at Time Intervals B->C D Quenching C->D E Work-up & Sample Prep D->E F GC-MS Analysis E->F G Data Processing & Kinetic Modeling F->G

Caption: General workflow for a kinetic study of a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:
  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

    • Seal the flask and purge with argon or nitrogen for 15 minutes.

    • In a separate flask, prepare a stock solution of the aryl bromide (1.0 equivalent) and the internal standard (e.g., dodecane, 0.5 equivalents) in anhydrous toluene.

    • Add the stock solution to the Schlenk flask containing the catalyst and base.

    • In a separate vial, dissolve (1-Cyclohexylvinyl)boronic acid (1.2 equivalents) in anhydrous toluene.

  • Reaction Initiation and Monitoring:

    • Place the Schlenk flask in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C).

    • Allow the mixture to equilibrate for 5 minutes with stirring.

    • Inject the solution of (1-Cyclohexylvinyl)boronic acid into the reaction mixture. This is your time zero (t=0).

    • At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (approximately 0.1 mL) of the reaction mixture using a nitrogen-purged syringe.

  • Sample Quenching and Work-up:

    • Immediately quench the aliquot in a vial containing a small amount of cold water and ethyl acetate. This will stop the reaction.

    • Vortex the vial and allow the layers to separate.

    • Pass the organic layer through a small plug of anhydrous MgSO₄ to remove any residual water.

    • Dilute the sample with additional ethyl acetate to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the prepared samples using a calibrated GC-MS instrument.

    • The concentration of the starting material (aryl bromide) and the product can be determined by integrating their respective peak areas relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant and product as a function of time.

    • Determine the initial reaction rate from the slope of the concentration versus time plot at the beginning of the reaction.

    • Fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant (k).

Trustworthiness and Self-Validation in Kinetic Studies

To ensure the integrity of your kinetic data, consider the following:

  • Internal Standard: The use of a stable, non-reactive internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and detector response.

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a scrupulously inert atmosphere is essential for reproducibility.

  • Temperature Control: Reaction rates are highly dependent on temperature. Precise and consistent temperature control throughout the experiment is critical.

  • Reproducibility: Repeat the kinetic runs to ensure the observed trends are consistent and not due to experimental artifacts.

Conclusion: From Kinetic Data to Informed Synthesis

The kinetic analysis of Suzuki coupling reactions, particularly with challenging substrates like (1-Cyclohexylvinyl)boronic acid, provides invaluable insights into the reaction mechanism and the factors that govern its efficiency. By understanding the steric and electronic effects of the boronic acid on the reaction rate, researchers can make more informed decisions in designing synthetic routes and optimizing reaction conditions. The methodologies and comparative data presented in this guide serve as a robust starting point for your own investigations, empowering you to harness the full potential of this remarkable cross-coupling reaction in your pursuit of novel chemical entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society2018 , 140 (13), 4795–4806. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society2004 , 126 (44), 14350–14351. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Yield Analysis of (1-Cyclohexylvinyl)boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of Sterically Hindered Vinylboronates

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2][3] The efficiency and functional group tolerance of this Nobel Prize-winning transformation have made it an indispensable tool in the synthesis of complex molecules, from active pharmaceutical ingredients (APIs) to organic electronics.[1][4] Central to this reaction's success are the organoboron reagents, particularly vinylboronic acids and their corresponding esters.

(1-Cyclohexylvinyl)boronic acid and its analogs represent a class of sterically hindered vinylboronates that are increasingly valuable as synthetic intermediates. The bulky cyclohexyl group imparts unique conformational constraints and lipophilicity, making these building blocks highly sought after in drug discovery programs.[5] However, their synthesis is not trivial. The steric hindrance posed by the cyclohexyl moiety presents a significant challenge to achieving high yields and selectivities, necessitating a careful choice of synthetic methodology.

This guide provides a comparative analysis of the primary synthetic routes to (1-Cyclohexylvinyl)boronic acid pinacol ester, a stable and commonly used derivative. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a data-driven comparison of their respective yields to empower researchers in selecting the optimal pathway for their synthetic campaigns.

Primary Synthetic Strategies and Mechanistic Considerations

The most direct and atom-economical approach to synthesizing (1-Cyclohexylvinyl)boronic acid analogs is the hydroboration of the corresponding terminal alkyne, cyclohexylacetylene. This strategy involves the addition of a boron-hydride (B-H) bond across the carbon-carbon triple bond. Several distinct methodologies exist for this transformation, each with its own set of advantages and limitations regarding yield, selectivity, and operational simplicity.

Method 1: Catalyst-Free Hydroboration with Dicyclohexylborane

Hydroboration can be achieved using dialkylboranes, which often provide higher yields for alkynes compared to BH₃.[6] A particularly relevant approach for our target molecule involves using a catalytic amount of dicyclohexylborane to facilitate the hydroboration of cyclohexylacetylene with pinacolborane (HBPin).[7]

Causality of Experimental Design: The use of dicyclohexylborane as a catalyst is a key choice. Pinacolborane itself reacts sluggishly with many alkynes under thermal conditions.[8][9] Dicyclohexylborane initiates the reaction, and a proposed catalytic cycle involves the transfer of the vinyl group from one boron center to another, ultimately regenerating the active catalyst and yielding the desired product.[7] This method is advantageous as it avoids transition metals and can be performed under mild, neat (solvent-free) conditions, which simplifies purification and improves process greenness.

Experimental Workflow: Catalyst-Free Hydroboration

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Cyclohexylacetylene Pinacolborane (HBPin) Dicyclohexylborane (cat.) stir Stir at Room Temp. (Neat Conditions) reagents->stir Combine in flask purify Direct Purification (e.g., Distillation or Chromatography) stir->purify Monitor by TLC/GC-MS product Product: (E)-(2-Cyclohexylvinyl)boronic acid pinacol ester purify->product cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Inert Flask: Cyclohexylacetylene Solvent (e.g., DMF, THF) add_hbp Add HBPin reagents->add_hbp catalyst Catalyst Prep: Metal Precursor (e.g., Co(acac)₂) Ligand (e.g., Pincer, XPhos) Base (if required) catalyst->add_hbp stir Stir at Defined Temp. (e.g., Room Temp.) add_hbp->stir quench Aqueous Workup stir->quench Monitor to completion extract Solvent Extraction quench->extract purify Chromatography extract->purify product Product: (E)- or (Z)-vinylboronate purify->product

Sources

A Comparative Guide: The Ascendancy of (1-Cyclohexylvinyl)boronic Acid in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, palladium-catalyzed cross-coupling reactions have been indispensable tools for chemists in academia and the pharmaceutical industry. Among these, the Suzuki-Miyaura and Stille couplings have long been pillars, leveraging the reactivity of organoboron and organotin compounds, respectively. This guide provides an in-depth, technical comparison of (1-Cyclohexylvinyl)boronic acid and its vinylstannane counterparts, offering field-proven insights and experimental data to inform your selection of the optimal reagent for creating complex molecular architectures.

At a Glance: Key Performance Indicators

The choice between a vinylboronic acid and a vinylstannane is not merely a matter of personal preference but a critical decision dictated by a confluence of factors including toxicity, stability, reaction efficiency, and downstream processing considerations. Below is a summary of the critical differences that will be expounded upon in this guide.

Feature(1-Cyclohexylvinyl)boronic acid (Suzuki Coupling)Vinylstannanes (Stille Coupling)
Toxicity Low toxicity of reagent and boron-based byproducts.[1][2]High toxicity of organotin reagents and byproducts, requiring specialized handling and waste disposal.[3]
Byproduct Removal Boronic acid byproducts are generally water-soluble and easily removed through aqueous workup or simple filtration.[1]Tin byproducts are often nonpolar and require specific, sometimes challenging, purification methods like fluoride treatment or specialized chromatography.[3]
Reaction Conditions Typically requires a base to activate the boronic acid for transmetalation.[4]Often proceeds under neutral conditions, which can be advantageous for base-sensitive substrates.[1][3]
Functional Group Tolerance Broad functional group tolerance, though strong bases can sometimes be a limitation.[5][6]Excellent functional group tolerance, often considered more robust for substrates with sensitive functionalities.[1][6]
Atom Economy Generally higher atom economy as the boron-containing byproduct has a lower molecular weight.Lower atom economy due to the high molecular weight of the tin-containing byproducts.
Reagent Stability Vinylboronic acids can be prone to decomposition via protodeboronation, oxidation, or polymerization, though derivatives like boronate esters offer improved stability.[2]Organostannanes are typically stable to air and moisture.[2][3]

The Green Chemistry Imperative: A Decisive Advantage for Boronic Acids

In an era of increasing environmental consciousness and regulatory scrutiny, the principles of green chemistry are paramount in modern drug development and chemical synthesis. Herein lies the most significant advantage of (1-Cyclohexylvinyl)boronic acid. Organotin compounds, the requisite partners in Stille couplings, are notoriously toxic.[3] Their handling necessitates stringent safety protocols, and their removal from active pharmaceutical ingredients (APIs) to meet regulatory limits (typically in the low ppm range) can be a costly and time-consuming endeavor.

In stark contrast, organoboron reagents and their byproducts exhibit significantly lower toxicity.[1] Boronic acid byproducts are typically water-soluble, facilitating their removal through standard aqueous workups. This not only simplifies the purification process but also reduces the environmental footprint of the synthesis.

Navigating Reactivity and Stability: A Tale of Two Reagents

While the toxicological profile of vinylstannanes is a major drawback, their stability and reactivity profile have historically made them a popular choice. Organostannanes are generally stable to air and moisture and often react under milder, neutral conditions, which can be beneficial when working with base-sensitive substrates.[1][2][3]

Vinylboronic acids, on the other hand, can be susceptible to decomposition pathways such as protodeboronation, particularly with heteroaryl derivatives.[2] However, significant advancements in the field have led to the development of more stable boronic acid surrogates, such as boronate esters (e.g., pinacol esters), which mitigate these stability concerns while retaining the favorable toxicological profile.

Experimental Showdown: Suzuki vs. Stille

In a comparative study on the functionalization of a diazocine core, the Stille coupling generally provided higher and more consistent yields, especially with sterically hindered or electron-rich aryl bromides.[6] For instance, the coupling with 1-bromo-2-isopropylbenzene yielded 86% with the Stille reaction, while the Suzuki coupling only afforded a 60% yield.[6] This suggests that for particularly challenging substrates, the Stille coupling may offer a more robust solution.

However, for a wide range of less sterically demanding and electronically neutral or deficient aryl halides, the Suzuki coupling is highly efficient, often providing comparable or even superior yields to the Stille reaction, without the associated toxicity and purification challenges.[6]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the practical differences between these two methodologies, representative experimental protocols are detailed below.

Synthesis of (1-Cyclohexylvinyl)boronic acid pinacol ester (A Suzuki Precursor)

A common method for the synthesis of vinylboronic esters is the palladium-catalyzed cross-coupling of a vinyl halide with bis(pinacolato)diboron.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_product Product 1-bromo-1-cyclohexylethylene 1-bromo-1-cyclohexylethylene Reaction_Vessel Reaction Mixture 80 °C, 12 h 1-bromo-1-cyclohexylethylene->Reaction_Vessel 1.0 eq Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction_Vessel 1.1 eq KOAc Potassium Acetate (Base) KOAc->Reaction_Vessel 3.0 eq PdCl2(dppf) PdCl2(dppf) PdCl2(dppf)->Reaction_Vessel 3 mol% Dioxane Dioxane Dioxane->Reaction_Vessel Product_ester (1-Cyclohexylvinyl)boronic acid pinacol ester Workup Aqueous Workup (EtOAc/Water) Reaction_Vessel->Workup Cool to RT Purification Column Chromatography (Silica Gel) Workup->Purification Dry & Concentrate Purification->Product_ester

Caption: Workflow for the synthesis of a vinylboronic acid pinacol ester.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 1-bromo-1-cyclohexylethylene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Add PdCl2(dppf) (3 mol%) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (1-Cyclohexylvinyl)boronic acid pinacol ester.

Representative Suzuki-Miyaura Coupling Protocol

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_product Product Boronic_Acid (1-Cyclohexylvinyl)boronic acid pinacol ester (1.2 eq) Reaction_Vessel Reaction Mixture 100 °C, 16 h Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (1.0 eq) Aryl_Halide->Reaction_Vessel Base K3PO4 (2.0 eq) Base->Reaction_Vessel Pd_Catalyst Pd(OAc)2 (2 mol%) Pd_Catalyst->Reaction_Vessel Ligand SPhos (4 mol%) Ligand->Reaction_Vessel Solvent_System Toluene/Water (5:1) Solvent_System->Reaction_Vessel Coupled_Product Coupled Product Workup Aqueous Workup (EtOAc/Water) Reaction_Vessel->Workup Cool to RT Purification Column Chromatography (Silica Gel) Workup->Purification Dry & Concentrate Purification->Coupled_Product

Caption: A typical Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology:

  • In a reaction vessel, combine the (1-Cyclohexylvinyl)boronic acid pinacol ester (1.2 eq), the aryl halide (1.0 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system (e.g., Toluene/Water 5:1).

  • Heat the mixture to 100 °C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Representative Stille Coupling Protocol

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_additive Additive (Optional) cluster_solvent Solvent cluster_product Product Vinylstannane Tributyl(1-cyclohexylvinyl)stannane (1.1 eq) Reaction_Vessel Reaction Mixture 90 °C, 8 h Vinylstannane->Reaction_Vessel Aryl_Halide Aryl Halide (1.0 eq) Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd(PPh3)4 (5 mol%) Pd_Catalyst->Reaction_Vessel Additive CuI (10 mol%) Additive->Reaction_Vessel Solvent Anhydrous Toluene Solvent->Reaction_Vessel Coupled_Product Coupled Product Workup Fluoride Workup (aq. KF) Reaction_Vessel->Workup Cool to RT Purification Column Chromatography (Silica Gel) Workup->Purification Filter, Dry & Concentrate Purification->Coupled_Product

Caption: A typical Stille cross-coupling workflow.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%). An additive such as CuI (10 mol%) can also be included.

  • Add anhydrous, degassed toluene via syringe.

  • Add the tributyl(1-cyclohexylvinyl)stannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycles: A Mechanistic Overview

The fundamental mechanisms of the Suzuki and Stille couplings are analogous, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the transmetalation step.

Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

In the Suzuki-Miyaura coupling, a base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[4]

Stille Coupling

Caption: Catalytic cycle of the Stille coupling.

The Stille coupling typically proceeds under neutral conditions, with the transmetalation step occurring directly between the organostannane and the palladium(II) complex.

Decision Workflow: Choosing the Right Tool for the Job

The selection of the appropriate cross-coupling strategy is a critical step in synthetic planning. The following workflow provides a logical framework for making an informed decision.

Decision_Workflow Start Need to form a C(sp2)-C(sp2) bond using a vinyl nucleophile Toxicity_Concern Is the toxicity of organotin reagents a major concern for the project? Start->Toxicity_Concern Base_Sensitivity Is the substrate sensitive to basic conditions? Toxicity_Concern->Base_Sensitivity No Use_Suzuki Utilize (1-Cyclohexylvinyl)boronic acid (Suzuki Coupling) Toxicity_Concern->Use_Suzuki Yes Steric_Hindrance Are the coupling partners sterically demanding? Base_Sensitivity->Steric_Hindrance No Use_Stille Consider a vinylstannane (Stille Coupling) Base_Sensitivity->Use_Stille Yes Steric_Hindrance->Use_Suzuki No Steric_Hindrance->Use_Stille Yes Consider_Ester Use a boronate ester and a milder base (e.g., K3PO4, CsF) Use_Suzuki->Consider_Ester If stability is a concern

Caption: Decision workflow for selecting between Suzuki and Stille coupling.

Conclusion: A Clear Verdict for a Greener Future

While both the Suzuki-Miyaura and Stille couplings are powerful and versatile methods for the construction of carbon-carbon bonds, the balance of advantages in the modern synthetic landscape has decidedly shifted in favor of organoboron reagents like (1-Cyclohexylvinyl)boronic acid. The significantly lower toxicity, ease of byproduct removal, and alignment with the principles of green chemistry make it the superior choice for most applications, particularly in the context of pharmaceutical development.

The Stille coupling, however, remains a valuable tool in the synthetic chemist's arsenal, especially for substrates that are incompatible with basic conditions or present significant steric challenges. Ultimately, a thorough understanding of the strengths and weaknesses of each methodology, as outlined in this guide, will empower researchers to make the most strategic and efficient choices for their synthetic endeavors.

References

  • Franzen, R. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Can. J. Chem.2000 , 78 (7), 957-962. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Gut-Gusten, A. et al. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega2023 , 8 (17), 15267–15273. [Link]

  • Traber, M. et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Adv.2023 , 13, 15805-15809. [Link]

  • Maleczka, R. E., Jr. et al. One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Lett.2005 , 46 (44), 7529-7532. [Link]

  • Kassel, S. H. et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Org. Lett.2021 , 23 (15), 5912–5916. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L. et al. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chem. Commun.2007 , 43, 4441-4443. [Link]

  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]

  • Lipshutz, B. H. et al. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Org. Lett.2006 , 8 (14), 2969–2972. [Link]

  • Traber, M. et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Adv.2023 , 13, 15805-15809. [Link]

  • Dolle, F. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis2003 , 2003 (1), 155-160. [Link]

  • Maleczka, R. E., Jr. et al. Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Org. Lett.2001 , 3 (26), 4173–4176. [Link]

  • Maleczka, R. E., Jr. et al. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. J. Org. Chem.1998 , 63 (26), 9622–9623. [Link]

  • PubChem. Tributyl(1-cyclohexylethenyl)stannane. [Link]

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A Comparative Guide to the Transition States of (1-Cyclohexylvinyl)boronic Acid Reactions: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, (1-Cyclohexylvinyl)boronic acid and its derivatives are valuable building blocks in organic synthesis. Their utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling and Rhodium-catalyzed conjugate additions is well-established. However, the sterically demanding cyclohexyl group attached directly to the vinylboron moiety introduces significant mechanistic nuances. Understanding the transition states of its reactions is paramount to optimizing reaction conditions, predicting product selectivity, and designing novel synthetic pathways.

This guide provides an in-depth comparison of the transition states involved in the key reactions of (1-Cyclohexylvinyl)boronic acid, grounded in the principles of Density Functional Theory (DFT). We will move beyond simple procedural descriptions to explore the causal relationships between substrate geometry, catalyst structure, and reaction energetics, offering field-proven insights for both computational and experimental chemists.

Chapter 1: The Suzuki-Miyaura Cross-Coupling Reaction: Navigating Steric Hindrance

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] While extensively studied for simple vinylboronic acids, the introduction of a bulky cyclohexyl group on the α-carbon dramatically influences the energetics and geometry of the key transition states.

The Catalytic Cycle: A DFT Overview

The reaction begins with the oxidative addition of an organic halide to a Pd(0) complex, followed by the crucial transmetalation step where the vinyl group is transferred from boron to palladium. This step is highly sensitive to steric and electronic factors.[3] Finally, reductive elimination from the Pd(II) intermediate yields the cross-coupled product and regenerates the Pd(0) catalyst.[2]

Below is a generalized workflow for investigating this catalytic cycle using DFT.

Suzuki_Workflow cluster_pre Pre-calculation cluster_dft DFT Calculations (e.g., ORCA, Gaussian) cluster_post Analysis P0 Define Reactants: (1-Cyclohexylvinyl)boronic acid, Aryl Halide, Pd(0) Catalyst, Base Opt_React Geometry Optimization of Reactants & Intermediates P0->Opt_React TS_Search Transition State Search (e.g., Berny, OPTTS) Opt_React->TS_Search Initial Guess Freq_Calc Frequency Calculation (Confirm TS & ZPE) TS_Search->Freq_Calc Located TS IRC_Calc IRC Calculation (Connect TS to Minima) Freq_Calc->IRC_Calc Verified TS (1 Imaginary Freq.) PES Construct Potential Energy Surface (PES) IRC_Calc->PES Analysis Analyze Geometries, Activation Energies (ΔG‡) PES->Analysis Transmetalation_TS cluster_cyclohexyl Steric Bulk Pd L₂Pd(II)-Ar TS [TS]‡ Pd->TS B B(OH)₃⁻ B->TS C C->TS Cyclohexyl (Cyclohexyl) C->Cyclohexyl O O->TS

Caption: Conceptual diagram of the sterically hindered transmetalation transition state.

ParameterUnsubstituted Vinylboronic Acid(1-Cyclohexylvinyl)boronic Acid (Predicted)Rationale / Supporting Data
ΔG‡ (Transmetalation) LowerHigherIncreased steric repulsion between the cyclohexyl group and the palladium ligands must be overcome. [3][4]
Pd-C(vinyl) Distance in TS ShorterLongerSteric hindrance forces a less compact, earlier transition state geometry.
Ligand Choice Wide toleranceBulky, electron-rich phosphines (e.g., SPhos) are often required.Bulky ligands can stabilize the coordinatively unsaturated intermediates and promote reductive elimination. [4]

Chapter 2: Rhodium-Catalyzed 1,4-Conjugate Addition

Rhodium-catalyzed 1,4-addition (or conjugate addition) of organoboronic acids to α,β-unsaturated compounds is a powerful method for creating stereogenic centers. [5][6]The key steps involve transmetalation of the vinyl group from boron to a Rh(I) complex, followed by migratory insertion into the activated alkene, and finally protonolysis to release the product and regenerate the catalyst. [7]

Mechanism and the Origin of Selectivity

The stereochemical outcome of the reaction is determined during the migratory insertion step. The facial selectivity of the alkene insertion into the Rh-vinyl bond dictates the final product's chirality.

Rhodium_Cycle RhOH [LRh(I)OH] Transmetalation Transmetalation (Rate-Influencing) RhOH->Transmetalation + R-B(OH)₂ RhVinyl [LRh(I)-Vinyl(Cy)] Transmetalation->RhVinyl Insertion Migratory Insertion (Stereo-Determining) RhVinyl->Insertion + Enone RhEnolate Rh(I) Enolate Intermediate Insertion->RhEnolate Protonolysis Protonolysis RhEnolate->Protonolysis + H₂O Protonolysis->RhOH Product β-Substituted Product Protonolysis->Product

Caption: Catalytic cycle for the Rh-catalyzed 1,4-addition of a vinylboronic acid.

Comparing Transition States: The Role of the Cyclohexyl Group

Unlike the Suzuki-Miyaura coupling where the bulky group is transferred, in 1,4-addition, the bulky vinylrhodium species adds to another molecule. The transition state for migratory insertion is highly ordered, and the cyclohexyl group plays a critical role in dictating the preferred orientation of the substrates.

  • Causality : DFT studies on related systems show that the transition state of the insertion step minimizes non-bonded interactions between the substrate, the aryl/vinyl group on the rhodium, and the chiral ligand. [8]The bulky cyclohexyl group will preferentially occupy a position that minimizes steric clash with the ligand and the α,β-unsaturated substrate. This steric bias is often the dominant factor in determining the facial selectivity of the addition, leading to high diastereoselectivity or enantioselectivity when chiral ligands are used. [9]

    Reaction Type Key Transition State Primary Influence of Cyclohexyl Group Expected Outcome
    Suzuki-Miyaura Transmetalation Kinetic Barrier : Increases activation energy due to steric clash at the Pd center. Slower reaction rates, requiring more forcing conditions or optimized ligands. [3]

    | Rh-Catalyzed 1,4-Addition | Migratory Insertion | Stereochemical Control : Directs the facial selectivity of the enone approach to the Rh-vinyl bond. | High diastereoselectivity or enantioselectivity due to strong steric differentiation in the TS. [8][9]|

Chapter 3: Practical Guide to a DFT Transition State Calculation

To provide a tangible protocol, this section outlines the steps for locating the transmetalation transition state in a model Suzuki-Miyaura reaction using (1-Cyclohexylvinyl)boronic acid. This protocol is based on common practices in computational organometallic chemistry and utilizes the ORCA software package as an example. [2][10]

Step-by-Step Protocol

Objective: Locate the transition state for the transmetalation between [Pd(PH₃)₂(Ph)Br] and the boronate of (1-Cyclohexylvinyl)boronic acid, [CH₂=C(Cy)B(OH)₃]⁻.

  • Step 1: Geometry Optimization of Reactants and Products

    • Build the initial structures of the palladium complex, the boronate, and the expected products ([Pd(PH₃)₂(Ph)(CH₂=C(Cy))] and [B(OH)₃Br]⁻) in a molecular editor (e.g., Avogadro).

    • Perform a full geometry optimization for each species. This provides the energy minima on the potential energy surface.

    • ORCA Input (Example):

  • Step 2: Initial Transition State Guess (Relaxed Surface Scan)

    • A reliable initial guess of the TS geometry is crucial. A relaxed surface scan can be used by defining a reaction coordinate, such as the distance between the palladium atom and the α-vinyl carbon.

    • Create a combined coordinate file of the palladium complex and the boronate, positioned in a chemically reasonable orientation for reaction.

    • ORCA Input (Example):

  • Step 3: Transition State Optimization

    • Take the highest energy structure from the relaxed scan as the initial guess for the TS search.

    • Perform a transition state optimization using an algorithm like the Berny algorithm (OptTS).

    • ORCA Input (Example):

  • Step 4: Verification of the Transition State

    • A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The Freq keyword in the previous step automatically performs this calculation.

    • Visualize the imaginary frequency to ensure it represents the desired bond-forming/breaking process.

    • Self-Validation : If more than one or zero imaginary frequencies are found, the located structure is not a first-order saddle point, and the search must be refined.

  • Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

    • To confirm the located TS connects the intended reactants and products, perform an IRC calculation. This maps the minimum energy path downhill from the TS in both forward and reverse directions.

    • Trustworthiness : A successful IRC calculation that leads to the correct reactant and product complexes provides strong validation of the entire computational protocol.

Conclusion

DFT studies provide indispensable insights into the complex reaction mechanisms of sterically demanding substrates like (1-Cyclohexylvinyl)boronic acid. While both Suzuki-Miyaura cross-couplings and Rh-catalyzed 1,4-additions are powerful synthetic tools, the influence of the bulky cyclohexyl group manifests differently in their respective transition states. In the Suzuki-Miyaura reaction, it primarily acts as a steric impediment, raising the activation barrier for transmetalation. In contrast, during Rh-catalyzed conjugate addition, it serves as a powerful stereodirecting element in the migratory insertion transition state. By understanding these nuances through computational modeling, researchers can make more informed decisions in ligand selection, reaction condition optimization, and the rational design of new, efficient synthetic methodologies.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura Reaction: A Mechanistic Approach. Chemical Reviews, 104(6), 3079–3159. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • García-García, P., & Fernández-Ibáñez, M. A. (2019). DFT study of the asymmetric 1,4-addition of phenylboronic acid to chalcones using tartaric derivative acid as catalyst. Organic & Biomolecular Chemistry, 17(3), 555-562. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Lu, X., & Lin, S. (2005). A Mild and Efficient Pd(II)-Catalyzed Conjugate Addition of Arylboronic Acids to R,â-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 70(23), 9651–9653. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 189, 131-147. [Link]

  • Yasukawa, T., Suzuki, A., Miyamura, H., Nishino, K., & Kobayashi, S. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8046-8054. [Link]

  • Bäckvall, J.-E. (2005). Palladium-Catalyzed 1,4-Additions to Conjugated Dienes. In Modern Organocopper Chemistry (pp. 289-316). Wiley-VCH. [Link]

  • Sawamura, M., & Ito, Y. (1992). Catalytic Asymmetric Addition of Organoboron Reagents to Carbonyl Compounds. Chemical Reviews, 92(5), 857–871. [Link]

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry, 691(21), 4459-4466. [Link]

  • Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 30(17), 4564–4571. [Link]

  • Semba, K., & Nakao, Y. (2017). Recent advances in copper-catalyzed borylation of unsaturated compounds. Tetrahedron Letters, 58(15), 1435-1445. [Link]

  • Zhu, H., Yin, L., & Zhiqian, T. (2018). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Carbonyl-Activated Alkenyl Azaarenes. Organic Letters, 20(17), 5348-5352. [Link]

  • Pattison, G., Piraux, G., & Lam, H. W. (2010). Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Alkenylheteroarenes. Journal of the American Chemical Society, 132(41), 14373–14376. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Edwards, M. G., & Williams, J. M. J. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews, 39(6), 2056-2067. [Link]

  • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of Chemical Physics, 110(13), 6158-6170. [Link]

  • Hargrave, J. D., Bish, G., Kociok-Kohn, G., Frost, C. G., & Williams, J. M. J. (2011). Rhodium-catalysed conjugate addition of arylboronic acids to enantiopure dehydroamino acid derivatives. Organic & Biomolecular Chemistry, 9(2), 353-355. [Link]

Sources

Navigating Byproduct Formation in (1-Cyclohexylvinyl)boronic Acid Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and complex molecular architectures. (1-Cyclohexylvinyl)boronic acid is a valuable building block, offering access to unique structural motifs. However, like many coupling processes, its application is not without challenges, primarily the formation of undesired byproducts that can complicate purification and reduce yields. This guide provides an in-depth analysis of the common byproducts encountered during the coupling of (1-Cyclohexylvinyl)boronic acid, offering a comparative look at reaction conditions and strategies to mitigate their formation, supported by established chemical principles.

The Challenge of Byproduct Formation

Two primary side reactions plague Suzuki-Miyaura couplings: protodeboronation and homocoupling . Understanding the mechanisms behind these pathways is crucial for developing effective strategies to suppress them.

Protodeboronation is the proton-mediated cleavage of the carbon-boron bond, resulting in the formation of vinylcyclohexane from (1-Cyclohexylvinyl)boronic acid. This reaction is often facilitated by the presence of water or other protic species in the reaction medium and can be influenced by the pH of the reaction.[1][2] While vinylboronic acids are generally considered more stable towards protodeboronation compared to some other classes of boronic acids, the specific reaction conditions play a significant role.

Homocoupling of the boronic acid results in the formation of 1,4-dicyclohexyl-1,3-butadiene. This byproduct can arise from several mechanistic pathways, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that can then facilitate the homocoupling cascade.[3][4] The steric hindrance of the cyclohexyl group in (1-Cyclohexylvinyl)boronic acid can also influence the propensity for homocoupling under certain catalytic conditions.

Comparative Analysis of Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is paramount in directing the reaction towards the desired cross-coupled product while minimizing byproduct formation. While specific quantitative data for byproduct distribution in (1-Cyclohexylvinyl)boronic acid couplings is sparse in publicly available literature, we can draw valuable insights from studies on sterically hindered and vinylboronic acid couplings.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Palladium Source Pd(OAc)₂Pd₂(dba)₃ or Pd(PPh₃)₄Pd(II) sources can sometimes promote homocoupling during the initial reduction to Pd(0). Starting with a Pd(0) source can circumvent this.
Ligand PPh₃SPhos or other bulky, electron-rich phosphinesBulky biarylphosphine ligands like SPhos are known to accelerate the desired cross-coupling catalytic cycle, thereby outcompeting side reactions.[5][6]
Base Strong aqueous bases (e.g., NaOH)Weaker, non-aqueous bases (e.g., K₃PO₄, CsF)Strong aqueous bases can promote protodeboronation.[1] CsF in a non-aqueous solvent like isopropanol has been shown to be effective in minimizing this side reaction for vinylboronic acids.[5]
Solvent Protic solvents (e.g., EtOH/H₂O)Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF)Minimizing protic sources in the reaction mixture directly reduces the likelihood of protodeboronation. Rigorous degassing is crucial to prevent oxygen-mediated homocoupling.[4]
Atmosphere AirInert (Nitrogen or Argon)The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst, a key step in one of the major homocoupling pathways.[3]

Characterization of Byproducts

Identifying and quantifying byproducts is essential for reaction optimization. The primary techniques for characterizing the byproducts of (1-Cyclohexylvinyl)boronic acid couplings are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protodeboronation Product: Vinylcyclohexane

  • ¹H NMR: The most telling signals would be the appearance of resonances corresponding to the vinyl protons (typically in the 5-6 ppm region) and the disappearance of the characteristic broad signal for the B(OH)₂ group.

  • ¹³C NMR: The appearance of two new sp² carbon signals for the vinyl group.

  • MS (GC-MS): A molecular ion peak corresponding to the mass of vinylcyclohexane (C₈H₁₄, MW ≈ 110.2).

Homocoupling Product: 1,4-dicyclohexyl-1,3-butadiene

  • ¹H NMR: Complex signals in the olefinic region corresponding to the butadiene protons, coupled to the protons on the cyclohexyl rings.

  • ¹³C NMR: Four distinct sp² carbon signals for the butadiene backbone.

  • MS (LC-MS or GC-MS): A molecular ion peak corresponding to the mass of the dimer (C₁₆H₂₆, MW ≈ 218.4).

Experimental Protocols for Minimizing Byproduct Formation

The following protocol is a general guideline for researchers aiming to minimize byproduct formation in the Suzuki-Miyaura coupling of (1-Cyclohexylvinyl)boronic acid.

Optimized Protocol for Suzuki-Miyaura Coupling of (1-Cyclohexylvinyl)boronic acid

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (1-Cyclohexylvinyl)boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to track the consumption of starting materials and the formation of the desired product and byproducts.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired product from any byproducts.

Mechanistic Insights and Logical Relationships

To visualize the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura cycle versus the detrimental byproduct-forming pathways.

Suzuki_Miyaura_Byproducts cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Protodeboronation cluster_2 Homocoupling Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OH)₂ Base Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Boronic_Acid (1-Cyclohexylvinyl)B(OH)₂ Protodeboronation_Product Vinylcyclohexane Boronic_Acid->Protodeboronation_Product H⁺ (e.g., H₂O) Boronic_Acid_2 (1-Cyclohexylvinyl)B(OH)₂ Homocoupling_Product 1,4-dicyclohexyl-1,3-butadiene Boronic_Acid_2->Homocoupling_Product Pd(II), O₂

Caption: Competing pathways in the coupling of (1-Cyclohexylvinyl)boronic acid.

This diagram illustrates the desired productive Suzuki-Miyaura cycle leading to the cross-coupled product, in contrast to the unproductive protodeboronation and homocoupling pathways.

Conclusion

While the formation of byproducts in Suzuki-Miyaura couplings of (1-Cyclohexylvinyl)boronic acid presents a synthetic challenge, a thorough understanding of the underlying mechanisms provides a clear path toward mitigating their formation. By carefully selecting a Pd(0) catalyst source, employing bulky and electron-rich phosphine ligands, utilizing non-aqueous bases, and maintaining a strictly inert atmosphere, researchers can significantly favor the desired cross-coupling pathway. The analytical characterization of potential byproducts such as vinylcyclohexane and 1,4-dicyclohexyl-1,3-butadiene by NMR and MS is crucial for the successful optimization of reaction conditions, ultimately leading to higher yields and purer products in the development of novel chemical entities.

References

  • Protodeboronation - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem. 2020, 6(5), 1183-1197. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chem. Commun., 2012, 48, 203-205. [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides - Supplementary Information. The Royal Society of Chemistry, 2011. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc. 2016, 138, 29, 9267–9281. [Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Bristol Research Portal. [Link]

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. Nat. Commun. 2018, 9, 427. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc. 2000, 122, 17, 4020–4028. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2018, 140, 10, 3704–3715. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Org. Process Res. Dev. 2014, 18, 1, 170–177. [Link]

  • Coupling reaction of vinyl bromide with phenylboronic acid using the I 2 /K 2 CO 3 /PEG-400 system. ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem. 2005, 70, 22, 8625–8630. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B 2004, 80, 359-371. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2004, 126, 44, 14354–14363. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. PubMed. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc. 2002, 124, 46, 13662–13663. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

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A Comparative Guide to Vinylation Reagents: Benchmarking (1-Cyclohexylvinyl)boronic Acid Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of vinyl groups is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents where they serve as versatile synthetic handles. For years, substituted vinylboronic acids like (1-Cyclohexylvinyl)boronic acid have been reliable reagents in Suzuki-Miyaura cross-coupling reactions. However, inherent stability issues have driven the development of new classes of vinylating agents. This guide provides a head-to-head comparison of (1-Cyclohexylvinyl)boronic acid with two leading alternatives: Potassium (1-Cyclohexylvinyl)trifluoroborate and (1-Cyclohexylvinyl) MIDA boronate . We will delve into key performance metrics, provide standardized experimental protocols, and offer expert insights to guide reagent selection for researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of Vinylation

The vinyl moiety is a critical structural motif in organic chemistry. Its double bond provides a rich platform for further functionalization, including polymerization, oxidation, and participation in various cycloaddition and cross-coupling reactions. In drug discovery, the vinyl group is often incorporated to enhance binding affinity, modulate metabolic stability, or serve as a key pharmacophore.[1] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forming the C(sp²)–C(sp²) bonds necessary to install these groups.[2]

The choice of the vinylating reagent is paramount to the success of the coupling. An ideal reagent should be robust, easy to handle, highly reactive under mild conditions, and tolerant of a wide array of functional groups.

Reagent Profiles: The Incumbent and the Challengers

The Benchmark: (1-Cyclohexylvinyl)boronic Acid

(1-Cyclohexylvinyl)boronic acid is a representative member of the vinylboronic acid class. Boronic acids are the most traditionally used organoboron compounds in Suzuki couplings.[3] However, they are not without significant drawbacks. Vinylboronic acids, in particular, are susceptible to decomposition pathways such as protodeboronation and polymerization, which complicates their storage, handling, and the precise determination of stoichiometry.[4][5] This instability often leads to diminished yields and the formation of difficult-to-remove byproducts.[3][6]

The Air-Stable Alternative: Potassium (1-Cyclohexylvinyl)trifluoroborate

Potassium organotrifluoroborate salts have emerged as a superior class of reagents that address many of the shortcomings of boronic acids.[5] These crystalline solids are markedly more stable to air and moisture, making them easy to handle and store for extended periods.[3][7] The vinyltrifluoroborate is readily synthesized and completely stable, offering distinct advantages over its vinylboronic acid counterparts.[3] Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid in situ, minimizing the concentration of the unstable intermediate and suppressing side reactions.[7]

The Precision Tool: (1-Cyclohexylvinyl) MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates represent a revolutionary advance in organoboron chemistry.[8] By forming a stable, tetracoordinate boron center, the MIDA ligand effectively "protects" the boronic acid.[9][10] MIDA boronates are exceptionally stable, free-flowing crystalline solids that are compatible with silica gel chromatography and can be stored on the benchtop indefinitely.[8] This high stability allows for their use in multi-step syntheses where the boron functionality needs to be carried through various reaction conditions.[11] The boronic acid can be released slowly under mild aqueous basic conditions, enabling highly controlled and efficient cross-coupling reactions.[9]

Head-to-Head Comparison: Key Performance Metrics

To provide a clear comparison, we evaluate the reagents based on criteria most critical to the synthetic chemist.

Performance Metric(1-Cyclohexylvinyl)boronic AcidPotassium (1-Cyclohexylvinyl)trifluoroborate(1-Cyclohexylvinyl) MIDA Boronate
Benchtop Stability Low (Prone to polymerization & protodeboronation)[4][5]High (Stable, crystalline solid)[3]Very High (Indefinitely stable crystalline solid)[8]
Handling Requires careful handling, often stored under inert atmosphere or refrigerated.[6]Easy (Free-flowing powder, not hydroscopic)[12]Easy (Free-flowing, chromatography-compatible solid)[8][11]
Reactivity Control Moderate (Active upon dissolution)High (Slow release of boronic acid in situ)[7]Very High (Tunable slow release under specific basic conditions)[9]
Functional Group Tolerance GoodExcellent (Cleaner reactions due to low boronic acid concentration)[13]Excellent (MIDA group is inert to many reaction conditions)[9][11]
Purification Can be challenging due to boroxine and other byproducts.[3]Generally straightforward.Excellent (Chromatography compatible, easy separation)[8][11]
Cost & Availability Widely available, generally lowest initial cost.Widely available, moderate cost.Increasingly available, premium cost.

Standardized Benchmarking Protocol

To provide actionable data, we present a standardized protocol for comparing the efficiency of these reagents in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Experimental Workflow

The following diagram outlines the standardized workflow for setting up the comparative reactions.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis A Weigh Aryl Halide (4-bromoanisole, 1.0 eq) E Charge vial with solids: Aryl Halide, Boron Reagent, Catalyst, Ligand A->E B Weigh Boron Reagent (1.2 eq) B->E C Weigh Pd Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) C->E D Prepare Base Solution (e.g., K₃PO₄ in H₂O) G Add Base Solution D->G F Add Solvent (e.g., Toluene/H₂O) E->F F->G H Seal, Heat & Stir (e.g., 80 °C, 12h) G->H I Quench Reaction (Add H₂O, Extract with EtOAc) H->I J Dry, Filter, Concentrate I->J K Analyze by GC-MS / LC-MS (Determine % Yield) J->K

Caption: Standardized workflow for benchmarking vinylation reagents.

Step-by-Step Methodology

Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Vial Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.), the selected boron reagent (0.6 mmol, 1.2 equiv.), Palladium(II) Acetate (2.2 mg, 0.01 mmol, 2 mol%), and SPhos (8.2 mg, 0.02 mmol, 4 mol%).

  • Solvent and Base Addition: Add 1.5 mL of toluene to the vial, followed by 0.5 mL of a 2M aqueous solution of potassium phosphate (K₃PO₄).

    • Scientist's Note: The choice of a biarylphosphine ligand like SPhos is crucial for promoting the efficient coupling of sterically hindered partners. The aqueous base is necessary to activate both the trifluoroborate and MIDA boronate for transmetalation.[2][14]

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Place the vial in a pre-heated reaction block at 80 °C and stir vigorously for 12 hours.

  • Work-up and Analysis: After cooling to room temperature, quench the reaction with 2 mL of water. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Yield Determination: Determine the yield of the product, 1-cyclohexyl-1-(4-methoxyphenyl)ethene, using quantitative NMR (qNMR) or Gas Chromatography (GC) with an internal standard.

Mechanistic Insights & Discussion

The superior performance of potassium trifluoroborates and MIDA boronates stems from their ability to mitigate the side reactions that plague free boronic acids.

G cluster_reagents Boron Reagents A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Vinyl Ln B->C Transmetalation C->A Reductive Elimination D Ar-Vinyl C->D R1 Vinyl-B(OH)₂ R1->B Transmetalation (Fast, Side Reactions) R2 Vinyl-BF₃K R2->R1 H₂O/Base (Slow Release) R3 Vinyl-MIDA R3->R1 H₂O/Base (Slow Release)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The key step influenced by the reagent choice is transmetalation . Free vinylboronic acid can rapidly engage in the catalytic cycle but is also available for decomposition. Both trifluoroborate and MIDA boronate act as reservoirs, slowly releasing the active boronic acid upon hydrolysis. This controlled release maintains a low steady-state concentration of the unstable species, ensuring it is consumed productively in the catalytic cycle rather than degrading.[7][9] This leads to cleaner reaction profiles, higher reproducible yields, and simpler purifications.

Conclusion and Recommendations

While (1-Cyclohexylvinyl)boronic acid remains a viable and cost-effective option for simple, rapid couplings, its limitations in stability and handling are significant. For applications demanding high reproducibility, robustness, and ease of use, modern alternatives offer clear advantages.

  • Potassium (1-Cyclohexylvinyl)trifluoroborate is the recommended workhorse reagent for general-purpose vinylation. Its excellent stability, ease of handling, and moderate cost provide a substantial upgrade over the corresponding boronic acid with minimal changes to established Suzuki-Miyaura protocols.[12][13]

  • (1-Cyclohexylvinyl) MIDA boronate is the premier choice for complex, multi-step synthesis and applications requiring the utmost precision and control. Its exceptional stability makes it an "enabling" reagent, allowing for synthetic routes that would be impossible with less stable boron species.[8][11] While carrying a higher initial cost, the savings in failed reactions, purification time, and synthetic flexibility often provide a significant return on investment.

By understanding the distinct advantages of each reagent class, researchers can make informed decisions to accelerate their discovery and development programs.

References

  • Molander, G. A., & Felix, L. A. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • MIDA boronate | Chem-Station Int. Ed. (2014-02-09). Available at: [Link]

  • Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids - The Royal Society of Chemistry . (2010-09-15). Available at: [Link]

  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC - NIH . (2016-07-06). Available at: [Link]

  • Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones . (2021-05-25). Available at: [Link]

  • Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement . (2022-07-25). Available at: [Link]

  • Vibrational Spectroscopy of N-methyliminodiacetic Acid (MIDA)-protected Boronate Ester: Examination of the B-N Dative Bond - PubMed . (2011-06-23). Available at: [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications . (2018-02-01). Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI . (2020-03-05). Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH . Available at: [Link]

  • Organic Syntheses Procedure . Available at: [Link]

  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates . Available at: [Link]

  • Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent . Available at: [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH . Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure . Available at: [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions - MDPI . (2022-09-01). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024-10-10). Available at: [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of (1-Cyclohexylvinyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.

In the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction flask. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory management that directly impacts the safety of personnel and the preservation of our environment. This guide provides an in-depth, scientifically grounded framework for the proper disposal of (1-Cyclohexylvinyl)boronic acid, moving beyond mere procedural steps to explain the underlying chemical principles and ensure a self-validating system of safety and compliance.

The Chemical Profile of (1-Cyclohexylvinyl)boronic Acid: Understanding the "Why" Behind the "How"

Boronic acids are known to be incompatible with strong oxidizing agents, strong acids, and strong bases[1][2]. Recent studies have also highlighted that some boronic acids may possess mutagenic properties, underscoring the importance of treating them as hazardous waste. The vinyl group introduces susceptibility to polymerization, while the cyclohexyl moiety is a saturated hydrocarbon. The boronic acid functional group itself can undergo oxidative degradation, often with reagents like hydrogen peroxide, to yield the corresponding alcohol and boric acid[3][4][5][6][7].

Core Directive: The Principle of Assured Destruction

Given the potential hazards and the absence of specific, validated degradation protocols for (1-Cyclohexylvinyl)boronic acid, the primary and most prudent course of action is to designate it as hazardous chemical waste . This approach ensures that the compound is handled, transported, and disposed of by certified professionals in accordance with all federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

The following sections will delve into the procedural specifics and the scientific rationale for on-site management prior to collection by a licensed waste disposal service.

Pre-Disposal Handling and Segregation: A Step-by-Step Protocol

Effective waste management begins at the point of generation. Proper handling and segregation are paramount to preventing accidental reactions and ensuring the safety of all laboratory personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling (1-Cyclohexylvinyl)boronic acid for disposal, ensure you are wearing the appropriate PPE. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

Step 2: Waste Collection

  • Solid Waste: Collect unreacted (1-Cyclohexylvinyl)boronic acid and any contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic solids.

  • Liquid Waste: Solutions containing (1-Cyclohexylvinyl)boronic acid should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing this waste stream with other incompatible chemicals.

Step 3: Waste Labeling

Proper labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA). The hazardous waste label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: (1-Cyclohexylvinyl)boronic acid

  • The specific hazards associated with the compound (e.g., "Irritant," "Potential Mutagen," "Handle with Care").

  • The date of accumulation.

  • The name and contact information of the generating laboratory or principal investigator.

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and incompatible materials[1][2]. Ensure the storage area has secondary containment to mitigate spills.

The Chemistry of Degradation: A Theoretical Framework for Advanced Understanding

While not recommended as a primary disposal method in a standard laboratory setting without specific validation, understanding the potential degradation pathways of (1-Cyclohexylvinyl)boronic acid provides valuable insight into its chemical nature.

Oxidative Degradation

The boronic acid moiety is susceptible to oxidation. A common laboratory oxidant for this transformation is hydrogen peroxide (H₂O₂), which would likely convert (1-Cyclohexylvinyl)boronic acid to cyclohexyl vinyl carbinol and boric acid[3][4][5][6][7].

  • Reaction: C₆H₁₁C(CH₂)=B(OH)₂ + H₂O₂ → C₆H₁₁C(CH₂)=OH + B(OH)₃

This method, while chemically plausible, is not advised for routine disposal due to the potential for runaway reactions, the handling of a strong oxidizer, and the lack of data on the stability and hazards of the resulting products.

Hydrolytic Instability of the Vinyl Group

Vinyl boronic acids are known to be susceptible to hydrolysis, which can lead to protodeboronation, especially under acidic or basic conditions[8]. This would result in the formation of cyclohexylacetylene and boric acid.

Thermal Decomposition

The thermal decomposition of (1-Cyclohexylvinyl)boronic acid is complex. The poly(vinyl alcohol) component, if formed through polymerization, would likely decompose into water, aldehydes, and ketones upon heating[9][10][11]. The cyclohexane ring can undergo C-C bond fission at high temperatures to form various smaller hydrocarbon radicals and molecules[12]. The boronic acid group itself will dehydrate at elevated temperatures to form boroxines (cyclic anhydrides) and eventually boric oxide (B₂O₃). The complex mixture of potentially volatile and flammable products makes thermal decomposition an unsuitable disposal method for a laboratory setting.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (1-Cyclohexylvinyl)boronic acid.

DisposalWorkflow Disposal Workflow for (1-Cyclohexylvinyl)boronic Acid start Generation of (1-Cyclohexylvinyl)boronic acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Designated, Compatible, and Leak-Proof Waste Container segregate->container label Label Container Clearly 'HAZARDOUS WASTE' Full Chemical Name & Hazards container->label storage Store in Designated Satellite Accumulation Area label->storage pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->pickup end Proper and Compliant Disposal pickup->end

Caption: Decision workflow for the safe disposal of (1-Cyclohexylvinyl)boronic acid.

Quantitative Data Summary

Due to the lack of a specific SDS for (1-Cyclohexylvinyl)boronic acid, a comprehensive quantitative data table with regulatory limits is not possible. However, the following table summarizes key information based on general laboratory safety standards and data from similar compounds.

ParameterGuideline / ValueSource / Rationale
Primary Disposal Route Hazardous Waste Landfill or IncinerationRecommended for organoboron compounds due to potential toxicity and reactivity.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesGeneral reactivity of boronic acids[1][2].
Required PPE Chemical-resistant gloves, safety goggles, face shield, lab coatStandard practice for handling hazardous chemicals.
Storage Conditions Cool, dry, well-ventilated area away from ignition sourcesPrudent practice for storing organic compounds.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of (1-Cyclohexylvinyl)boronic acid is a non-negotiable aspect of sound scientific practice. By adhering to the principles of waste minimization, proper segregation, and certified disposal, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. While understanding the underlying chemistry of potential degradation pathways is valuable for the experienced scientist, the most reliable and secure method of disposal is to entrust this final step to qualified professionals. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community's role as stewards of a safe and healthy environment.

References

  • Poupon, E., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(50), e2113243118. [Link]

  • Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

  • ChemRxiv. (2020). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. [Link]

  • Boron Molecular. Certificate of Analysis. [Link]

  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(45), 12631–12636. [Link]

  • Domaille, D. W., & Haggett, J. (2018). Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO−). ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(42), 15386–15387. [Link]

  • Chang, C. J., et al. (2011). Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. Accounts of chemical research, 44(9), 763–774. [Link]

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Wang, Z., et al. (2015). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 17(11), 7356–7365. [Link]

  • ResearchGate. (2021). Kinetics of Polyvinyl Alcohol Thermal Degradation in the Compositions with Boron Polyoxide: Part 1. Kinetics of Thermal Degradation. [Link]

  • Tsuchiya, Y., & Sumi, K. (1970). Thermal decomposition products of poly(vinyl alcohol). NRC Publications Archive. [Link]

  • National Research Council of Canada. (1970). Thermal decomposition products of poly(vinyl alcohol). [Link]

  • ResearchGate. (2021). Kinetics of the Thermal Destruction of Polyvinyl Alcohol in Composites with Boron Polyoxide. Part 2. Analysis of the Products of Thermal Destruction. [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling (1-Cyclohexylvinyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

(1-Cyclohexylvinyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions. While boronic acids are generally considered stable and easy to handle solids, their safe use hinges on a thorough understanding of their potential hazards and the diligent application of appropriate Personal Protective Equipment (PPE).[1] This guide provides drug development professionals, researchers, and scientists with essential, in-depth information on the correct PPE protocols to ensure personal and laboratory safety when working with this compound.

Hazard Identification: Understanding the Risks

Before handling any chemical, a comprehensive risk assessment is paramount. The primary hazards associated with (1-Cyclohexylvinyl)boronic acid, as identified in its Safety Data Sheet (SDS), include:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][4]

These classifications necessitate a multi-faceted PPE approach to shield against oral, dermal, ocular, and respiratory exposure. The core principle is to create a complete barrier between the researcher and the chemical.

Core PPE Requirements: A Head-to-Toe Protocol

A robust PPE strategy involves more than just a lab coat and gloves; it requires selecting the right type of equipment for each specific task. Standard laboratory safety protocols should always be followed, including wearing appropriate PPE.[5]

Whenever possible, (1-Cyclohexylvinyl)boronic acid should be handled within a certified chemical fume hood.[6] This engineering control is critical for containing dust and preventing the inhalation of airborne particles, directly addressing the respiratory irritation hazard (H335).[2][4][6] Always ensure the fume hood has adequate airflow before beginning work.[6]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety goggles with side shieldsChemical-resistant gloves (Nitrile)Fully-buttoned lab coatRequired if outside a fume hood
Solution Preparation Safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over lab coatNot required in a fume hood
Reaction Workup/Purification Safety goggles and face shieldChemical-resistant gloves (consult solvent compatibility)Chemical-resistant apron over lab coatNot required in a fume hood
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coveralls or apronAir-purifying respirator (if significant dust/aerosol)

Eye and Face Protection: To prevent serious eye irritation (H319), appropriate eye protection is mandatory.[2][3][4]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work involving this compound.

  • Recommended for Splash Risk: When preparing solutions or performing liquid transfers where splashing is possible, splash-proof chemical goggles should be worn.[7] For maximum protection, a full face shield used in conjunction with safety goggles is the best practice.[7][8][9]

Hand Protection: To prevent skin irritation (H315), wearing protective gloves is a critical and required step.[3][4]

  • Material: Nitrile gloves are a suitable choice for handling the solid compound and for incidental contact.[6][7] They offer good resistance to a variety of chemicals.

  • Solvent Considerations: When working with solutions, the choice of glove material must be compatible with the solvent being used. Always consult a glove compatibility chart from the manufacturer. For prolonged or immersive work, heavier gloves like butyl or neoprene may be necessary.[7][9]

  • Best Practices: Inspect gloves for any signs of damage before use.[10] Remove and wash contaminated clothing and gloves, including the inside, before re-use.[4][10][11] Always wash hands thoroughly with soap and water after removing gloves.[3][4][10]

Skin and Body Protection: A clean, fully-buttoned laboratory coat should be worn at all times to protect against accidental spills.[5][6] For larger-scale operations or when transferring significant quantities of solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.

Respiratory Protection: The primary defense against respiratory irritation (H335) is the use of a fume hood.[6]

  • Under Normal Use: No respiratory protection is typically needed when handling small quantities within a properly functioning fume hood.[4]

  • Outside of a Fume Hood: If engineering controls are unavailable or insufficient to control dust, a NIOSH-approved respirator is required.[12] For powdered substances, a particulate respirator (e.g., N95) may be sufficient, but for higher-risk scenarios, a full-face respirator with appropriate cartridges is recommended.[7][8]

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step procedure minimizes the risk of exposure. The following workflow illustrates the key stages of safely handling (1-Cyclohexylvinyl)boronic acid, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Gather All Materials (Chemicals, Glassware, etc.) A->B C Don Full PPE (Coat, Goggles, Gloves) B->C D Carefully Weigh/Transfer (1-Cyclohexylvinyl)boronic acid C->D E Perform Chemical Reaction or Solution Preparation D->E F Securely Cap All Reagent & Product Vessels E->F G Decontaminate Work Surface & Glassware in Hood F->G H Segregate & Label Chemical Waste G->H I Doff PPE in Correct Order (Gloves First) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of (1-Cyclohexylvinyl)boronic acid.
Emergency Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Take off immediately all contaminated clothing.[3][12] Wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs or persists, get medical advice.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

  • Spills: If a spill is contained within the fume hood, ensure you are wearing appropriate PPE, and clean it up using an appropriate spill kit.[6] For spills outside a hood, evacuate the area and prevent others from entering. Avoid breathing dust and ensure adequate ventilation before cleanup.[6]

By integrating these expert-validated PPE protocols and operational plans into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling (1-Cyclohexylvinyl)boronic acid, fostering a safer and more productive research environment.

References

  • Boric Acid - IsoLab. (n.d.). IsoLab.
  • Understanding Boronic Acids: Properties, Handling, and Sourcing. (n.d.). BOC Sciences.
  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (2023, September 29). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 26). Sigma-Aldrich.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station Int. Ed.
  • Safety Data Sheet - (1-Cyclohexylvinyl)boronic acid. (2024, August 31). Angene Chemical.
  • SAFETY DATA SHEET - Cyclohexylboronic Acid. (2025, May 13). TCI Chemicals.
  • SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester. (2023, October 11). Fisher Scientific.
  • SAFETY DATA SHEET - Cyclohex-1-ene-1-boronic acid. (n.d.). Fisher Scientific.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Michigan.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Certified Safety.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.